Oxolinic Acid
Description
This compound has been reported in Apis cerana with data available.
Quinolone Antibiotic is the basic structure of quinolone is nalidixic acid that has limited therapeutic value. However, the development of fluorinated quinolones led to new derivative compounds with broad antibacterial activity. Both DNA gyrase and topoisomerase IV are targets of quinolones.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Synthetic antimicrobial related to NALIDIXIC ACID and used in URINARY TRACT INFECTIONS.
See also: Nalidixic Acid (related); Sodium Oxolinate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGZCKSPAKDVKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021089 | |
| Record name | Oxolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
CRYSTALS FROM DIMETHYLFORMAMIDE | |
CAS No. |
14698-29-4 | |
| Record name | Oxolinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14698-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxolinic acid [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | oxolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758177 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | oxolinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxolinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.213 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOLINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0A22B22FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
314-316 °C | |
| Record name | OXOLINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Oxolinic Acid on DNA Gyrase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxolinic acid is a first-generation quinolone antibiotic that exhibits antibacterial activity primarily against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1] This document provides a comprehensive technical overview of the molecular interactions between this compound and DNA gyrase, detailing the biochemical consequences and the experimental methodologies used to elucidate this mechanism.
The Target: Bacterial DNA Gyrase
Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).[2] It is unique in its ability to introduce negative supercoils into DNA in an ATP-dependent manner. This activity is crucial for relieving the topological stress that arises during DNA replication and transcription. The catalytic cycle of DNA gyrase involves the following key steps:
-
DNA Binding and Wrapping: The GyrA subunits bind to a segment of DNA.
-
DNA Cleavage: A transient double-strand break is introduced in the DNA segment.
-
Strand Passage: Another segment of DNA is passed through the break.
-
DNA Re-ligation: The broken DNA strands are resealed.
-
ATP Hydrolysis: The GyrB subunits hydrolyze ATP, driving the conformational changes necessary for the catalytic cycle.
Mechanism of Action of this compound
This compound, like other quinolone antibiotics, functions as a DNA gyrase poison. It does not directly inhibit the enzymatic activity in a competitive or non-competitive manner but rather traps the enzyme in a specific conformational state. The key steps in the mechanism of action are as follows:
-
Formation of the Ternary Complex: this compound binds to the complex formed between DNA gyrase and DNA.[3][4][5] This interaction is crucial, as the affinity of this compound for either the enzyme or DNA alone is significantly lower.[6]
-
Stabilization of the Cleavage Complex: The primary effect of this compound is the stabilization of the covalent intermediate state where the GyrA subunits have cleaved the DNA and are covalently attached to the 5' ends of the broken strands.[3][4][5] This stabilized ternary complex is often referred to as the "cleavage complex."
-
Inhibition of DNA Re-ligation: By stabilizing the cleavage complex, this compound effectively inhibits the DNA re-ligation step of the gyrase catalytic cycle.[4][5]
-
Induction of Double-Strand Breaks: The trapped cleavage complex is a reversible lesion. However, cellular processes such as transcription or the movement of the replication fork can convert these transient breaks into permanent, lethal double-strand breaks.[7][8]
-
Cellular Consequences: The accumulation of double-strand breaks triggers the SOS response and ultimately leads to bacterial cell death.[7]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced bacterial cell death.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Organism/Enzyme | Value | Reference |
| IC₅₀ (Supercoiling Inhibition) | E. coli DNA Gyrase | >30 µM | [9] |
| MIC (Minimum Inhibitory Concentration) | E. coli | 0.06 - 0.25 µg/mL |
Table 2: this compound-Induced DNA Cleavage
| Concentration of this compound | Percentage of Cleaved DNA | Reference |
| Varies by experimental conditions | Not explicitly quantified in reviewed literature | [3][10] |
Note: While it is established that this compound induces DNA cleavage in a concentration-dependent manner, specific quantitative data on the percentage of cleavage is not consistently reported and is highly dependent on the experimental setup.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by compounds like this compound.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
5x Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% glycerol)
-
This compound stock solution (in DMSO or dilute NaOH)
-
Stop Solution/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add varying concentrations of this compound or vehicle control (e.g., DMSO).
-
Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to the reaction tubes to initiate the reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE or TBE buffer. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA will migrate faster than relaxed DNA.
Experimental Workflow: DNA Gyrase Supercoiling Assay
Caption: Workflow for a typical DNA gyrase supercoiling inhibition assay.
DNA Gyrase Cleavage Assay
This assay is designed to detect the formation of the stabilized cleavage complex induced by quinolone antibiotics.
Materials:
-
Supercoiled pBR322 DNA
-
E. coli DNA Gyrase (GyrA and GyrB subunits)
-
5x Assay Buffer (as for supercoiling assay, but without ATP )
-
This compound stock solution
-
0.2% Sodium Dodecyl Sulfate (SDS)
-
Proteinase K (10 mg/mL)
-
Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
Protocol:
-
Reaction Setup: On ice, prepare a master mix containing the 5x assay buffer (without ATP), supercoiled pBR322 DNA, and sterile water.
-
Inhibitor and Enzyme Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound and a fixed amount of DNA gyrase.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow for the formation of the cleavage complex.
-
Denaturation and Digestion: Add 0.2% SDS to denature the gyrase subunits and trap the covalent complex. Then, add proteinase K and incubate at 37-50°C for 30-60 minutes to digest the protein.
-
Agarose Gel Electrophoresis: Add loading dye and load the samples onto a 1% agarose gel.
-
Visualization: Stain the gel and visualize the DNA. The presence of a linear DNA band indicates the formation of a double-strand break, signifying a stabilized cleavage complex.
Logical Relationship: Cleavage Assay Principle
Caption: Principle of the this compound-induced DNA gyrase cleavage assay.
Conclusion
This compound exerts its antibacterial effect by targeting bacterial DNA gyrase and stabilizing the covalent enzyme-DNA cleavage complex. This action leads to the accumulation of lethal double-strand breaks in the bacterial chromosome. The in vitro assays for DNA supercoiling and cleavage are fundamental tools for studying the mechanism of quinolone antibiotics and for the discovery and development of new antibacterial agents. This guide provides the foundational knowledge and experimental frameworks for researchers and drug development professionals working in this field.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA gyrase on the bacterial chromosome. This compound-induced DNA cleavage in the dnaA-gyrB region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nalidixic acid resistance: A second genetic character involved in DNA gyrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Transcription regulates this compound-induced DNA gyrase cleavage at specific sites on the E. coli chromosome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Spectrum of Oxolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolinic acid, a first-generation quinolone antibiotic, exhibits a targeted antibacterial spectrum primarily directed against Gram-negative bacteria. Its established mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), a critical enzyme for DNA replication, transcription, and repair. This guide provides a comprehensive overview of the in vitro activity of this compound against a range of bacterial pathogens, details the standardized experimental protocols for determining its antibacterial spectrum, and visually represents its mechanism of action. The quantitative data on its minimum inhibitory concentrations (MICs) are presented for clear comparison, offering valuable insights for research and development in the field of antimicrobial agents.
Antibacterial Spectrum of this compound
This compound demonstrates significant in vitro activity against a variety of Gram-negative bacteria, particularly members of the Enterobacteriaceae family.[1] Its efficacy against Gram-positive bacteria is generally limited, with the notable exception of some Staphylococcus species.[2] The compound is largely inactive against anaerobic bacteria.[3]
Gram-Negative Bacteria
This compound is most effective against Gram-negative aerobes, which is why it has been historically used in the treatment of urinary tract infections caused by these organisms.[3][4] It shows potent activity against Escherichia coli and Proteus mirabilis.[5][6] However, its activity against non-fermentative Gram-negative bacilli, such as Pseudomonas aeruginosa, is often limited.[7]
Gram-Positive Bacteria
The activity of this compound against Gram-positive bacteria is considerably less pronounced. While some studies have shown susceptibility in Staphylococcus aureus, it is generally not effective against other Gram-positive cocci like Streptococcus faecalis.[2][5]
Veterinary and Aquaculture Pathogens
A significant application of this compound is in veterinary medicine, particularly in aquaculture. It exhibits high activity against several fish pathogens, including Shewanella xiamenensis, Lactococcus garvieae, and Chryseobacterium aquaticum.[8]
Quantitative Antibacterial Activity
The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values for this compound against a range of bacterial species.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Escherichia coli | 115 | 2 - 5 | - | - | [5] |
| Escherichia coli | 82 | - | 0.38 | - | [9] |
| Escherichia coli | - | 0.06 - 0.25 | - | - | [4] |
| Proteus mirabilis | 44 | 0 - 31 | - | - | [5] |
| Enterobacteriaceae (various) | 124 | ≤0.4 (for 118 strains) | - | - | [10] |
| Shewanella xiamenensis | - | 0.25 | - | - | [8] |
| Chryseobacterium aquaticum | - | 4 | - | - | [8] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Staphylococcus aureus | - | - | - | - | [2] |
| Streptococcus faecalis | - | >5 | - | - | [5] |
| Lactococcus garvieae | - | 1 | - | - | [8] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively. A hyphen (-) indicates that the data was not provided in the cited source.
Mechanism of Action: Inhibition of DNA Gyrase
This compound, like other quinolone antibiotics, targets the bacterial enzyme DNA gyrase.[3] This enzyme is essential for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. This compound binds to the A subunit of DNA gyrase, trapping the enzyme-DNA complex in a state where the DNA is cleaved.[3] This leads to the inhibition of DNA synthesis and ultimately results in bacterial cell death.[11] The structural basis of this inhibition involves the interaction of the quinolone with both the DNA and specific residues within the DNA gyrase enzyme.[12][13]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound.
References
- 1. In vitro susceptibility comparisons and recommendations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro investigations with this compound, a new chemotherapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. toku-e.com [toku-e.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biochemical Effects of this compound on Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mjpath.org.my [mjpath.org.my]
- 8. Assessment of Single-Dose Pharmacokinetics of this compound in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. journals.asm.org [journals.asm.org]
- 11. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural basis of DNA gyrase inhibition by antibacterial QPT-1, anticancer drug etoposide and moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural basis of quinolone inhibition of type IIA topoisomerases and target-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxolinic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of oxolinic acid, a first-generation quinolone antibiotic. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
This compound, with the systematic IUPAC name 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid, is a synthetic quinolone.[1] Its core structure is a quinolinemonocarboxylic acid featuring an ethyl group at position 1, an oxo group at position 4, a carboxylic acid at position 7, and a fused dioxolo ring at the 5- and 6-positions.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-ethyl-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid |
| Molecular Formula | C₁₃H₁₁NO₅[1] |
| Molecular Weight | 261.23 g/mol [1] |
| CAS Number | 14698-29-4[1] |
| SMILES String | CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O[3] |
| InChI Key | KYGZCKSPAKDVKC-UHFFFAOYSA-N[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 314-316 °C (decomposes)[4] |
| Solubility | Soluble in 0.5 M NaOH (50 mg/mL), sparingly soluble in ethanol, DMSO, and dimethylformamide.[5] |
| pKa | 5.94 ± 0.20 (Predicted)[4] |
| Appearance | White to pale yellow crystalline solid[6] |
Mechanism of Action and Antibacterial Activity
This compound exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and, to a lesser extent, topoisomerase IV.[1][7] These enzymes are crucial for DNA replication, recombination, and repair. By forming a complex with the enzyme-DNA intermediate, this compound traps the enzyme on the DNA, leading to double-strand DNA breaks and ultimately cell death.
The following diagram illustrates the signaling pathway of this compound's inhibitory action on DNA gyrase.
Caption: Mechanism of action of this compound.
Antibacterial Spectrum
This compound is primarily active against Gram-negative bacteria and has limited activity against Gram-positive organisms. A summary of its Minimum Inhibitory Concentration (MIC) values against various bacterial species is provided below.
Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.06 - 0.25[3] |
| Aeromonas salmonicida | 0.0075 - 0.03[6] |
| Shewanella xiamenensis | 0.25[8] |
| Lactococcus garvieae | 1[8] |
| Chryseobacterium aquaticum | 4[8] |
| Vibrio anguillarum | 0.02 - 0.09[6] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Prepare this compound Dilutions:
-
Aseptically prepare a series of two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.008 to 128 µg/mL.
-
Include a growth control well (broth only) and a sterility control well (uninoculated broth).
-
-
Prepare Bacterial Inoculum:
-
From a fresh culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation:
-
Using a multichannel pipettor, add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions and the growth control well. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Seal the plate to prevent evaporation and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
Reading Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Caption: Broth microdilution MIC determination workflow.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Objective: To determine the inhibitory effect of this compound on the enzymatic activity of DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)
-
This compound solutions at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the gyrase assay buffer, relaxed plasmid DNA, and the desired concentration of this compound.
-
Add purified DNA gyrase to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 30-60 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.
-
-
Visualization and Analysis:
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound. The IC₅₀ value can be determined by quantifying the band intensities.
-
Caption: DNA gyrase supercoiling inhibition assay workflow.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of this compound to inhibit the decatenation of catenated DNA by topoisomerase IV.
Objective: To determine the inhibitory effect of this compound on the decatenation activity of topoisomerase IV.
Materials:
-
Purified topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA), a network of catenated DNA minicircles
-
Topoisomerase IV assay buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP)[8]
-
This compound solutions at various concentrations
-
Agarose gel electrophoresis system
-
DNA staining agent
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube on ice, combine the topoisomerase IV assay buffer, kDNA, and the desired concentration of this compound.
-
Add purified topoisomerase IV to start the reaction.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Incubation:
-
Incubate the reaction mixture at 37 °C for 30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution.
-
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel to separate the decatenated minicircles from the catenated network which remains in the well.
-
-
Visualization and Analysis:
-
Stain the gel and visualize the DNA.
-
Inhibition of decatenation is observed as a decrease in the amount of released minicircles with increasing concentrations of this compound. The IC₅₀ can be determined from the band intensities.
-
Caption: Topoisomerase IV decatenation assay workflow.
References
- 1. In vitro susceptibility comparisons and recommendations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of quinolone carboxylic acid derivatives on the ultrastructure of gram-positive and gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profoldin.com [profoldin.com]
- 8. inspiralis.com [inspiralis.com]
Oxolinic Acid: A First-Generation Quinolone Antibiotic - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolinic acid, a first-generation quinolone antibiotic, has been a subject of scientific interest due to its distinct antibacterial properties, particularly against Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, focusing on its core scientific attributes. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic profiles, and chemical synthesis. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of this foundational antibiotic.
Introduction
This compound is a synthetic quinolone antibacterial agent developed in the 1970s.[1][2] As a first-generation quinolone, it laid the groundwork for the development of the broader class of fluoroquinolone antibiotics. Primarily used in veterinary medicine, particularly in aquaculture, it has also seen limited use in human medicine for treating urinary tract infections.[3][4] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[2][3][4][5] This guide delves into the technical details of this compound, providing a valuable resource for scientific and research applications.
Mechanism of Action
This compound exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase (topoisomerase II).[2][3][4][5] This enzyme is essential for introducing negative supercoils into bacterial DNA, a process critical for relieving torsional stress during DNA replication and transcription.
The key steps in the mechanism of action are:
-
Cellular Uptake: this compound penetrates the bacterial cell wall and cytoplasmic membrane to reach its intracellular target.
-
Binding to DNA Gyrase: It selectively binds to the A-subunit of the DNA gyrase-DNA complex.[3]
-
Inhibition of Enzyme Activity: This binding event stabilizes the transient double-strand breaks created by DNA gyrase, preventing the re-ligation of the DNA strands.
-
Disruption of DNA Synthesis: The accumulation of these stalled enzyme-DNA complexes leads to the inhibition of DNA replication and transcription, ultimately triggering bacterial cell death.[3]
Mechanism of action of this compound.
Antibacterial Spectrum
This compound is primarily effective against Gram-negative bacteria, with some activity against Gram-positive organisms. Its spectrum is narrower than that of later-generation fluoroquinolones.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Aeromonas salmonicida | 0.0075 - 0.03 | [3] |
| Aeromonas liquefaciens | 0.02 - 0.09 | [3] |
| Vibrio anguillarum | 0.02 - 0.09 | [3] |
| Escherichia coli | 0.06 - 0.25 | [5] |
| Proteus mirabilis | 0.31 (inhibits 94% of strains) | [2] |
| Staphylococcus spp. | Active | [3] |
| Pseudomonas spp. | Less active or inactive | [3] |
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound varies depending on the species and environmental conditions such as water temperature in aquatic animals.
Pharmacokinetic Parameters
| Species | Dose | Route | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Reference |
| Rainbow Trout | 75 mg/kg | Oral | - | 1-6 days (temp dependent) | - | 13.6% | [3] |
| Rainbow Trout | 10 mg/kg | Intravascular | - | - | 69.7 h | - | [3] |
| Atlantic Salmon | 0.5% medicated feed | Oral | 2.1 µg/mL | 24.3 h | 55.4 h | 19.9% | [3] |
| Giant Prawn | 10 mg/kg | Intramuscular | - | - | 4.68 h | - | [3] |
| Lumpfish | 25 mg/kg | Oral | 2.12 µg/mL | 10.3 h | 21 h | - | [6] |
| Human | 750 mg | Oral | 2.7-3.2 µg/mL | 3-4 h | 6-7 h | - | [7] |
Tissue Distribution
In fish, this compound distributes to various tissues, with the highest concentrations typically found in the bile, liver, and kidney.
| Species | Tissue | Peak Concentration (µg/g) | Reference |
| Lumpfish | Muscle | 4.01 | [6] |
| Lumpfish | Liver | 3.04 | [6] |
| Lumpfish | Head-kidney | 4.68 | [6] |
Toxicity
This compound generally exhibits low acute toxicity in adult animals, though it can be more toxic to neonatal animals.
| Species | Route | LD50 | Reference |
| Mouse | Oral | 1890 - >6000 mg/kg | [8] |
| Rat | Oral | 525 - >2000 mg/kg | [7][9] |
| Hamster | Oral | >6000 mg/kg | [7] |
| Dog | Oral | >1000 mg/kg | [7] |
| Neonatal Mouse | Oral | 128 mg/kg | [8] |
| Neonatal Rat | Oral | 573 mg/kg | [8] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a target bacterium.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) at a concentration of 10 mg/mL.
-
Preparation of Bacterial Inoculum: Culture the test bacterium in an appropriate broth medium overnight. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension 1:100 in sterile broth to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
Workflow for MIC determination.
High-Performance Liquid Chromatography (HPLC) for this compound in Tissue
This protocol describes a method for the quantification of this compound residues in animal tissues.
-
Sample Preparation: Homogenize a known weight of the tissue sample.
-
Extraction: Extract this compound from the homogenized tissue using a suitable organic solvent, such as ethyl acetate or a mixture of acetonitrile and metaphosphoric acid. This can be facilitated by vortexing and centrifugation.
-
Clean-up (optional but recommended): Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., divinylbenzene-N-vinylpyrrolidone copolymer) to remove interfering substances.
-
Elution: Elute the bound this compound from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.2% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Detector: UV or fluorescence detector. For fluorescence detection, an excitation wavelength of 325 nm and an emission wavelength of 365 nm can be used.
-
Quantification: Create a standard curve using known concentrations of this compound and determine the concentration in the sample by comparing its peak area or height to the standard curve.
-
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 3,4-methylenedioxyaniline.
Synthesis pathway of this compound.
A general procedure involves the following steps:
-
Condensation: 3,4-methylenedioxyaniline is reacted with diethyl ethoxymethylenemalonate.
-
Cyclization: The resulting intermediate is heated, often in the presence of a high-boiling point solvent, to induce cyclization, forming the quinolone ring system.
-
Hydrolysis: The ester group is hydrolyzed to a carboxylic acid, typically using a base.
-
N-Alkylation: The nitrogen at position 1 of the quinolone ring is alkylated with an ethyl group, for example, by using ethyl iodide.
Conclusion
This compound, as a first-generation quinolone, remains a significant compound for scientific study. Its well-defined mechanism of action, established antibacterial spectrum, and characterized pharmacokinetic properties provide a solid foundation for research in antibiotic development, resistance mechanisms, and veterinary medicine. This technical guide has consolidated key data and methodologies to serve as a practical resource for the scientific community, fostering further exploration and understanding of this important antibacterial agent.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the DNA Synthesis Inhibition Mechanism of Oxolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolinic acid, a first-generation quinolone antibiotic, exerts its antibacterial effects by potently inhibiting bacterial DNA synthesis. This guide delineates the core mechanism of action, focusing on its interaction with essential bacterial enzymes, the resultant impact on DNA topology, and the cellular consequences leading to bacterial cell death. This document provides a comprehensive overview of the biochemical interactions, quantitative inhibitory data, detailed experimental methodologies for studying its effects, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Targeting Bacterial Type II Topoisomerases
This compound's primary targets are two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and chromosome segregation.
1.1. Inhibition of DNA Gyrase and Topoisomerase IV
DNA gyrase, composed of GyrA and GyrB subunits, is the primary target of this compound in many Gram-negative bacteria, such as Escherichia coli.[1] It introduces negative supercoils into the bacterial DNA, a process vital for initiating DNA replication and alleviating the torsional stress that arises from the unwinding of the DNA helix. Topoisomerase IV, a homolog of DNA gyrase with ParC and ParE subunits, is the main target in many Gram-positive bacteria and plays a critical role in decatenating (unlinking) daughter chromosomes following replication.
This compound and other quinolones function by binding to the enzyme-DNA complex. This interaction stabilizes a transient state where the DNA is cleaved, forming a ternary drug-enzyme-DNA complex.[2] This "cleavable complex" prevents the re-ligation of the DNA strands, effectively creating double-strand breaks in the bacterial chromosome.
1.2. Consequence of Enzyme Inhibition: DNA Damage and Cell Death
The accumulation of these stabilized cleavable complexes has two major consequences:
-
Inhibition of DNA Replication and Transcription: The presence of the bulky drug-enzyme adduct on the DNA acts as a physical roadblock, halting the progression of replication forks and transcription machinery.
-
Induction of the SOS Response and Cell Death: The generation of double-strand breaks triggers the bacterial SOS response, a global DNA damage repair system.[3][4][5] However, when the damage is extensive, this repair system is overwhelmed, leading to chromosomal fragmentation and ultimately, programmed cell death.
The following diagram illustrates the core mechanism of this compound's action:
Quantitative Data on this compound Activity
The inhibitory potency of this compound can be quantified through various in vitro assays. The following tables summarize key quantitative data for this compound against common bacterial species and their topoisomerases.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | 0.12 | [6] |
| Escherichia coli | Clinical Isolates | 0.06 - 0.25 | [7] |
| Pseudomonas aeruginosa | Multiple Strains | 1 - >128 | |
| Staphylococcus aureus | ATCC 25923 | 4 | |
| Aeromonas salmonicida | 28 isolates | 0.06 - 15 | [8] |
| Shewanella xiamenensis | 0.25 | [9] | |
| Lactococcus garvieae | 1 | [9] | |
| Chryseobacterium aquaticum | 4 | [9] |
Table 2: In Vitro Inhibition of DNA Gyrase by this compound
| Enzyme Source | Assay Type | IC50 (µM) | Reference |
| Escherichia coli | Supercoiling | ~10 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the DNA synthesis inhibition mechanism of this compound.
3.1. Bacterial Growth Inhibition Assay (MIC Determination)
This assay determines the minimum concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Workflow Diagram:
Protocol:
-
Preparation of Media and Reagents:
-
Prepare sterile Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 0.1 M NaOH) and sterilize by filtration.
-
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in MHB to achieve a range of desired concentrations.
-
Include a positive control well (MHB with bacteria, no drug) and a negative control well (MHB only).
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test bacterium on an appropriate agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10^6 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound and the positive control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.
-
3.2. DNA Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA and the inhibition of this activity by compounds like this compound.
Protocol:
-
Reaction Mixture Preparation (on ice):
-
Prepare a reaction mixture containing:
-
35 mM Tris-HCl (pH 7.5)
-
24 mM KCl
-
4 mM MgCl2
-
2 mM DTT
-
1.8 mM spermidine
-
1 mM ATP
-
6.5% (w/v) glycerol
-
0.1 mg/mL albumin
-
1 µg relaxed pBR322 DNA
-
-
Prepare dilutions of this compound in the reaction buffer.
-
-
Enzyme Reaction:
-
Add E. coli DNA gyrase (e.g., 1 unit) to the reaction mixture.
-
Incubate at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for 30 minutes.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light. The conversion of relaxed DNA to supercoiled DNA will be observed, and the inhibition by this compound will be evident by the reduction in supercoiled DNA.
-
3.3. DNA Cleavage Assay
This assay detects the formation of the drug-stabilized cleavable complex.
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 100 mM KCl, 50 µg/mL BSA)
-
0.5 µg supercoiled pBR322 DNA
-
Various concentrations of this compound.
-
-
Add E. coli DNA gyrase (e.g., 10 units). Note that cleavage assays often require more enzyme than supercoiling assays.[10]
-
-
Incubation:
-
Incubate the reaction at 37°C for 30 minutes.
-
-
Revealing the Cleavage:
-
Add SDS to a final concentration of 0.2% and proteinase K to 0.1 mg/mL.
-
Incubate at 37°C for another 30 minutes to digest the protein component of the complex, revealing the DNA breaks.
-
-
Analysis:
-
Analyze the DNA by electrophoresis on a 1% agarose gel.
-
Stain with ethidium bromide and visualize. The presence of linearized plasmid DNA indicates the formation of the cleavable complex induced by this compound.
-
Signaling Pathways and Logical Relationships
4.1. This compound-Induced SOS Response
The DNA damage caused by this compound triggers the SOS response, a complex regulatory network aimed at repairing the damage. The following diagram illustrates the key steps in this pathway.
Conclusion
This compound's mechanism of inhibiting DNA synthesis is a well-defined process involving the specific targeting of bacterial type II topoisomerases. By stabilizing a cleavable enzyme-DNA complex, it introduces lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate this class of antibiotics and to develop novel strategies to combat bacterial infections. The visualization of the core mechanism and the induced SOS response pathway provides a clear and concise understanding of the complex molecular events triggered by this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The SOS response promotes qnrB quinolone-resistance determinant expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid bacterial antibiotic susceptibility test based on simple surface-enhanced Raman spectroscopic biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. toku-e.com [toku-e.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Single-Dose Pharmacokinetics of this compound in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inspiralis.com [inspiralis.com]
An In-depth Technical Guide to the Target Enzymes of Oxolinic Acid in Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary molecular targets of oxolinic acid, a first-generation quinolone antibiotic. It details the mechanism of action, quantitative inhibition data, downstream cellular consequences, and key experimental protocols for studying these interactions.
Introduction
This compound is a synthetic quinolone antibacterial agent developed in the 1970s.[1] As a member of the first generation of quinolones, it has been primarily utilized in treating urinary tract infections caused by Gram-negative bacteria.[2] Its mechanism of action involves the inhibition of essential bacterial enzymes responsible for DNA topology, leading to a potent bactericidal effect.[1] Understanding the specific interactions between this compound and its target enzymes is crucial for antibacterial drug research and development, particularly in the context of overcoming antibiotic resistance.
Primary Target Enzymes
The bactericidal activity of this compound and other quinolones stems from their interaction with two specific types of bacterial type II topoisomerases: DNA Gyrase and Topoisomerase IV.[3][4]
-
DNA Gyrase (Topoisomerase II) : This enzyme is essential in most bacteria and is responsible for introducing negative supercoils into double-stranded DNA, a process critical for compacting the bacterial chromosome and facilitating DNA replication and transcription.[1][5] DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂). The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the enzyme's function.[6] In Gram-negative bacteria, DNA gyrase is considered the primary target of this compound.[1][3]
-
Topoisomerase IV : This enzyme is a homolog of DNA gyrase, composed of two ParC and two ParE subunits (C₂E₂), which are analogous to GyrA and GyrB, respectively.[7] The primary function of Topoisomerase IV is the decatenation (unlinking) of interlinked daughter chromosomes following DNA replication, a critical step for proper cell division.[4] While DNA gyrase is the main target in Gram-negative species, Topoisomerase IV is often the primary target for many quinolones in Gram-positive bacteria, such as Staphylococcus aureus.[8][9] this compound has demonstrated a preference for Topoisomerase IV in some species like Streptococcus pneumoniae.[10]
Mechanism of Action
This compound exerts its bactericidal effect not by simple enzymatic inhibition, but by converting its target enzymes into cellular poisons. The key event is the stabilization of a covalent enzyme-DNA intermediate, known as the cleavage complex.[4][11]
The process unfolds as follows:
-
Binding : The topoisomerase (either DNA gyrase or Topoisomerase IV) binds to the bacterial DNA and creates a transient double-strand break to manage DNA topology.[6]
-
Complex Trapping : this compound intercalates into the DNA at the site of the break and binds to both the DNA and the enzyme's A (or C) subunit.[5][11] This action traps the enzyme in its cleavage-competent state, forming a stable ternary drug-enzyme-DNA complex.[4][11]
-
Inhibition of Re-ligation : The presence of the drug prevents the enzyme from re-ligating the broken DNA strands.[3]
-
DNA Damage : When a replication fork collides with this stabilized cleavage complex, the transient double-strand break is converted into a permanent and lethal DNA lesion.[8]
-
Cell Death : The accumulation of these double-strand breaks triggers a cascade of cellular events, including the inhibition of DNA replication and transcription, ultimately leading to bacterial cell death.[1]
Quantitative Analysis of Enzyme Inhibition
The potency of this compound can be quantified through in vitro enzyme inhibition assays (IC₅₀) and whole-cell antibacterial activity assays (Minimum Inhibitory Concentration, MIC).
Table 1: In Vitro Enzyme Inhibition by this compound
| Target Enzyme | Bacterial Species | IC₅₀ (50% Inhibitory Conc.) | Notes |
| DNA Gyrase | Escherichia coli | > 30 µM | Value indicates low potency in purified enzyme assays compared to newer fluoroquinolones.[12][13] |
| Topoisomerase IV | Streptococcus pneumoniae | Not Determined | Exhibits a 2- to 50-fold higher preference for inhibiting Topoisomerase IV over DNA gyrase in this species.[10] |
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.06 - 0.25 |
| Proteus mirabilis | Sensitive (value not specified) |
| Klebsiella sp. | Sensitive (value not specified) |
| Staphylococcus aureus | Generally less susceptible |
Downstream Cellular Effects: The SOS Response
The DNA damage caused by this compound-stabilized cleavage complexes is a potent inducer of the bacterial SOS response , a global stress response network.[4]
-
Signal Recognition : Double-strand breaks are processed by the RecBCD enzyme complex, generating single-stranded DNA (ssDNA).[14]
-
RecA Activation : The RecA protein polymerizes on these ssDNA fragments, forming a nucleoprotein filament. This activated RecA* complex acts as a co-protease.[10]
-
LexA Cleavage : The RecA* filament stimulates the autocatalytic cleavage of the LexA repressor protein.[10][14]
-
Gene Expression : In its intact form, LexA represses the transcription of over 40 genes involved in DNA repair and cell cycle control. Once LexA is cleaved, these genes are derepressed.[15]
-
Cellular Response : The expression of SOS genes leads to two major outcomes: activation of DNA repair pathways (e.g., nucleotide excision repair, recombination) and inhibition of cell division (mediated by the SulA protein), which provides time for the cell to repair its DNA.[15]
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize the activity of this compound against its target enzymes.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed circular plasmid DNA by DNA gyrase.
Methodology:
-
Reaction Setup : On ice, prepare a master mix containing 1x Gyrase Reaction Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and ~0.5 µg of relaxed plasmid DNA (e.g., pBR322).[16]
-
Inhibitor Addition : Aliquot the master mix into microcentrifuge tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO or dilute NaOH) to the test tubes. Add solvent only to the positive (enzyme, no inhibitor) and negative (no enzyme) control tubes.
-
Enzyme Addition : Add a predetermined amount of purified DNA gyrase (e.g., 1 Unit, the amount required to fully supercoil the DNA substrate under control conditions) to all tubes except the negative control.[16]
-
Incubation : Incubate all reaction tubes at 37°C for 30-60 minutes.[16]
-
Reaction Termination : Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[17]
-
Gel Electrophoresis : Load the samples onto a 1% agarose gel. Run the gel at a low voltage (e.g., 70-90V) for several hours to resolve the different DNA topoisomers.[18]
-
Visualization : Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe), destain, and visualize under UV light. The supercoiled DNA band will migrate faster than the relaxed DNA band. Inhibition is observed as a decrease in the intensity of the supercoiled band and an increase in the relaxed band with increasing inhibitor concentration.
Topoisomerase IV Decatenation Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles.
Methodology:
-
Reaction Setup : On ice, prepare a master mix containing 1x Topo IV Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM Potassium Glutamate, 10 mM MgCl₂, 1 mM DTT) and 1 mM ATP.[8]
-
Substrate & Inhibitor : Aliquot the mix into tubes. Add ~200 ng of kDNA substrate to each tube, followed by varying concentrations of this compound or solvent control.
-
Enzyme Addition : Add a predetermined amount of purified Topoisomerase IV (e.g., 1 Unit, sufficient to decatenate the kDNA) to all tubes except the negative control.[8]
-
Incubation : Incubate all tubes at 37°C for 30 minutes.[8]
-
Reaction Termination & Cleanup : Stop the reaction with a stop buffer/loading dye. To remove the enzyme, perform a chloroform/isoamyl alcohol (24:1) extraction, vortex, and centrifuge briefly.[8]
-
Gel Electrophoresis : Load the aqueous (upper) phase onto a 1% agarose gel.[8]
-
Visualization : Stain and visualize as described previously. Catenated kDNA remains in the loading well, while the released, decatenated DNA minicircles migrate into the gel. Inhibition is observed as a decrease in the amount of released minicircles.
Quinolone-Induced DNA Cleavage Assay
This assay detects the formation of the stabilized drug-enzyme-DNA ternary complex. It measures the conversion of supercoiled plasmid DNA into linear DNA, which occurs when the enzyme is denatured.
Methodology:
-
Reaction Setup : On ice, prepare a reaction mix in tubes containing 1x Cleavage Reaction Buffer (similar to gyrase buffer, but ATP is often omitted as it's not required for quinolone-induced cleavage), ~0.5 µg of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound.[6]
-
Enzyme Addition : Add a higher concentration of DNA gyrase or Topoisomerase IV than used in activity assays (e.g., 5-10 fold more) to form a sufficient number of complexes.[6]
-
Complex Formation : Incubate at 37°C for 30-60 minutes to allow the ternary complex to form.[6]
-
Enzyme Denaturation : Add 0.2% SDS and ~0.1 mg/mL Proteinase K. The SDS denatures the enzyme subunits, revealing the DNA breaks, and the Proteinase K digests the covalently attached protein.[6]
-
Incubation : Incubate for an additional 30 minutes at 37-45°C.[3][6]
-
Gel Electrophoresis : Load samples onto a 1% agarose gel.
-
Visualization : Stain and visualize. The appearance of a linear DNA band (migrating slower than supercoiled DNA) indicates that the drug stabilized a cleavage complex. The intensity of this band typically increases with higher drug concentrations.
Conclusion
This compound targets the bacterial type II topoisomerases, DNA gyrase and Topoisomerase IV, through a poison-based mechanism that stabilizes a DNA cleavage complex. This action leads to the formation of lethal double-strand breaks, inhibition of essential cellular processes, and the induction of the SOS DNA damage response. While less potent than modern fluoroquinolones, the study of this compound provides a fundamental model for understanding quinolone action and the intricate biology of bacterial DNA replication and repair. The experimental protocols outlined herein form the basis for the continued evaluation of novel topoisomerase inhibitors in the ongoing search for new antibacterial agents.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | Dopamine Receptor | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. Quinolone-Mediated Bacterial Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Login | Universität Tübingen [uni-tuebingen.de]
- 5. pnas.org [pnas.org]
- 6. Quinolone-Binding Pocket of DNA Gyrase: Role of GyrB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Targeting of Topoisomerase IV and DNA Gyrase in Staphylococcus aureus: Different Patterns of Quinolone- Induced Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Streptococcus pneumoniae DNA Gyrase and Topoisomerase IV: Overexpression, Purification, and Differential Inhibition by Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 14. dna gyrase inhibition: Topics by Science.gov [science.gov]
- 15. Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Oxolinic Acid: A Quinolone Antibiotic with Dopamine Reuptake Inhibitory Properties
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Oxolinic acid, a quinolone antibiotic primarily known for its inhibition of bacterial DNA gyrase, has demonstrated significant activity as a dopamine reuptake inhibitor (DRI). This document provides an in-depth technical overview of the research characterizing this compound's effects on the dopamine transporter (DAT). It includes a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying neurochemical pathways and experimental workflows. This information is intended to serve as a comprehensive resource for researchers in neuropharmacology, medicinal chemistry, and drug development who are exploring the potential of non-classical scaffolds for dopamine transporter modulation.
Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron.[1] This process terminates the dopamine signal and maintains homeostatic levels of the neurotransmitter. The DAT is a well-established target for therapeutic agents used in the treatment of conditions such as attention-deficit/hyperactivity disorder (ADHD) and depression, as well as a primary site of action for psychostimulants like cocaine and amphetamine.
This compound, a synthetic quinolone antibiotic developed in the 1970s, has emerged as an interesting pharmacological tool due to its unexpected inhibitory effects on the dopamine transporter.[1] Research has provided both neurochemical and behavioral evidence supporting its action as a dopamine reuptake inhibitor.[2] This whitepaper consolidates the key findings and methodologies from this research to facilitate further investigation into this compound and its analogs as potential modulators of dopaminergic systems.
Quantitative Data on Dopamine Reuptake Inhibition
The inhibitory activity of this compound on the dopamine transporter has been quantified through in vitro and in vivo studies. The key quantitative findings are summarized in the table below for clear comparison.
| Parameter | Value/Effect | Species | Tissue/Preparation | Assay Type | Reference |
| IC₅₀ | 4.3 ± 0.6 x 10⁻⁶ M | Rat | Striatal Synaptosomes | ³H-Dopamine Uptake Inhibition | [2] |
| In Vivo Binding | ~50% reduction in specific binding | Mouse | Striatum | [³H]WIN 35,428 Binding | [2] |
| Effective Dose (Locomotor Activity) | 32 mg/kg (i.p.) | Mouse | Whole Animal | Behavioral Assay | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research on this compound's dopamine reuptake inhibitory activity.
³H-Dopamine Uptake Assay in Rat Striatal Synaptosomes
This in vitro assay is used to determine the potency of a compound in inhibiting the reuptake of dopamine into presynaptic terminals.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for dopamine uptake.
Materials:
-
Male Wistar rats
-
Sucrose solution (0.32 M)
-
Krebs-Ringer phosphate buffer (pH 7.4)
-
[³H]Dopamine
-
This compound
-
Dopamine transporter blockers for defining non-specific uptake (e.g., GBR 12909)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Homogenizer
-
Centrifuge
Protocol:
-
Synaptosome Preparation:
-
Euthanize male Wistar rats and rapidly dissect the striata on ice.
-
Homogenize the striatal tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Ringer phosphate buffer.
-
-
Dopamine Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of this compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]Dopamine.
-
Allow the reaction to proceed for a short duration (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.
-
Determine non-specific uptake in parallel incubations containing a known potent dopamine uptake inhibitor (e.g., 1 µM GBR12909).[3]
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.
-
In Vivo [³H]WIN 35,428 Binding Assay in Mice
This in vivo assay assesses the ability of a test compound to occupy the dopamine transporter in the living brain.
Objective: To determine the in vivo occupancy of the dopamine transporter by this compound.
Materials:
-
Male mice
-
This compound
-
[³H]WIN 35,428 (a radiolabeled cocaine analog that binds to DAT)
-
Saline solution
-
Dissection tools
-
Gamma counter or liquid scintillation counter
Protocol:
-
Drug Administration:
-
Tissue Collection:
-
At the time of peak brain radioligand accumulation (typically 30-60 minutes post-injection of [³H]WIN 35,428), euthanize the mice.[4]
-
Rapidly dissect the brain, isolating the striatum and a reference region with low DAT density (e.g., cerebellum).
-
-
Radioactivity Measurement:
-
Weigh the tissue samples.
-
Homogenize the tissues and measure the radioactivity using a gamma counter or liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the radioactivity in the reference region (cerebellum) from that in the target region (striatum).
-
Compare the specific binding in the this compound-treated group to the vehicle-treated group to determine the percentage of DAT occupancy.
-
Locomotor Activity Test in Mice
This behavioral assay is used to assess the stimulant or depressant effects of a compound on spontaneous movement.
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
Male mice
-
This compound
-
Vehicle (e.g., saline)
-
Locomotor activity chambers equipped with infrared beams or video tracking software.[5]
Protocol:
-
Acclimation:
-
Habituate the mice to the testing room for at least 30-60 minutes before the experiment.[5]
-
Allow the mice to explore the locomotor activity chambers for a set period (e.g., 30 minutes) on a day prior to testing to reduce novelty-induced hyperactivity.
-
-
Testing:
-
Administer this compound at various doses (e.g., up to 128 mg/kg) or vehicle via i.p. injection.[2]
-
Immediately place each mouse into an individual locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
-
Compare the activity levels of the different dose groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
-
Reserpine-Induced Akinesia Reversal Assay
This behavioral model is used to differentiate between dopamine releasing agents and dopamine reuptake inhibitors.
Objective: To determine if this compound can reverse the motor deficits induced by dopamine depletion.
Materials:
-
Male mice
-
Reserpine
-
This compound
-
Positive control (e.g., dexamphetamine)
-
Vehicle (e.g., saline)
-
A method for assessing akinesia (e.g., bar test for catalepsy or open field for locomotor activity).[6]
Protocol:
-
Induction of Akinesia:
-
Administer reserpine (e.g., 4 mg/kg, s.c.) to the mice 18 hours prior to testing to deplete vesicular dopamine stores.[2]
-
-
Testing:
-
Confirm the akinetic state of the reserpine-treated mice.
-
Administer this compound (e.g., 32 mg/kg, i.p.), a positive control (e.g., dexamphetamine, 2 mg/kg, s.c.), or vehicle.[2]
-
Assess locomotor activity or catalepsy at set time points after drug administration.
-
-
Data Analysis:
-
Compare the motor activity or catalepsy scores of the this compound-treated group to the vehicle and positive control groups. A lack of reversal of akinesia by this compound, in contrast to the reversal by dexamphetamine, suggests a mechanism dependent on the presence of synaptic dopamine (i.e., reuptake inhibition rather than release).[2]
-
Visualizations of Pathways and Workflows
Dopamine Reuptake Signaling Pathway and Inhibition by this compound
The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter (DAT) and the proposed site of action for this compound.
Caption: Dopamine reuptake pathway and inhibition by this compound.
Experimental Workflow for ³H-Dopamine Uptake Assay
This diagram outlines the key steps in the in vitro ³H-dopamine uptake assay.
Caption: Workflow for the ³H-dopamine uptake assay.
Logical Relationship of Behavioral Assays
This diagram illustrates the logical flow and interpretation of the behavioral experiments conducted with this compound.
Caption: Logical flow of behavioral experiments on this compound.
Conclusion
This technical guide serves as a repository of the key data and methodologies related to the investigation of this compound as a dopamine reuptake inhibitor. It is hoped that this compilation will be a valuable resource for the scientific community, stimulating further research into the structure-activity relationships of quinolone-based compounds and their potential for development as novel therapeutics targeting the dopamine transporter.
References
- 1. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 2. Behavioural and neurochemical evidence that the antimicrobial agent this compound is a dopamine uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo labeling of cocaine binding sites on dopamine transporters with [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Oxolinic Acid on Eukaryotic Topoisomerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolinic acid, a first-generation quinolone antibiotic, is well-documented for its potent inhibitory effects on bacterial DNA gyrase, a type II topoisomerase. This action underlies its efficacy as an antibacterial agent. However, the interaction of this compound with eukaryotic topoisomerases, particularly topoisomerase II, is less characterized but of significant interest for understanding its potential off-target effects and broader pharmacological profile. This technical guide provides an in-depth examination of the effects of this compound on eukaryotic topoisomerase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated cellular pathways.
Data Presentation
| Cell Line | Cell Type | IC50 (µM) | Exposure Time | Reference |
| HCT116 | Human Colon Carcinoma | < 22.4 | Not Specified | [1] |
| MDA-MB-231 | Human Breast Adenocarcinoma | < 100 µg/mL | 48 hours | [2] |
| LoVo | Human Colon Adenocarcinoma | < 100 µg/mL | 48 hours | [2] |
| HUVEC | Human Umbilical Vein Endothelial Cells | Not cytotoxic | 48 hours | [2] |
Note: The HCT116 data refers to a compound labeled "compound 1" in the source, which is a regioisomer of a flavonoid derivative, not explicitly this compound. The MDA-MB-231 and LoVo data provide an upper limit for the IC50 value.
Mechanism of Action on Eukaryotic Topoisomerase II
Though primarily targeting bacterial gyrase, quinolones can interact with eukaryotic topoisomerase II. The proposed mechanism involves the stabilization of the topoisomerase II-DNA cleavage complex. This complex is a transient intermediate in the catalytic cycle where the enzyme has introduced a double-strand break in the DNA. By inhibiting the re-ligation of this break, quinolones like this compound can convert the essential topoisomerase II enzyme into a cellular toxin, leading to the accumulation of DNA double-strand breaks.[3] This, in turn, can trigger a DNA damage response, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
Topoisomerase II-Mediated DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Materials:
-
Human Topoisomerase II (α or β)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA
-
ATP solution (10 mM)
-
Stop Solution: 0.5 M EDTA, 1% SDS
-
Proteinase K (10 mg/mL)
-
6X DNA Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
This compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing assay buffer (1X final concentration), ATP (1 mM final concentration), and supercoiled plasmid DNA (e.g., 200-500 ng) in a final volume of 20 µL.
-
Add varying concentrations of this compound to the reaction mixtures. Include a solvent control (e.g., DMSO) and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding a sufficient amount of human topoisomerase II to relax the DNA in the control sample.
-
Incubate the reactions at 37°C for 30 minutes.[4]
-
Stop the reaction by adding the stop solution and Proteinase K. Incubate at 50°C for 30 minutes to digest the enzyme.
-
Add 6X DNA loading dye to each sample.
-
Analyze the samples by electrophoresis on a 1% agarose gel in TAE or TBE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the control.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.
Materials:
-
Human Topoisomerase II (α or β)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage Buffer (5X): 200 mM Tris-HCl (pH 7.9), 250 mM NaCl, 25 mM MgCl₂, 12.5% glycerol.[2]
-
Stop Solution: 1% SDS, 25 mM EDTA
-
Proteinase K (10 mg/mL)
-
6X DNA Loading Dye
-
Agarose
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
This compound dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing cleavage buffer (1X final concentration) and supercoiled plasmid DNA (e.g., 200-500 ng) in a final volume of 20 µL. Note: ATP is often omitted in cleavage assays for quinolones as it is not required to stabilize the cleavage intermediate.[3]
-
Add varying concentrations of this compound to the reaction mixtures. Include a solvent control and a positive control (e.g., etoposide).
-
Initiate the reaction by adding human topoisomerase II.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution, followed by Proteinase K. Incubate at 50°C for 30 minutes.
-
Add 6X DNA loading dye to each sample.
-
Analyze the samples by electrophoresis on a 1% agarose gel in TAE or TBE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
An increase in the amount of linear plasmid DNA indicates stabilization of the cleavage complex.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a compound.
Materials:
-
Human cancer cell line (e.g., HCT116, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 48 hours). Include untreated and solvent-treated controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualizations
References
Photodegradation and Biodegradation Pathways of Oxolinic Acid: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolinic acid (OA) is a quinolone antibiotic extensively used in aquaculture to treat bacterial infections.[1][2] Its release into aquatic ecosystems raises significant environmental concerns due to its persistence and potential to promote antimicrobial resistance.[1][3] This technical guide provides an in-depth analysis of the primary attenuation pathways for this compound in the environment: photodegradation and biodegradation. The document synthesizes current research to detail the mechanisms, kinetics, and influencing factors of these degradation processes. Photodegradation, through both direct and indirect photolysis, is identified as the dominant pathway for OA removal in sunlit surface waters, whereas biodegradation is a considerably slower and less significant process, primarily observed in sediments.[1][4][5] This guide summarizes quantitative data, details experimental protocols for studying degradation, and visualizes the core pathways to serve as a comprehensive resource for the scientific community.
Introduction
This compound is a first-generation synthetic quinolone antibacterial agent used in veterinary medicine, particularly in aquaculture, to combat infectious diseases in fish.[1][6] Due to its application methods and incomplete metabolism, significant amounts of the compound are introduced into aquatic environments.[1] Studies have detected this compound in both freshwater and seawater, where its persistence can pose ecotoxicological risks, including the development of antibiotic-resistant bacteria.[1] Understanding the environmental fate of this compound is therefore critical for accurate risk assessment and the development of mitigation strategies. The primary routes of its environmental degradation are photochemical reactions (photodegradation) and microbial metabolism (biodegradation).[4] This guide focuses on the intricate pathways of these two processes.
Photodegradation Pathways
In aquatic systems, photodegradation is the principal mechanism for the natural attenuation of this compound.[3][4][5] This process can occur through two distinct pathways: direct absorption of solar radiation or indirect reactions with photochemically produced reactive species.[1]
Direct Photolysis
Direct photolysis involves the transformation of the this compound molecule upon direct absorption of solar light, primarily in the UV spectrum. The molecule, raised to an excited state, undergoes chemical changes, leading to its degradation.
Indirect Photolysis
Indirect photolysis is a more complex process involving reactions between this compound and various Photochemically Produced Reactive Intermediates (PPRIs) that are generated in sunlit waters.[1] Key reactive species include:
-
Hydroxyl Radicals (HO•): Highly reactive and non-selective oxidants.
-
Carbonate Radicals (CO₃•⁻): Significant oxidants, particularly in freshwater systems.[7]
-
Triplet States of Dissolved Organic Matter (³CDOM*): Excited states of natural organic matter that can react with OA.[1]
-
Singlet Oxygen (¹O₂): An important species in the photodegradation process of OA.[8]
-
Halogen Radicals (Br₂•⁻): Particularly relevant in marine or brackish water environments.[7]
Dissolved Organic Matter (DOM) plays a crucial and dual role in these processes. While its chromophoric fraction (CDOM) can act as a photosensitizer to generate PPRIs like ³CDOM*, it also inhibits photodegradation. This inhibition occurs through light screening, which reduces the photons available for direct photolysis, and through an antioxidant effect, where DOM can reduce oxidized OA intermediates back to the parent compound, effectively quenching the degradation pathway.[1][7][9]
Biodegradation Pathways
In contrast to photodegradation, the biodegradation of this compound is a significantly slower and less impactful process in the environment.[1]
Degradation in Aquatic Environments
In the water column, biodegradation and hydrolysis are considered almost negligible.[1][3] While microbial activity plays a slightly larger role in sediment slurries, the degradation rates remain very low compared to photochemical processes.[4][5] One study identified slow, independent biodegradation in shrimp pond sediment, suggesting that specific microbial communities may possess a limited capacity to metabolize the compound.[3][4]
Degradation in Soil
In soil environments, biodegradation patterns of this compound are influenced by soil characteristics. Research indicates that degradation occurs faster in soils with lower organic matter content.[10][11] This may be related to the adsorption and desorption behavior of this compound in the soil matrix, where higher organic matter could increase sorption and reduce the bioavailability of the compound for microbial attack.[10] However, specific microbial species and the enzymatic pathways responsible for this compound biodegradation remain poorly characterized.
Quantitative Degradation Data
The efficiency of degradation processes is quantified through kinetic parameters such as rate constants and half-lives (t½). The following tables summarize key quantitative data from various studies.
Table 1: Photodegradation Half-Lives (t½) and Rate Constants of this compound
| Condition | Matrix | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Illuminated, Non-sterile | Aquaculture Pond Water (pH ~8.2) | Half-life (t½) | 2.3 - 5.0 days | [3][4][5] |
| Illuminated, Non-sterile | Aquaculture Sediment Slurry | Half-life (t½) | 9.5 - 15.0 days | [3][4][5] |
| Simulated Solar Light | Ultrapure Water | Rate Constant (k) | 0.70 ± 0.02 h⁻¹ | [8] |
| Simulated Solar Light | Freshwater | Rate Constant (k) | 0.42 ± 0.01 h⁻¹ | [8] |
| Simulated Solar Light | Brackish Water | Rate Constant (k) | 0.172 ± 0.003 h⁻¹ | [8] |
| TiO₂/CQDs-CA 4% (w/w) | Phosphate Buffer Solution | t½ Decrease | 91% | [12] |
| TiO₂/CQDs-CA 4% (w/w) | Brackish Aquaculture Effluent | t½ Decrease | 85% |[12] |
Table 2: Biodegradation Half-Life (t½) of this compound
| Condition | Matrix | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| Dark, Non-sterile | Shrimp Pond Sediment Slurry | Half-life (t½) | 98.7 days | [3][4][5] |
| Simulated Natural | Soil (Field & Rice Paddy) | Degradation Rate | 16.6% - 51% after 20 days |[10][11] |
Table 3: Bimolecular Rate Constants of this compound with Reactive Species
| Reactive Species | Method | Rate Constant (k) | Reference(s) |
|---|---|---|---|
| Hydroxyl Radical (HO•) | Competition Kinetics | (9.2 ± 3.0) × 10⁹ M⁻¹s⁻¹ | [1] |
| Carbonate Radical (CO₃•⁻) | Laser Flash Photolysis | High reactivity reported | [1][7] |
| Bromine Radical (Br₂•⁻) | Laser Flash Photolysis | High reactivity reported | [1][7] |
| ³CDOM* (as ³CBBP*) | Laser Flash Photolysis | (4.8 ± 0.4) × 10⁹ M⁻¹s⁻¹ |[13] |
Experimental Protocols
Reproducible and standardized methodologies are crucial for studying the environmental fate of contaminants. Below are summaries of typical protocols used in this compound degradation research.
Photodegradation Studies
A common experimental workflow is designed to measure the rate of degradation under controlled irradiation.
-
Sample Preparation: Solutions of this compound (e.g., 15-25 µM) are prepared in the desired matrix (e.g., ultrapure water, phosphate buffer at a specific pH, or natural water samples).
-
Irradiation: Samples are irradiated using lamps that simulate the solar spectrum (e.g., UVB and UVA lamps). Chemical actinometry is often used to measure the photon flux.[1]
-
Indirect Photolysis Protocols:
-
HO• Reactivity: A competition kinetics protocol is used. NaNO₃ is added as an HO• source under UVB light, and a known HO• scavenger (e.g., 2-propanol) is added at varying concentrations to compete with this compound for the hydroxyl radicals.[1]
-
³CDOM* and ¹O₂ Reactivity: Photosensitizers are used to isolate the effects of specific reactive species. For example, 3-carboxybenzophenone (CBBP) is a model sensitizer for ³CDOM*, and Rose Bengal is used to generate ¹O₂ under specific light wavelengths.[1]
-
-
Analysis: Aliquots are withdrawn at set time intervals, and the concentration of this compound is quantified.
Analytical Quantification
The concentration of this compound in experimental samples is typically determined using high-performance liquid chromatography (HPLC).
-
HPLC-DAD Method: A common method utilizes a C18 reverse-phase column with an isocratic mobile phase, such as a mixture of acidified water (H₃PO₄, pH 2.8) and methanol (e.g., 53:47 v/v), at a flow rate of 1 mL min⁻¹. Detection is performed with a Diode Array Detector (DAD) at 260 nm.[1]
-
HPLC-Fluorescence Method: For higher sensitivity, a fluorescence detector can be used. Typical conditions involve excitation at 335 nm and emission at 378 nm.[6][14]
-
LC-MS/MS: To identify unknown degradation by-products, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice, allowing for the structural elucidation of intermediates.[15][16]
Degradation Products and Mechanisms
While the kinetics of this compound's disappearance are well-studied, detailed information on the specific structures of its degradation products is less common in the literature.
-
Photocatalytic Mechanism: In TiO₂ photocatalysis, it has been suggested that the degradation is initiated by the photo-Kolbe reaction , which involves the decarboxylation of the carboxylic acid group on the this compound molecule.[17]
-
Formation of By-products: Studies on photocatalysis show that the process transforms this compound into more oxidized by-products. Importantly, these by-products exhibit significantly reduced antimicrobial activity and lower toxicity compared to the parent compound.[17] After 30 minutes of TiO₂ photocatalysis, while the parent compound and its antimicrobial activity were eliminated, about 53% of the initial dissolved organic carbon (DOC) remained, indicating the presence of these transformation products in the solution.[17][18]
-
Persistence: The slow degradation observed in some studies, where 80% of this compound remained in river water after five months, highlights its stability compared to other quinolones like ciprofloxacin.[15][16] This is partly attributed to its chemical structure, which lacks the piperazine ring that is a common site of degradation for many fluoroquinolones.[16]
Conclusion
The environmental fate of this compound is overwhelmingly dictated by photodegradation. Both direct and indirect photolytic pathways contribute to its breakdown in sunlit aquatic environments, with half-lives typically ranging from a few days to a week.[1][4][5] The process is significantly influenced by water matrix components, especially dissolved organic matter and salinity, which tend to inhibit the degradation rate.[1][8] In contrast, biodegradation is a very slow process of minor environmental relevance, with half-lives extending to several months in sediments.[3][4][5] While advanced oxidation processes like TiO₂ photocatalysis show promise for engineered water treatment, significant research gaps remain.[12] Future work should focus on the definitive identification of the major photodegradation products to fully characterize the environmental transformation of this compound and to comprehensively assess the ecotoxicological risks associated not only with the parent compound but also with its environmental by-products.
References
- 1. iris.unito.it [iris.unito.it]
- 2. Role of oxalic acid in fungal and bacterial metabolism and its biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of this compound and flumequine in aquaculture pond waters and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. degradation-of-oxolinic-acid-and-flumequine-in-aquaculture-pond-waters-and-sediments - Ask this paper | Bohrium [bohrium.com]
- 6. jfda-online.com [jfda-online.com]
- 7. Direct and indirect photolysis of this compound in surface waters and its inhibition by antioxidant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in aquaculture waters: Can natural attenuation through photodegradation decrease its concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Photodegradation of this compound in aquaculture effluents under solar irradiation: is it possible to enhance efficiency by the use of TiO2/carbon quantum dots composites? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. "Development of a technique to detect the residue of this compound in t" by C.-Y. Tu, S.-P. Ho et al. [jfda-online.com]
- 15. Study of the evolution and degradation products of ciprofloxacin and this compound in river water samples by HPLC-UV/MS/MS-MS - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 16. Study of the evolution and degradation products of ciprofloxacin and this compound in river water samples by HPLC-UV/MS/MS-MS - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 17. Degradation of the antibiotic this compound by photocatalysis with TiO2 in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Oxolinic Acid in Veterinary Microbiology: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolinic acid is a first-generation synthetic quinolone antibiotic developed in the 1970s.[1] While its application in human medicine has largely been superseded by newer fluoroquinolones, it remains a significant therapeutic agent in veterinary medicine, particularly for managing bacterial infections in livestock and aquaculture.[1][2][3][4] Its primary use is in treating infections caused by Gram-negative bacteria.[1][5][6] The major application of this compound is within the aquaculture industry, where it is used both therapeutically and prophylactically to control diseases in fish farming, such as furunculosis, vibriosis, and enteric redmouth disease.[2][6] This guide provides an in-depth technical overview of its mechanism of action, antimicrobial spectrum, resistance development, and the key experimental protocols used in its research.
Core Mechanism of Action
This compound exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase (encoded by gyrA and gyrB genes) and, to a lesser extent, topoisomerase IV (encoded by parC and parE genes).[1][5][7][8]
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, DNA gyrase is the primary target.[7] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and recombination.[1][5] this compound binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved.[7][9] This stabilization of the cleavage complex blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately, bacterial cell death.[8]
-
Inhibition of Topoisomerase IV: While DNA gyrase is the main target in Gram-negative bacteria, topoisomerase IV is the primary target for many quinolones in Gram-positive bacteria. Topoisomerase IV is responsible for decatenating daughter chromosomes after replication. Inhibition of this enzyme prevents the segregation of newly replicated DNA, also leading to cell death.[8]
The selective toxicity of this compound stems from the structural differences between bacterial topoisomerases and their eukaryotic counterparts, making it effective against bacteria with minimal direct impact on animal cells.[5]
Antimicrobial Spectrum and Efficacy
This compound is primarily active against Gram-negative bacteria and some Gram-positive bacteria, like Staphylococcus aureus.[6] It is particularly effective against pathogens prevalent in aquaculture. Its use is also authorized for calves, pigs, and poultry.[3]
Data Presentation: In Vitro Susceptibility
The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes reported MIC values for this compound against various veterinary pathogens.
| Bacterial Species | Host/Source | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Aeromonas salmonicida | Salmonids | 0.0075 - 15 | - | - | [6][10] |
| Vibrio salmonicida | Atlantic Salmon | - | - | - | [6] |
| Yersinia ruckeri | Fish | - | - | - | [6] |
| Shewanella xiamenensis | Rainbow Trout | 0.25 (single value) | - | - | [11] |
| Lactococcus garvieae | Rainbow Trout | 1 (single value) | - | - | [11] |
| Chryseobacterium aquaticum | Rainbow Trout | 4 (single value) | - | - | [11] |
| Vibrio spp. | Marine Aquaculture | 0.03 - 1 | - | - | [12] |
Mechanisms of Bacterial Resistance
The emergence of resistance is a significant challenge to the continued efficacy of this compound. Bacteria can develop resistance through several mechanisms.[13]
-
Target Site Mutations: The most common mechanism is the alteration of the drug's target enzymes. Spontaneous mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of this compound to DNA gyrase and topoisomerase IV.[8][13][14] For instance, substitutions at specific codons, such as codon 83 in GyrA, are known to confer resistance.[14]
-
Reduced Intracellular Concentration: Resistance can also arise from decreased accumulation of the drug inside the bacterial cell. This is achieved through two main pathways:
-
Decreased Uptake: Mutations in outer membrane porin proteins can limit the influx of this compound into the cell, a common strategy in Gram-negative bacteria.[13]
-
Increased Efflux: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.[5][13]
-
-
Plasmid-Mediated Quinolone Resistance (PMQR): Resistance can be acquired horizontally via plasmids. PMQR genes, such as qnr (which encodes proteins that protect the target topoisomerases from quinolone binding) and aac(6')-Ib-cr (which encodes an enzyme that modifies certain quinolones), typically confer low-level resistance.[8][13] While this low-level resistance may not be clinically significant on its own, it can facilitate the selection of higher-level resistance through target site mutations.[8]
Key Experimental Protocols
Research into the efficacy and resistance of this compound relies on standardized microbiological methods.
Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the in vitro susceptibility of a bacterial isolate to this compound. The broth microdilution method is a standard approach.[15]
Methodology: Broth Microdilution
-
Preparation of this compound Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., NaOH followed by dilution in water) and sterilize by filtration.
-
Preparation of Inoculum: Culture the bacterial isolate to be tested on an appropriate agar medium. Suspend colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound solution in a suitable broth medium (e.g., Tryptic Soy Broth or Mueller-Hinton Broth).[10] The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.[10]
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 27°C for E. amylovora, 37°C for E. coli) for 18-24 hours.[14]
-
Reading Results: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.
Detection of Quinolone Resistance-Determining Region (QRDR) Mutations
This protocol identifies mutations in the target genes that confer resistance.
Methodology: PCR and Sanger Sequencing
-
Bacterial Culture and Genomic DNA Extraction: Grow a pure culture of the resistant bacterial isolate. Extract high-quality genomic DNA using a commercial kit or standard phenol-chloroform extraction methods.
-
PCR Amplification: Design primers to amplify the QRDRs of the target genes (gyrA, gyrB, parC, parE). Perform PCR using the extracted genomic DNA as a template.
-
PCR Product Purification: Purify the resulting PCR amplicons to remove primers, dNTPs, and polymerase.
-
Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type reference sequence from a susceptible strain. Identify any nucleotide substitutions that result in amino acid changes within the QRDR.
Conclusion
This compound continues to be a relevant antibiotic in veterinary microbiology, especially for the aquaculture sector. Its efficacy is well-documented against a range of important Gram-negative pathogens. However, the utility of this first-generation quinolone is threatened by the development and spread of antimicrobial resistance. Research applications are therefore focused on surveillance of susceptibility patterns, understanding the molecular basis of resistance, and establishing pharmacokinetic and pharmacodynamic parameters to optimize dosing regimens. A thorough understanding of its mechanisms of action and resistance, facilitated by the experimental protocols detailed in this guide, is essential for its responsible use and for preserving its therapeutic value in veterinary medicine. The potential for cross-resistance with fluoroquinolones used in human medicine underscores the need for prudent application to mitigate public health risks.[16]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. fao.org [fao.org]
- 7. Our Evolving Understanding of the Mechanism of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Data Show That this compound and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of Single-Dose Pharmacokinetics of this compound in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Survey of this compound-Resistant Erwinia amylovora in Korean Apple and Pear Orchards, and the Fitness Impact of Constructed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 16. openknowledge.fao.org [openknowledge.fao.org]
Investigating the Cytotoxicity of Oxolinic Acid in Eukaryotic Cell Lines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolinic acid, a first-generation quinolone antibiotic, has long been utilized for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase. However, its effects on eukaryotic cells, particularly concerning cytotoxicity, are of increasing interest in the fields of drug development and toxicology. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound in eukaryotic cell lines. It details the mechanisms of action, summarizes quantitative cytotoxicity data, provides explicit experimental protocols for assessing cell viability and apoptosis, and visualizes the key signaling pathways and experimental workflows involved.
Introduction
This compound is a synthetic quinolone antibiotic that exerts its antibacterial effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV. This inhibition disrupts DNA replication and transcription, ultimately leading to bacterial cell death.[1] While its selective toxicity towards prokaryotes is well-established, emerging evidence suggests that at higher concentrations, this compound and other quinolones can impact eukaryotic cells. Understanding the nature and extent of this cytotoxicity is crucial for evaluating the safety profile of these compounds and exploring their potential for repositioning, for instance, in anticancer research. This guide synthesizes current knowledge on the cytotoxicity of this compound in eukaryotic systems, offering a technical resource for researchers in the field.
Mechanism of Cytotoxicity in Eukaryotic Cells
The primary mechanism underlying the cytotoxicity of quinolones, including this compound, in eukaryotic cells is the inhibition of eukaryotic topoisomerase II .[2] Similar to its action in bacteria, this compound can stabilize the transient covalent complex between topoisomerase II and DNA. This stabilization transforms the enzyme into a cellular toxin that generates DNA double-strand breaks.[3][4] The accumulation of these DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and the induction of apoptosis (programmed cell death).
A secondary mechanism that may contribute to the cytotoxicity of some quinolones is the generation of Reactive Oxygen Species (ROS) .[5] Elevated levels of ROS can induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and DNA. This oxidative damage can, in turn, activate apoptotic signaling pathways.[5]
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound. The following table summarizes the available IC50 values for this compound in various eukaryotic cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Cell Line | Cell Type | Incubation Time | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Adenocarcinoma | 48h | > 200 | [1] |
| LoVo | Human Colorectal Adenocarcinoma | 48h | > 200 | [1] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 24h | > 200 | [1] |
Note: The available data indicates that this compound exhibits low cytotoxicity in these cell lines under the tested conditions, with IC50 values exceeding 200 µM.
Experimental Protocols
This section provides detailed methodologies for two key experiments used to assess the cytotoxicity of this compound.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Caption: Workflow for MTT Cell Viability Assay.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This method uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Eukaryotic cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with different concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Signaling Pathways in this compound-Induced Cytotoxicity
The cytotoxic effects of this compound in eukaryotic cells are mediated by complex signaling pathways that are initiated by DNA damage and oxidative stress.
Topoisomerase II Inhibition-Induced Apoptosis
Inhibition of topoisomerase II by this compound leads to the formation of DNA double-strand breaks. These breaks are recognized by cellular DNA damage response (DDR) proteins, such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related).[3] Activation of these kinases initiates a signaling cascade that can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, the induction of apoptosis.[3] The apoptotic pathway can be triggered through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The p53 tumor suppressor protein plays a crucial role in this process by transactivating pro-apoptotic genes like Bax.[6]
Caption: Topoisomerase II Inhibition-Induced Apoptosis Pathway.
ROS-Induced Apoptotic Pathway
The generation of reactive oxygen species can initiate apoptosis through multiple mechanisms. ROS can directly damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.[7] Additionally, ROS can activate stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways, which in turn can modulate the activity of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately leading to caspase activation and apoptosis.[8]
Caption: ROS-Induced Apoptosis Signaling Pathway.
Conclusion
While this compound demonstrates selective toxicity towards bacterial cells, this guide highlights its potential to induce cytotoxicity in eukaryotic cells at higher concentrations. The primary mechanism involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis, with a possible contribution from ROS-mediated pathways. The provided quantitative data, though limited, suggests that the cytotoxic effects in the tested eukaryotic cell lines occur at concentrations significantly higher than those typically used for antibacterial purposes. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the cytotoxic properties of this compound and other quinolone compounds. Further research is warranted to expand the cytotoxicity profile of this compound across a broader range of eukaryotic cell lines and to further elucidate the intricate signaling pathways involved in its cytotoxic effects.
References
- 1. Apoptosis Induced by Topoisomerase Inhibitors: Ingenta Connect [ingentaconnect.com]
- 2. Fluoroquinolones cause changes in extracellular matrix, signalling proteins, metalloproteinases and caspase-3 in cultured human tendon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of apoptosis signalling pathways by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. REACTIVE OXYGEN SPECIES, CELLULAR REDOX SYSTEMS AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthesis of Novel Metal Complexes with Oxolinic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel metal complexes incorporating oxolinic acid, a first-generation quinolone antibiotic. The complexation of this compound with various metal ions has been shown to enhance its therapeutic properties, opening new avenues for drug development, particularly in the context of increasing antimicrobial resistance and the search for novel anticancer agents. This document details the experimental protocols for the synthesis of these complexes, presents key quantitative data in a structured format, and illustrates the experimental workflow and proposed mechanisms of action through detailed diagrams.
Introduction
This compound, a synthetic antibacterial agent, functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination. This inhibition leads to double-strand DNA breaks, ultimately causing bacterial cell death.[1] The therapeutic efficacy of quinolones can be significantly altered through coordination with metal ions. The formation of metal complexes can enhance the biological activity of the parent drug, and in some cases, introduce entirely new therapeutic properties, such as anticancer activity.[1]
This guide focuses on the synthesis and characterization of two main classes of this compound metal complexes: those with rare-earth metals (Y³⁺, La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, and Tb³⁺) and those with other biologically relevant metal ions (Fe³⁺, Zn²⁺, Ca²⁺, and Mg²⁺). The coordination of this compound to these metals typically occurs through the carboxylate and keto oxygen atoms, forming stable chelate structures.[1][2][3][4][5]
Synthesis of this compound Metal Complexes
Synthesis of Rare-Earth Metal Complexes
The synthesis of rare-earth metal complexes of this compound has been successfully achieved using a microwave-assisted method.[1][3] This approach offers rapid and efficient synthesis of the desired complexes.
Experimental Protocol:
-
Preparation of Sodium Oxolinate: this compound is first converted to its sodium salt by reacting it with a stoichiometric amount of sodium hydroxide in an appropriate solvent.
-
Complexation Reaction: The sodium salt of this compound is then reacted with the corresponding rare-earth metal salt (e.g., chloride or nitrate salts of Y³⁺, La³⁺, Sm³⁺, Eu³⁺, Gd³⁺, or Tb³⁺) in a 2:1 ligand-to-metal molar ratio.[1][3]
-
Microwave Irradiation: The reaction mixture is subjected to microwave irradiation at 150°C with continuous stirring.[1][3]
-
Isolation and Purification: The resulting solid complex is isolated by filtration, washed with suitable solvents (e.g., water, ethanol) to remove any unreacted starting materials, and then dried under vacuum.
Synthesis of Fe(III), Zn(II), Ca(II), and Mg(II) Complexes
The synthesis of these complexes is typically carried out via a precipitation method in a mixed solvent system.[2]
Experimental Protocol:
-
Preparation of Reactant Solutions: A solution of the metal chloride salt (FeCl₃·6H₂O, ZnCl₂, CaCl₂, or MgCl₂) is prepared in deionized water. A separate solution of this compound is prepared in methanol.[2]
-
Complexation Reaction: The aqueous solution of the metal salt is gradually added to the stirred methanolic solution of this compound in a 1:1 metal-to-ligand molar ratio.[2][6] The reaction is typically heated to 60-70°C.[2][6]
-
pH Adjustment: A few drops of a dilute ammonia solution (e.g., 5% NH₃) are added to adjust the pH of the reaction mixture to approximately 7-8, which facilitates the precipitation of the complex.[2][6]
-
Isolation and Purification: The reaction mixture is stirred for an additional period to ensure complete precipitation. The precipitate is then collected by filtration, washed thoroughly with deionized water, methanol, and diethyl ether to remove any impurities, and finally dried in a vacuum desiccator over anhydrous CaCl₂.[2][6]
Characterization of the Metal Complexes
The synthesized complexes are characterized by various spectroscopic and analytical techniques to confirm their formation and elucidate their structural properties.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the coordination sites of the this compound with the metal ion. The disappearance of the ν(C=O) band of the carboxylic acid group and the shift of the pyridone ν(C=O) band to lower wavenumbers are indicative of bidentate coordination through the carboxylate and keto oxygen atoms.[1][2] The appearance of new bands in the low-frequency region can be attributed to the M-O stretching vibrations, further confirming complexation.[2]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes show shifts in the absorption bands of the this compound ligand upon coordination to the metal ion, providing evidence of complex formation.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to further characterize the complexes, particularly for diamagnetic metal ions like Zn(II).[2]
-
Mass Spectrometry: High-resolution mass spectrometry helps in determining the molecular weight and confirming the stoichiometry of the synthesized complexes.[1]
-
Elemental Analysis: Elemental analysis provides the percentage composition of C, H, and N in the complexes, which is used to confirm their proposed empirical formulas.[2]
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the characterization and biological evaluation of the this compound metal complexes.
Table 1: Selected FT-IR Spectral Data (cm⁻¹) for this compound and its Metal Complexes
| Compound | ν(C=O) carboxylic | ν(C=O) pyridone | ν(M-O) |
| This compound | ~1710 | ~1632 | - |
| Rare-Earth Complexes | Absent | 1562-1594 | ~400-500 |
| Fe(III), Zn(II), Ca(II), Mg(II) Complexes | Absent/Reduced Intensity | Shifted to lower frequency | ~500-515 |
Data compiled from references[1][2].
Table 2: DNA Binding Constants (Kb) for Rare-Earth Metal Complexes of this compound
| Complex | Kb (M⁻¹) |
| Y(III)-oxo | (9.33 ± 0.15) x 10⁴ |
| La(III)-oxo | (1.07 ± 0.02) x 10⁵ |
| Sm(III)-oxo | (1.54 ± 0.03) x 10⁵ |
| Eu(III)-oxo | (2.11 ± 0.04) x 10⁵ |
| Gd(III)-oxo | (3.65 ± 0.07) x 10⁵ |
| Tb(III)-oxo | (1.07 ± 0.02) x 10⁶ |
Data extracted from reference[1][5].
Table 3: Antibacterial Activity (Inhibition Zone in mm) of Fe(III), Zn(II), Ca(II), and Mg(II) Complexes of this compound
| Microbial Strain | Fe(III) complex | Zn(II) complex | Ca(II) complex | Mg(II) complex |
| Pseudomonas aeruginosa | - | - | 27.0 | - |
| Escherichia coli | - | - | 22.0 | - |
| Staphylococcus aureus | - | - | 20.0 | - |
| Streptococcus pneumoniae | - | - | 17.0 | - |
| Bacillus subtilis | - | - | 18.0 | - |
Data for a concentration of 100 μg/mL, extracted from reference[2]. Note: "-" indicates data not provided or no significant activity. The Ca(II) complex, in particular, showed remarkable antibacterial and antifungal activity.[2][7]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound metal complexes.
References
- 1. Rare-Earth Metal Complexes of the Antibacterial Drug this compound: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rare-Earth Metal Complexes of the Antibacterial Drug this compound: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Oxolinic Acid Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of oxolinic acid stock solutions for laboratory use. This compound is a quinolone antibiotic that functions by inhibiting DNA gyrase, making it a valuable tool in microbiological and cell biology research. Proper preparation of stock solutions is critical for experimental accuracy and reproducibility.
Data Presentation: Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₅ |
| Molecular Weight | 261.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility in Water | Insoluble[1] |
| Solubility in Organic Solvents | Sparingly soluble in ethanol, DMSO, and dimethylformamide.[2][3] |
| Solubility in Aqueous Base | Soluble in sodium hydroxide (NaOH) solutions. A common preparation is 50 mg/mL in 0.5 M NaOH.[2][3] Another protocol uses 0.1 M NaOH with methanol.[4] |
| Storage of Powder | 2-8°C, protected from light.[1] |
| Storage of Stock Solution | Aqueous solutions are not stable and it is recommended to prepare them fresh.[2] One source suggests not storing for more than one day.[2] |
Experimental Protocol: Preparation of a 50 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 50 mg/mL stock solution of this compound in 0.5 M NaOH.
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH) pellets or a concentrated stock solution
-
Sterile, deionized or distilled water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Magnetic stirrer and stir bar (optional)
-
pH meter (optional)
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Prepare 0.5 M NaOH Solution:
-
To prepare 100 mL of 0.5 M NaOH, dissolve 2.0 g of NaOH pellets in approximately 90 mL of sterile water.
-
Stir the solution until the NaOH is completely dissolved.
-
Adjust the final volume to 100 mL with sterile water.
-
Caution: The dissolution of NaOH is exothermic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Weigh this compound:
-
In a sterile conical tube or vial, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 50 mg/mL stock solution, weigh 50 mg of this compound.
-
-
Dissolve this compound:
-
Add the appropriate volume of 0.5 M NaOH to the this compound powder. For a 50 mg/mL solution, add 1 mL of 0.5 M NaOH for every 50 mg of powder.
-
Vortex or use a magnetic stirrer to facilitate dissolution. Gentle heating may be required to fully dissolve the compound.[3]
-
-
Sterilization (Optional but Recommended):
-
For applications requiring sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
-
Storage and Handling:
Safety Precautions
Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and gloves. Avoid inhalation of the powder and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of an this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Oxolinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxolinic acid is a synthetic quinolone antibacterial agent that functions by inhibiting bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby preventing cell division.[1] Determining the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[2][3][4] MIC values are critical for assessing the susceptibility of bacterial strains to antibiotics, monitoring the development of resistance, and establishing effective therapeutic dosages. This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods.
Data Presentation: this compound MIC Values
The MIC of this compound can vary significantly depending on the bacterial species and strain. The following table summarizes representative MIC values reported for various bacteria.
| Bacterial Species | MIC Range (µg/mL) | Notes |
| Escherichia coli | 0.06 - 0.25 | Representative range for susceptible isolates.[1] |
| Enterobacteriaceae (general) | ≤ 0.4 | The majority of isolates were susceptible at this concentration.[5] |
| Vibrio spp. | 0.03 - 1.0 | MIC values can shift to the higher end of the range after exposure to treatment.[6] |
| Enterobacter aerogenes | ~ 0.4 | Wild-type MIC.[7] |
| Klebsiella pneumoniae | ~ 5.0 | Wild-type MIC.[7] |
Experimental Protocols
Two primary methods for determining the MIC of this compound are the broth microdilution and agar dilution methods.[2][3][8]
Broth Microdilution Method
This method utilizes 96-well microtiter plates to test multiple dilutions of this compound simultaneously.[2][3][9]
Materials:
-
This compound powder
-
Appropriate solvent (e.g., 0.1 M NaOH, then dilute in sterile water or media)[10]
-
Sterile 96-well microtiter plates
-
Test bacterial strain(s)
-
Spectrophotometer or McFarland turbidity standards
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Prepare a concentrated stock solution (e.g., 1000 mg/L) by dissolving the powder in a minimal amount of a suitable solvent (like 0.1 N NaOH) and then diluting it with sterile distilled water or broth.[10][13] The stock solution can be filter-sterilized if necessary, ensuring the filter does not bind the antibiotic.[13]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a twofold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to achieve a range of concentrations. Discard the final 50 µL from the last well. This will result in each well containing 50 µL of a specific this compound concentration.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
Cover the plate and incubate at the appropriate temperature (e.g., 35°C for most clinical isolates, 22-28°C for some aquatic bacteria) for 16-20 hours.[2][11]
-
-
Reading the MIC:
-
After incubation, examine the plates for visible turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[13]
-
Agar Dilution Method
This method is considered a gold standard for susceptibility testing and involves incorporating the antibiotic directly into the agar medium.[8]
Materials:
-
This compound stock solution (prepared as above)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Test bacterial strain(s)
-
Spectrophotometer or McFarland turbidity standards
-
Inoculum replicating device (optional, but recommended for testing multiple strains)[5]
-
Incubator
Protocol:
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare molten MHA and cool it in a water bath to 45-50°C.
-
Prepare a series of this compound dilutions in sterile water or broth at 10 times the final desired concentrations.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten agar to create a series of plates with final, twofold-diluted concentrations of this compound.
-
Pour the agar into sterile petri dishes, swirl gently to mix, and allow them to solidify completely.
-
Also prepare an antibiotic-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare and standardize the bacterial suspension to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL.
-
-
Inoculation and Incubation:
-
Spot 1-2 µL of the diluted inoculum (resulting in approximately 10⁴ CFU per spot) onto the surface of each agar plate, including the control plate.[6][8] A multi-point inoculator can be used to test several strains simultaneously.[5]
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at the appropriate temperature for 16-20 hours.[2]
-
-
Reading the MIC:
Visualizations
The following diagrams illustrate the logical workflow for the MIC determination protocols.
Caption: Experimental workflow for MIC determination.
Caption: Logic of broth microdilution and MIC interpretation.
References
- 1. toku-e.com [toku-e.com]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar dilution - Wikipedia [en.wikipedia.org]
- 9. goldbio.com [goldbio.com]
- 10. famic.go.jp [famic.go.jp]
- 11. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
Application Notes and Protocols: Oxolinic Acid as a Selective Agent in Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing oxolinic acid as a selective agent in bacterial culture. Detailed protocols, quantitative data, and visual diagrams are included to facilitate its effective use in research and development.
Introduction
This compound is a synthetic quinolone antibiotic that acts as a potent inhibitor of bacterial DNA gyrase (topoisomerase II).[1][2] This enzyme is essential for DNA replication and transcription in prokaryotes. By targeting DNA gyrase, this compound effectively halts these critical cellular processes, leading to bacterial cell death.[1][3] Its mechanism of action provides a basis for its use as a selective agent to inhibit the growth of susceptible bacteria, particularly Gram-negative organisms, in mixed microbial populations.
Mechanism of Action
This compound's bactericidal activity stems from its ability to bind to the A subunit of DNA gyrase.[1] This binding event stabilizes the transient double-strand breaks created by the enzyme during the supercoiling and uncoiling of DNA. The stabilization of this complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which is ultimately lethal to the bacterium. This targeted action on a crucial bacterial enzyme makes it an effective selective agent.
Spectrum of Activity and Resistance
This compound is primarily effective against Gram-negative bacteria, including members of the Enterobacteriaceae family such as Escherichia coli and Proteus species.[1][2] It also shows activity against other pathogens like Burkholderia glumae and can be used for the isolation of Gardnerella vaginalis.[2][4] Its efficacy against Gram-positive bacteria and anaerobes is limited.[1] Bacterial resistance to this compound can emerge through mutations in the gene encoding DNA gyrase (gyrA).
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of this compound for various bacterial species.
| Bacterial Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 124 | ≤0.05 - >25 | 0.2 | 0.4 |
| Klebsiella species | 40 | 0.1 - >25 | 0.4 | 0.8 |
| Enterobacter species | 40 | 0.1 - >25 | 0.4 | 12.5 |
| Proteus mirabilis | 44 | 0.08 - >25 | 0.2 | 0.4 |
| Proteus (indole-positive) | 39 | 0.1 - >25 | 0.2 | 0.4 |
| Providencia species | 19 | 0.2 - 12.5 | 0.4 | 0.8 |
| Serratia species | 19 | 0.4 - >25 | 0.8 | 1.6 |
| Citrobacter species | 10 | 0.1 - 0.4 | 0.2 | 0.4 |
| Salmonella species | 10 | 0.1 - 0.2 | 0.2 | 0.2 |
| Shigella species | 10 | 0.1 - 0.2 | 0.1 | 0.2 |
| Pseudomonas aeruginosa | 20 | 1.6 - >25 | 6.3 | 12.5 |
| Staphylococcus aureus | 40 | 0.8 - >25 | 6.3 | 12.5 |
| Enterococcus species | 40 | 6.3 - >25 | >25 | >25 |
| Aeromonas salmonicida | 10 | 0.0075 - 0.03 | - | - |
| Aeromonas liquefaciens | 7 | 0.02 - 0.09 | - | - |
| Vibrio anguillarum | 5 | 0.02 - 0.09 | - | - |
Data compiled from multiple sources. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested strains, respectively.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is practically insoluble in water but is soluble in dilute alkali solutions.[2]
Materials:
-
This compound powder
-
0.5 M Sodium Hydroxide (NaOH) solution
-
Sterile, purified water
-
Sterile container
Procedure:
-
Weigh the desired amount of this compound powder.
-
In a sterile container, dissolve the this compound powder in a small volume of 0.5 M NaOH. Gentle heating may be required to aid dissolution.[5]
-
Once dissolved, bring the solution to the final desired volume with sterile, purified water.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Store the stock solution at 2-8°C in a light-protected container. It is recommended to prepare fresh solutions and not to store them for more than one day.
Protocol for Colistin-Oxolinic Acid-Blood Agar (COBA) for Selective Isolation of Streptococcus species
This medium is designed for the selective isolation of streptococci from mixed clinical samples.
Materials:
-
Columbia Blood Agar Base
-
Defibrinated horse blood
-
This compound stock solution
-
Colistin sulphate stock solution
-
Sterile Petri dishes
Procedure:
-
Prepare the Columbia Blood Agar Base according to the manufacturer's instructions.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
Cool the molten agar to 45-50°C.
-
Aseptically add 5% (v/v) defibrinated horse blood.
-
Aseptically add the this compound stock solution to a final concentration of 5 mg/L.
-
Aseptically add the colistin sulphate stock solution to a final concentration of 10 mg/L.
-
Mix the medium thoroughly but gently to avoid air bubbles.
-
Pour the medium into sterile Petri dishes and allow it to solidify.
-
Store the prepared plates at 2-8°C in the dark.
Protocol for Selective Medium for Gardnerella vaginalis
This medium utilizes this compound in combination with other agents to selectively isolate G. vaginalis.
Materials:
-
Columbia Blood Agar Base
-
Defibrinated rabbit or human blood
-
This compound stock solution
-
Colistin stock solution
-
Sterile Petri dishes
Procedure:
-
Prepare Columbia Blood Agar Base according to the manufacturer's instructions.
-
Sterilize by autoclaving and cool to approximately 50°C.
-
Aseptically add 5% defibrinated rabbit or human blood.
-
Aseptically add colistin to a final concentration of 10 mg/L.
-
Aseptically add this compound to a final concentration of 10-20 mg/L.
-
Mix gently and pour into sterile Petri dishes.
-
Incubate plates at 35-37°C in a CO₂-enriched (5-10%) or anaerobic atmosphere for 48-72 hours.
Quality Control
It is essential to perform quality control testing on each new batch of selective medium. This should include:
-
Sterility Test: Incubate uninoculated plates to check for contamination.
-
Performance Test: Inoculate plates with known susceptible and resistant strains to confirm the selective properties of the medium. For example, for COBA medium, inoculate with a target Streptococcus species and a non-target organism like E. coli or Staphylococcus aureus to ensure selective growth.
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
By following these guidelines and protocols, researchers can effectively employ this compound as a selective agent in their bacterial culture workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Antibacterial activities of ciprofloxacin, norfloxacin, this compound, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility comparisons and recommendations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [sitem.herts.ac.uk]
Application Notes and Protocols for the Use of Oxolinic Acid in Selective Media for Isolating Streptococcus Species
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolation of Streptococcus species from clinical or environmental samples is often challenging due to the presence of contaminating flora that can overgrow the target organisms. Selective media are therefore crucial for inhibiting the growth of unwanted bacteria while allowing streptococci to flourish. Oxolinic acid, a quinolone antibiotic, is a key component in several selective media formulations designed for the isolation of various Streptococcus species. When combined with other selective agents like colistin, it effectively suppresses the growth of Gram-negative bacteria and many Gram-positive organisms, facilitating the recovery and identification of streptococci. This document provides detailed application notes and protocols for the use of this compound in selective media.
Principle and Mechanism of Action
This compound functions by inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication, transcription, and repair.[1] By binding to the A subunit of DNA gyrase, this compound prevents the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.[1] The selectivity of media containing this compound for Streptococcus species is based on the observation that streptococci are generally resistant to the concentrations of this compound used, while many other bacteria, particularly Gram-negative organisms and staphylococci, are susceptible.[2][3][4] This selective toxicity allows for the isolation of streptococci from mixed microbial populations.[1]
Colistin-Oxolinic Acid-Blood Agar (COBA)
A widely used selective medium for streptococci is Colistin-Oxolinic Acid-Blood Agar (COBA).[2][3][4] This medium consists of a Columbia Blood Agar base supplemented with colistin and this compound. Colistin is a polypeptide antibiotic that is effective against most Gram-negative bacilli, while this compound inhibits a broad range of Gram-negative and some Gram-positive bacteria.[5] The combination of these two agents results in a medium that is highly selective for Streptococcus species.[5]
Data Presentation: Quantitative Summary
The following table summarizes the typical concentrations of selective agents used in COBA medium and their effects on various microorganisms.
| Component | Concentration | Purpose | Target Organisms Inhibited | Streptococcus Species Recovery |
| This compound | 5 mg/L | Selective Agent (DNA Gyrase Inhibitor) | Gram-negative organisms, Staphylococci, Bacillus spp., Coryneforms[2][3][4] | Good recovery of most Streptococcus species.[4] |
| Colistin Sulphate | 10 mg/L (or 0.2 MU/L) | Selective Agent (Disrupts cell membrane) | Most Gram-negative bacilli[5] | No inhibitory effect on Streptococcus species.[5] |
| Defibrinated Horse/Sheep Blood | 5% (v/v) | Enrichment and visualization of hemolysis | N/A | Supports the growth of fastidious streptococci and allows for the determination of hemolytic reactions.[6] |
Note: Some formulations may use slightly different concentrations. For instance, a study evaluated a medium with 10 mg/L this compound and 5 mg/L metronidazole.[7]
Experimental Protocols
Preparation of Colistin-Oxolinic Acid-Blood (COBA) Agar
This protocol is based on the formulation for COBA medium.[8][9]
Materials:
-
Columbia Blood Agar Base
-
Sterile defibrinated horse or sheep blood
-
Streptococcus Selective Supplement (containing Colistin and this compound) or individual sterile solutions of Colistin Sulphate and this compound.
-
Sterile distilled water
-
Sterile Petri dishes
Procedure:
-
Prepare the Base Medium: Suspend the appropriate amount of Columbia Blood Agar Base powder in deionized water as per the manufacturer's instructions (typically 39 g/L).[8]
-
Sterilization: Sterilize the medium by autoclaving at 121°C for 15 minutes.[8]
-
Cooling: Cool the sterilized agar to 45-50°C in a water bath.[10]
-
Aseptic Addition of Supplements:
-
Aseptically rehydrate the selective supplement vial with sterile distilled water as per the manufacturer's instructions.[10]
-
Alternatively, add sterile stock solutions of colistin sulphate and this compound to achieve the final desired concentrations (e.g., 10 mg/L colistin and 5 mg/L this compound).[8]
-
Aseptically add 5% (v/v) sterile defibrinated horse or sheep blood.[8]
-
-
Mixing and Pouring: Mix the medium gently but thoroughly to ensure uniform distribution of the supplements without forming air bubbles.
-
Dispensing: Aseptically dispense the medium into sterile Petri dishes.
-
Storage: Store the prepared plates at 2-8°C, protected from light.[8] The plates should ideally be used within 14 days of preparation.[7]
Inoculation and Incubation
-
Sample Preparation: Prepare serial dilutions of the sample if necessary.
-
Inoculation: Inoculate the COBA plates with the specimen (e.g., throat swab, environmental sample). Streak for isolated colonies to facilitate subsequent identification.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[8] Incubation in an atmosphere enriched with 5% CO2 is often recommended to enhance the growth of some fastidious Streptococcus species.[4]
Interpretation of Results
-
Growth: Observe for the growth of colonies characteristic of Streptococcus species.
-
Hemolysis: Examine the plates for alpha (α), beta (β), or gamma (γ) hemolysis.
-
Inhibition: The growth of Gram-negative bacteria and most staphylococci should be inhibited.[2][3] Some non-streptococcal Gram-positive organisms may show limited growth with reduced colony size.[5]
-
Confirmation: Presumptive Streptococcus colonies should be confirmed using standard microbiological techniques such as Gram staining, catalase testing (streptococci are catalase-negative), and serological or biochemical tests.[5]
Visualizations
Experimental Workflow for Streptococcus Isolation
Caption: Workflow for isolating Streptococcus species using this compound selective media.
Selective Mechanism of this compound in COBA Medium
Caption: Selective action of COBA medium on a mixed bacterial population.
Conclusion
The use of this compound in selective media, particularly in COBA, is a well-established and effective method for the isolation of Streptococcus species from mixed flora. The specific inhibition of common contaminants by this compound and colistin allows for improved recovery and earlier identification of streptococci. Adherence to standardized protocols for media preparation and incubation is essential for optimal performance. These application notes and protocols provide a comprehensive guide for researchers and professionals in the successful isolation and study of Streptococcus species.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Colistin-oxolinic acid-blood agar: a new selective medium for streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Colistin-oxolinic acid-blood agar: a new selective medium for streptococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. toku-e.com [toku-e.com]
- 6. bioactiva.com [bioactiva.com]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Oxolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolinic acid is a synthetic quinolone antibacterial agent used in veterinary medicine, particularly in aquaculture, to treat bacterial infections in fish.[1] Its use necessitates sensitive and reliable analytical methods for monitoring its residues in various environmental and biological matrices to ensure food safety and assess environmental impact. High-performance liquid chromatography (HPLC) is a widely employed technique for the quantification of this compound due to its high sensitivity, specificity, and accuracy. This application note provides a detailed protocol for the determination of this compound using reversed-phase HPLC with fluorescence or UV detection.
Principle of the Method
The method involves the extraction of this compound from the sample matrix, followed by clean-up using solid-phase extraction (SPE) or liquid-liquid extraction. The purified extract is then injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column with an isocratic or gradient mobile phase consisting of an acidic aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Detection is performed using a fluorescence detector, which offers high sensitivity and selectivity, or a UV detector. Quantification is based on the peak area or height of this compound in the chromatogram compared to a calibration curve prepared from standard solutions.
Experimental Protocols
Sample Preparation
The choice of sample preparation procedure depends on the matrix. Below are protocols for different sample types.
a) Water Samples (Dissolved this compound) [2]
-
Collect water samples and filter them through a 0.45 µm membrane filter to remove particulate matter.[2]
-
For seawater samples, centrifugation can also be used.[3]
-
The filtered sample can be directly injected into the HPLC system or may require a pre-concentration step using SPE for trace-level analysis.
b) Solid Samples (e.g., Sediment, Fish Tissue, Shrimp)
This protocol is a general guideline; specific modifications may be required based on the matrix.
-
Extraction:
-
For marine sediment, extract a known amount of sample with a mixture of sodium hydroxide and dimethyl sulfoxide.[3][4]
-
For fish tissue, homogenize the sample and extract with ethyl acetate or a buffer-methanol mixture.[3][5] A simple extraction with ethyl acetate has been shown to be effective for shrimp tissue.[5]
-
For more complex matrices, a liquid-liquid extraction procedure can be employed. After initial extraction, this compound can be partitioned into an organic solvent like dichloromethane after acidification of the aqueous extract.[3]
-
-
Clean-up (Solid-Phase Extraction - SPE): [3][4]
-
Condition an SPE cartridge (e.g., C18 or an anion exchange column) by washing with methanol followed by water.[4]
-
Adjust the pH of the sample extract to approximately 3.0 with an acid (e.g., phosphoric acid).[4]
-
Load the pH-adjusted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the this compound with a suitable solvent, such as acetonitrile or a mixture of acetonitrile, methanol, and oxalic acid solution.[4][6]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase before injection into the HPLC.[4]
-
HPLC-Fluorescence/UV Analysis
a) Chromatographic Conditions:
The following are typical chromatographic conditions. Optimization may be required for specific applications.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 or RP-8, 3-5 µm particle size (e.g., 125 mm x 4.6 mm)[2][3] |
| Mobile Phase | A mixture of an acidic aqueous solution and an organic solvent. Examples: Acetonitrile and 0.02 M orthophosphoric acid solution (e.g., 33:67 v/v)[2], or a gradient of oxalic acid buffer and acetonitrile/methanol/tetrahydrofuran.[3] |
| Flow Rate | 0.8 - 1.0 mL/min[1][2] |
| Injection Volume | 10 - 20 µL[2] |
| Column Temperature | Ambient or controlled (e.g., 27°C)[2] |
| Detector | Fluorescence Detector or UV Detector |
| Fluorescence Detection | Excitation: ~325 nm, Emission: ~365 nm[1][2] |
| UV Detection | ~330 nm[3][5] |
b) Standard Preparation: [1]
-
Prepare a stock standard solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent such as methanol, with the addition of a small amount of sodium hydroxide solution to aid dissolution.[1]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
c) Quantification:
-
Inject the prepared standard solutions into the HPLC system to construct a calibration curve by plotting peak area or height against concentration.
-
Inject the prepared sample extracts into the HPLC system.
-
Determine the concentration of this compound in the samples by comparing their peak areas or heights with the calibration curve.
Data Presentation
The following tables summarize the quantitative data from various published HPLC methods for this compound detection.
Table 1: Method Performance Parameters
| Matrix | Detection Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Correlation Coefficient (r²) | Reference |
| Marine Sediment | Fluorescence | 1.6 µg/kg | - | - | - | [3][4] |
| Seawater | Fluorescence | 0.01 µg/mL | 0.04 µg/mL | 0.05 - 2.50 µg/mL | - | [3] |
| Oyster Tissue | Fluorescence | 0.01 µg/g | 0.04 µg/g | 0.05 - 2.50 µg/g | - | [3] |
| Tiger Shrimp | UV | 0.0035 µg/g | - | 0.007 - 4 µg/g | 0.998 | [3][5] |
| Fish Tissue (Trout) | Fluorescence | 0.01 µg/g | - | - | - | [3] |
| Turbot Farm Water (Dissolved) | Fluorescence | 0.002 µg/mL | 0.005 µg/mL | 0.005 - 2 µg/mL | ≥0.999 | [2] |
| Turbot Farm (Suspended) | Fluorescence | 0.008 µ g/filter | 0.025 µ g/filter | 0.025 - 1 µ g/filter | ≥0.999 | [2] |
| Turbot Farm (Settled) | Fluorescence | 0.008 µg/g | 0.025 µg/g | 0.025 - 2 µg/g | ≥0.999 | [2] |
| Edible Tissues | Fluorescence | 0.004 - 0.02 mg/kg | 0.01 - 0.05 mg/kg | up to 0.5 mg/kg | > 0.995 | [7] |
| Fish Tissue | Fluorescence | - | 2 µg/kg | - | - | [8] |
Table 2: Recovery and Precision Data
| Matrix | Spiked Level | Recovery (%) | Within-Run Precision (RSD%) | Between-Run Precision (RSD%) | Reference |
| Marine Sediment | 10 µg/kg | 85 ± 6 | 5.5 (at 2-10 µg/kg) | - | [3][4] |
| Marine Sediment | < 1.6–190 µg/kg + 50 µg/kg | 82 ± 4 | 2.5 (at 25 µg/kg) | - | [3][4] |
| Seawater | - | 102.1 | - | - | [3] |
| Sediment | - | 68.1 | - | - | [3] |
| Oyster Tissue | - | 88.3 | - | - | [3] |
| Tiger Shrimp | - | 97.4 ± 10.3 | 1.46 - 4.21 | 6.01 - 9.77 | [3][5] |
| Fish Tissue (Trout Serum) | - | 99.7 | - | - | [3] |
| Fish Tissue (Trout Muscle) | - | 87.7 | - | - | [3] |
| Fish Tissue (Trout Liver) | - | 83.6 | - | - | [3] |
| Edible Tissues | - | 89.5 - 105.0 | < 8.3 | - | [7] |
Mandatory Visualizations
Caption: Workflow for this compound analysis by HPLC.
Caption: Components of a typical HPLC system.
References
- 1. famic.go.jp [famic.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Simple and Rapid Method for Determination of this compound in Tiger Shrimp ( Penaeus monodon ) by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of a procedure to quantify this compound, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Oxolinic Acid for Inducing DNA Damage in Bacterial Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolinic acid, a first-generation quinolone antibiotic, serves as a valuable tool in bacterial research for inducing controlled DNA damage. Its well-characterized mechanism of action, primarily targeting DNA gyrase (topoisomerase II) and to a lesser extent topoisomerase IV, allows for the investigation of DNA repair pathways, the SOS response, and the efficacy of novel antimicrobial agents.[1][2] By forming a stable complex with DNA gyrase and DNA, this compound traps the enzyme in its cleavage-competent state, leading to the accumulation of double-strand breaks upon denaturation of the enzyme.[2][3] This targeted induction of DNA damage makes it an effective agent for studying cellular responses to genotoxic stress in a variety of bacterial species, particularly Gram-negative bacteria like Escherichia coli.[1]
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the activity of bacterial DNA gyrase.[1] DNA gyrase is essential for bacterial DNA replication and transcription, as it introduces negative supercoils into the DNA, relieving torsional stress that arises during these processes. This compound binds to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This results in the formation of a ternary drug-enzyme-DNA complex, which stalls replication forks and leads to the generation of double-strand DNA breaks.[2][3][4] These breaks, in turn, trigger the bacterial SOS response, a complex network of genes involved in DNA repair and cell cycle control.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity of this compound against E. coli.
| Parameter | Value | Bacterial Strain | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.06 - 0.25 µg/mL | E. coli | [TOKU-E] |
| Inhibition of DNA Synthesis | 75% inhibition at 5 µg/mL | E. coli | [Staudenbauer, 1976] |
| Relative Potency | ~10-fold more active than nalidixic acid | E. coli | [Staudenbauer, 1976] |
Experimental Protocols
Protocol 1: Induction of DNA Damage in E. coli using this compound
This protocol describes the treatment of E. coli with this compound to induce DNA damage, which can then be analyzed by various methods such as Pulsed-Field Gel Electrophoresis (PFGE) or the Comet Assay.
Materials:
-
E. coli strain (e.g., MG1655)
-
Luria-Bertani (LB) broth
-
This compound (stock solution in 0.1 M NaOH)
-
Phosphate-buffered saline (PBS), ice-cold
-
Centrifuge
-
Spectrophotometer
-
Incubator shaker
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking (200 rpm).
-
Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh, pre-warmed LB broth.
-
Growth to Mid-log Phase: Incubate the culture at 37°C with shaking until it reaches mid-logarithmic phase (OD600 of 0.4-0.6).
-
This compound Treatment: Add this compound to the desired final concentration (e.g., 10x MIC). A vehicle control (0.1 M NaOH) should be run in parallel.
-
Incubation: Continue to incubate the cultures under the same conditions for a specified period (e.g., 1-2 hours) to allow for the induction of DNA damage.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any residual this compound.
-
Downstream Analysis: The resulting cell pellet is now ready for DNA damage analysis using methods like PFGE (Protocol 2) or the Comet Assay (Protocol 3).
Protocol 2: Analysis of DNA Double-Strand Breaks by Pulsed-Field Gel Electrophoresis (PFGE)
This protocol is adapted for the analysis of chromosomal fragmentation following this compound treatment.
Materials:
-
This compound-treated bacterial cells (from Protocol 1)
-
Agarose, PFGE grade
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Cell Lysis Buffer (e.g., 1% SDS, 100 mM EDTA, 10 mM Tris-HCl, pH 8.0)
-
Proteinase K
-
Restriction enzyme (optional, for generating smaller fragments)
-
PFGE system (e.g., CHEF-DR II, Bio-Rad)
-
Ethidium bromide or other DNA stain
Procedure:
-
Agarose Plug Preparation: Resuspend the washed cell pellet from Protocol 1 in TE buffer to a final OD600 of 1.0. Mix equal volumes of the cell suspension and molten 1.6% low-melting-point agarose (at 50°C). Dispense the mixture into plug molds and allow to solidify at 4°C.
-
Cell Lysis: Transfer the agarose plugs to a tube containing Cell Lysis Buffer and Proteinase K (final concentration 1 mg/mL). Incubate overnight at 50°C with gentle agitation.
-
Washing: Wash the plugs three times with TE buffer for 1 hour each at room temperature with gentle agitation.
-
Restriction Digestion (Optional): If desired, equilibrate the plugs in the appropriate restriction buffer and then incubate with the restriction enzyme overnight according to the manufacturer's instructions.
-
Gel Electrophoresis: Load the agarose plugs into the wells of a 1% PFGE-grade agarose gel in 0.5x TBE buffer. Run the gel using appropriate PFGE parameters (e.g., switch times, voltage, run time) to resolve the desired DNA fragment sizes.
-
Staining and Visualization: Stain the gel with ethidium bromide and visualize the DNA fragments under UV light. Increased smearing and fragmentation in the this compound-treated lanes compared to the control indicate DNA double-strand breaks.
Protocol 3: Quantification of DNA Damage using the Bacterial Comet Assay (Single-Cell Gel Electrophoresis)
This protocol provides a method for quantifying DNA damage at the single-cell level.
Materials:
-
This compound-treated bacterial cells (from Protocol 1)
-
Low-melting-point agarose
-
Normal-melting-point agarose
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% normal-melting-point agarose and allow it to solidify.
-
Cell Embedding: Mix a small volume of the washed cell suspension from Protocol 1 with molten 0.7% low-melting-point agarose (at 37°C) and quickly pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Gently remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding: Immerse the slides in alkaline electrophoresis buffer for 20-40 minutes at room temperature to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) for 20-30 minutes.
-
Neutralization: Carefully remove the slides and neutralize by washing three times for 5 minutes each with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Damaged DNA will migrate out of the nucleoid, forming a "comet tail." Quantify the extent of DNA damage using specialized software to measure parameters like tail length and tail moment.
Protocol 4: Monitoring the SOS Response using a Reporter Gene Assay
This protocol utilizes a bacterial strain containing a reporter gene (e.g., gfp or lux) under the control of an SOS-inducible promoter (e.g., recA or sulA promoter).
Materials:
-
E. coli strain carrying an SOS reporter plasmid (e.g., pUA66-PrecA-gfp)
-
LB broth with appropriate antibiotic for plasmid maintenance
-
This compound
-
96-well microplate, black with a clear bottom
-
Microplate reader with fluorescence or luminescence detection capabilities
Procedure:
-
Culture Preparation: Grow the reporter strain overnight as described in Protocol 1, including the appropriate antibiotic.
-
Sub-culturing: Dilute the overnight culture 1:100 into fresh, pre-warmed LB broth with antibiotic in a 96-well plate.
-
This compound Treatment: Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubation and Measurement: Incubate the plate at 37°C with shaking in the microplate reader. Measure both the optical density (OD600) and the reporter signal (fluorescence or luminescence) at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Data Analysis: Normalize the reporter signal to the cell density (OD600) to determine the specific promoter activity. A dose-dependent increase in the reporter signal in the presence of this compound indicates the induction of the SOS response.
Visualizations
Caption: Mechanism of this compound-induced DNA damage.
Caption: Simplified signaling pathway of the bacterial SOS response.
Caption: General experimental workflow for studying this compound-induced DNA damage.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. DNA gyrase on the bacterial chromosome. This compound-induced DNA cleavage in the dnaA-gyrB region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DNA gyrase and topoisomerase IV on the bacterial chromosome: quinolone-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Responses in Prokaryotes: Regulating Gene Expression, Modulating Growth Patterns, and Manipulating Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DNA damage response and cell cycle regulation in bacteria: a twist around the paradigm [frontiersin.org]
Application of Oxolinic Acid in Aquaculture for Treating Fish Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolinic acid is a synthetic quinolone antibiotic that has been effectively utilized in aquaculture for the treatment and prevention of bacterial diseases in fish.[1][2] As a first-generation quinolone, its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication and repair, thereby impeding bacterial growth.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in an aquaculture setting, with a focus on its efficacy against common fish pathogens, pharmacokinetic properties, and established treatment methodologies.
Mechanism of Action
This compound's primary mode of action is the targeted inhibition of DNA gyrase (topoisomerase II) in susceptible bacteria. This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication, transcription, and recombination. By binding to the A-subunit of DNA gyrase, this compound stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately bacterial cell death. This targeted action makes it particularly effective against a range of Gram-negative bacteria.[2][3]
Quantitative Data Summary
The efficacy and pharmacokinetic parameters of this compound can vary depending on the fish species, water temperature, and the specific pathogen being targeted. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Fish Pathogens
| Pathogen | Fish Species | MIC Range (µg/mL) | Reference |
| Aeromonas salmonicida | Atlantic Salmon | 0.0075 - 0.03 | [1] |
| Aeromonas liquefaciens | - | 0.02 - 0.09 | [1] |
| Vibrio anguillarum | - | 0.02 - 0.09 | [1] |
| Aeromonas salmonicida | Lumpfish | 0.06 - 15 | [5] |
| Shewanella xiamenensis | Rainbow Trout | 0.25 | [6][7] |
| Lactococcus garvieae | Rainbow Trout | 1 | [6][7] |
| Chryseobacterium aquaticum | Rainbow Trout | 4 | [6][7] |
| Vibrio spp. | Sea Bass | 0.03 - 1 | |
| Vibrio anguillarum | Japanese Ayu | 0.006 - 25 | |
| Flavobacterium psychrophilum | Chilean Salmonids | ≤1.0 | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Different Fish Species
| Fish Species | Dosage (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | t1/2β (h) | Bioavailability (%) | Water Temp (°C) | Reference |
| Rainbow Trout | 10 | Intravascular | - | - | 69.7 | - | 16 | [1][9] |
| Rainbow Trout | 75 | Oral | - | - | - | 13.6 | 16 | [9] |
| Atlantic Salmon | - | Oral (0.5% medicated feed) | 2.1 | 24.3 | 55.4 | 19.9 | 7.8 | [1] |
| Lumpfish | 25 | Oral | 2.12 | 10.3 | 21 | - | - | [5][10] |
| Carp | 5 | Oral | 0.73 | 24 | - | - | - | [11] |
| Carp | 10 | Oral | 0.59 | 24 | - | - | - | [11] |
| Carp | 20 | Oral | 0.89 | 24 | - | - | - | [11] |
| Carp | 40 | Oral | 2.23 | 15 | - | - | - | [11] |
Table 3: Efficacy and Treatment Dosages of this compound
| Fish Species | Disease | Pathogen | Dosage (mg/kg/day) | Duration | Outcome | Reference |
| Atlantic Salmon | Furunculosis | Aeromonas salmonicida | 5 - 20 | - | All treated fish survived | [1] |
| Atlantic Salmon | Cold-water Vibriosis | Vibrio salmonicida | 15 | - | Mortalities ceased in 3-4 days | [1] |
| Nile Tilapia | Motile Aeromonas Septicemia | Aeromonas hydrophila | 12 | 7 days | Reduced mortality, accelerated wound healing | [4][12] |
| Nile Tilapia | Motile Aeromonas Septicemia | Aeromonas veronii | 12 | 7 days | Significantly reduced mortality and accelerated wound healing | [13][14][15] |
| Cod | Vibriosis | Vibrio anguillarum | 10 - 20 | 10 days (dosed on days 1, 2, 4, 6, 8, 10) | Significantly reduced mortality | [16] |
| Carp | - | Aeromonas liquefaciens | 3 | 5 days | Effective chemotherapeutic effect | [11] |
| Loach | - | Chondrococcus columnaris | 1 µg/mL bath | 24 hours | Effective treatment | [11] |
Experimental Protocols
1. In Vitro Antimicrobial Susceptibility Testing (MIC Determination)
This protocol is based on the agar doubling dilution method described for Vibrio spp.[17]
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a specific bacterial isolate.
-
Materials:
-
Mueller-Hinton agar supplemented with 0.75% NaCl (for marine isolates).
-
This compound stock solution.
-
Bacterial culture in logarithmic growth phase.
-
Sterile petri dishes.
-
Inoculator.
-
-
Procedure:
-
Prepare a series of Mueller-Hinton agar plates containing twofold serial dilutions of this compound.
-
Adjust the bacterial suspension to a concentration of 10^4 CFU per spot.
-
Spot the bacterial inoculum onto the surface of each agar plate.
-
Incubate the plates at 22°C for 18 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
2. In Vivo Efficacy Trial against Aeromonas hydrophila in Nile Tilapia
This protocol is adapted from a study on the efficacy of this compound against Aeromonas hydrophila infection in Nile tilapia.[4][12]
-
Objective: To evaluate the therapeutic efficacy of orally administered this compound in treating an experimental Aeromonas hydrophila infection.
-
Experimental Animals: Juvenile Nile tilapia (Oreochromis niloticus).
-
Procedure:
-
Acclimation: Acclimate the fish to laboratory conditions for at least two weeks.
-
Challenge: Intramuscularly inject the fish with a sublethal dose of A. hydrophila (e.g., 1.93×10^6 cells/fish). A control group should be injected with a sterile saline solution.
-
Treatment:
-
Treatment Group: Starting 24 hours post-challenge, administer feed supplemented with this compound at a dose of 12 mg/kg of fish biomass per day for 7 consecutive days.
-
Control Group (Infected, Untreated): Provide the same feed without this compound.
-
-
Monitoring: Observe the fish daily for clinical signs of disease, mortality, and wound healing progression for a period of at least 21 days post-infection.
-
Data Collection: Record daily mortality. At specified time points, sample fish for analysis of plasma biochemical parameters and histopathological changes in tissues like the liver and kidney.
-
Endpoint: The primary endpoint is the cumulative mortality in each group. Secondary endpoints include the rate of wound healing and the normalization of biochemical and histopathological parameters.
-
References
- 1. fao.org [fao.org]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. In-feed this compound induces oxidative stress and histopathological alterations in Nile tilapia Oreochromis niloticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pharmacokinetic Data Show That this compound and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish [frontiersin.org]
- 6. ovid.com [ovid.com]
- 7. Assessment of Single-Dose Pharmacokinetics of this compound in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Pharmacokinetic Data Show That this compound and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of this compound as a Chemotherapeutic Agent against Infections Diseases in Fishes-I [jstage.jst.go.jp]
- 12. Aquaculture Studies [aquast.org]
- 13. This compound therapy: An effective way to reduce Aeromonas veronii infection in Oreochromis niloticus and improve biochemical and hematological parameters and histopathological lesions | Fisheries & Aquatic Life [fal.infish.com.pl]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Dosing and Administration of Oxolinic Acid in Aquaculture Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of oxolinic acid, a synthetic quinolone antibiotic, for research purposes in aquaculture. The following sections detail its mechanism of action, summarize key quantitative data from various studies, and provide standardized protocols for experimental application.
Mechanism of Action
This compound is a bactericidal agent that is particularly effective against Gram-negative bacteria.[1][2][3] Its mode of action involves the inhibition of bacterial DNA gyrase (also known as topoisomerase II), an essential enzyme for DNA replication and transcription.[2][3][4][5] By targeting the A subunit of DNA gyrase, this compound prevents the necessary supercoiling and uncoiling of bacterial DNA, which disrupts DNA synthesis and ultimately leads to bacterial cell death.[2][3] This targeted action makes it a valuable tool for managing bacterial infections in aquaculture.
Caption: Mechanism of action of this compound in bacteria.
Quantitative Data Summary
The following tables summarize key quantitative data on the dosing, pharmacokinetics, and efficacy of this compound in various aquatic species as reported in aquaculture research.
Table 1: Dosing Regimens of this compound in Different Aquatic Species
| Species | Route of Administration | Dosage | Treatment Duration | Reference |
| Fish | ||||
| Fin Fish (general) | Oral (in feed) | 12 mg/kg bw/day | Up to 7 days | [6] |
| Atlantic Salmon (Salmo salar) | Oral (force-fed) | 5-20 mg/kg bw | Single dose, repeated after 4 days | [1] |
| Atlantic Salmon (Salmo salar) | Oral (in feed) | 10 mg/kg bw/day | 7 consecutive days | [1] |
| Atlantic Salmon (Salmo salar) | Oral | 25 mg/kg bw | Days 1, 2, 4, 6, 8, 10 | [7] |
| Rainbow Trout (Oncorhynchus mykiss) | Oral (in feed) | 75 mg/kg bw | Single dose | [1] |
| Rainbow Trout (Oncorhynchus mykiss) | Oral (in feed) | 20 mg/kg bw/day | 5 days | [6] |
| Rainbow Trout (Oncorhynchus mykiss) | Oral (in feed) | 12 mg/kg bw | Single dose | [8][9] |
| Carp | Oral (bolus) | 5, 10, 20, or 40 mg/kg bw | Single dose | [6] |
| Lumpfish (Cyclopterus lumpus) | Oral (in feed) | 25 mg/kg bw | Single dose | [10] |
| Nile Tilapia (Oreochromis niloticus) | Oral (in feed) | 12 mg/kg biomass/day | 7 days | [11][12] |
| Shrimp | ||||
| Pacific White Shrimp (Litopenaeus vannamei) | Oral (in feed) | 2, 4, or 6.65 g/kg feed | 3 days | [13] |
| White Shrimp (Penaeus vannamei) | Oral (in feed) | 50 mg/kg OA + 100 mg/kg OTC | Not specified | [14] |
Table 2: Pharmacokinetic Parameters of this compound in Different Fish Species
| Species | Dose | Cmax (µg/mL or µg/g) | Tmax (hours) | Elimination Half-life (t½β) (hours) | Bioavailability (%) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 75 mg/kg (oral) | 2.1 | 24.3 | 55.4 | 19.9 | [1] |
| Lumpfish (Cyclopterus lumpus) | 25 mg/kg (oral) | 2.12 (plasma) | 10.3 | 21 | Not Reported | [10] |
| Lumpfish (Cyclopterus lumpus) | 25 mg/kg (oral) | 4.01 (muscle) | 11.1 | Not Reported | Not Reported | [10] |
| Lumpfish (Cyclopterus lumpus) | 25 mg/kg (oral) | 3.04 (liver) | 9.2 | Not Reported | Not Reported | [10] |
| Lumpfish (Cyclopterus lumpus) | 25 mg/kg (oral) | 4.68 (head-kidney) | 10.0 | Not Reported | Not Reported | [10] |
| Atlantic Salmon (Salmo salar) | 20 mg/kg (oral) | Not Reported | Not Reported | Not Reported | ~25 | [6] |
Table 3: In Vitro Efficacy (Minimum Inhibitory Concentration - MIC) of this compound Against Fish Pathogens
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Aeromonas salmonicida | 0.0075 - 0.03 | [1] |
| Aeromonas salmonicida | 0.06 - 15 | [10] |
| Aeromonas liquefaciens | 0.02 - 0.09 | [1] |
| Vibrio anguillarum | 0.02 - 0.09 | [1] |
| Shewanella xiamenensis | 0.25 | [8][9] |
| Lactococcus garvieae | 1 | [8][9] |
| Chryseobacterium aquaticum | 4 | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the dosing and administration of this compound in aquaculture research.
Protocol 1: Preparation of this compound Medicated Feed
Objective: To prepare a homogenous medicated feed for oral administration of this compound to aquatic animals.
Materials:
-
This compound powder (veterinary grade)
-
Commercial fish/shrimp feed pellets
-
Fish oil or cod liver oil (as a binder)
-
Top-coater or a suitable mixer
-
Weighing scale
-
Personal Protective Equipment (PPE): gloves, mask, lab coat
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., mg of this compound per kg of fish body weight per day) and the daily feed intake of the experimental animals (as a percentage of biomass), calculate the total amount of this compound needed for the batch of medicated feed.
-
Weigh the components: Accurately weigh the required amount of this compound powder and the corresponding amount of feed pellets.
-
Prepare the binder: Measure a small amount of fish oil or cod liver oil (e.g., 1.5% of the feed weight).[15]
-
Mixing:
-
In a suitable mixer or top-coater, combine the this compound powder with the feed pellets.
-
Mix thoroughly to ensure a homogenous distribution of the drug.
-
Slowly add the fish oil while continuing to mix. The oil acts as a binder to adhere the this compound to the feed pellets and can also improve palatability.
-
-
Drying: Spread the medicated feed in a thin layer and allow it to air dry completely in a well-ventilated area, away from direct sunlight, to prevent degradation of the this compound.
-
Storage: Store the prepared medicated feed in a cool, dry, and dark place in a sealed container. Label the container clearly with the drug concentration, preparation date, and any other relevant information.
Protocol 2: In-Vivo Efficacy Study of this compound
Objective: To evaluate the efficacy of an this compound treatment regimen against a specific bacterial pathogen in a target aquatic species.
Caption: A generalized experimental workflow for an in-vivo efficacy study.
Procedure:
-
Acclimation: Acclimate the experimental animals (e.g., fish or shrimp) to the experimental conditions (tanks, water quality parameters) for a sufficient period (e.g., 1-2 weeks). Feed a non-medicated commercial diet during this period.
-
Bacterial Challenge:
-
Culture the target bacterial pathogen to a known concentration (CFU/mL).
-
Challenge the animals with the pathogen via a suitable route (e.g., intraperitoneal injection, immersion, or cohabitation).[7]
-
Include a control group that is sham-challenged with a sterile saline solution.
-
-
Treatment Initiation:
-
Divide the challenged animals into treatment and control groups.
-
Begin administering the prepared this compound medicated feed to the treatment group at the predetermined dosage and duration.
-
Feed the control group with non-medicated feed.
-
-
Monitoring:
-
Observe the animals daily for clinical signs of disease (e.g., lethargy, skin lesions, abnormal swimming behavior).
-
Record mortalities in each group daily.
-
-
Data Collection and Analysis:
-
At the end of the experimental period, calculate the cumulative mortality and survival rate for each group.
-
Determine the Relative Percent Survival (RPS) to evaluate the efficacy of the treatment.
-
Bacteriological analysis of tissues from moribund or dead animals can be performed to confirm the cause of death.
-
-
Ethical Considerations: All animal experiments should be conducted in accordance with relevant animal welfare guidelines and regulations.
Protocol 3: Pharmacokinetic Study of Orally Administered this compound
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound in a target aquatic species after oral administration.
Procedure:
-
Animal Preparation: Acclimate the fish to the experimental conditions and cannulate the dorsal aorta for repeated blood sampling if required and feasible for the species.
-
Dosing:
-
Administer a single oral dose of this compound medicated feed. Ensure that the entire dose is consumed.
-
Alternatively, for precise dosing, oral gavage can be used.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 2, 6, 12, 24, 48, 72, 96, 144, 192 hours) post-administration.
-
At each time point, a subset of animals can be euthanized to collect tissue samples (e.g., muscle, liver, kidney, skin).
-
-
Sample Processing:
-
Process blood samples to obtain plasma or serum.
-
Homogenize tissue samples.
-
Store all samples at -20°C or lower until analysis.
-
-
Analytical Method:
-
Pharmacokinetic Analysis:
-
Use appropriate pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as Cmax, Tmax, elimination half-life (t½β), and Area Under the Curve (AUC).
-
If an intravenous administration group is included, the bioavailability of the oral dose can be calculated.
-
References
- 1. fao.org [fao.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Efficacy of orally administered this compound and Vetoquinol, an this compound ester, for the treatment of furunculosis in Atlantic salmon Salmo salar held in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Single-Dose Pharmacokinetics of this compound in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish. | Semantic Scholar [semanticscholar.org]
- 9. Assessment of Single-Dose Pharmacokinetics of this compound in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Data Show That this compound and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aquaculture Studies [aquast.org]
- 12. researchgate.net [researchgate.net]
- 13. connectjournals.com [connectjournals.com]
- 14. Synergistic effects of dietary this compound combined with oxytetracycline on nonspecific immune responses and resistance against Vibrio parahaemolyticus infection of white shrimp (Penaeus vannamei) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orbi.uliege.be [orbi.uliege.be]
Application Notes and Protocols for Oxolinic Acid Treatment of Aeromonas salmonicida Infections in Fish
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Oxolinic acid is a synthetic quinolone antibacterial agent that has been effectively used in aquaculture to treat bacterial infections in fish.[1][2] It is particularly potent against Gram-negative bacteria, including Aeromonas salmonicida, the causative agent of furunculosis, a severe and widespread disease in salmonids.[1][3] These application notes provide detailed protocols and quantitative data for the use of this compound in treating A. salmonicida infections, intended for research and drug development purposes. This compound functions by inhibiting bacterial DNA gyrase, thereby preventing DNA replication and leading to bacterial cell death.[2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound in treating A. salmonicida infections in fish.
Table 1: In Vitro Susceptibility of Aeromonas salmonicida to this compound
| Parameter | Value | Fish Species/Source | Reference |
| MIC Range | 0.0075 - 0.03 µg/mL | 10 isolates from salmon, trout, and carp | [1] |
| MIC | 0.02 µg/mL | 1 strain of A. salmonicida | [1] |
| MIC Range | 0.0625 to > 8 µg/ml | 20 strains of A. salmonicida | [4] |
| Epidemiological Cut-off (ECOFF) | 4 mg/L | A. salmonicida subsp. salmonicida from French farmed trout | [5][6] |
| CLSI Established ECOFF | 0.125 mg/L | Aeromonas salmonicida | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Salmonids
| Parameter | Value | Fish Species | Water Temperature | Dosing | Reference |
| Bioavailability | 30.1% | Atlantic salmon | 10.2°C | Oral | [7][8] |
| Bioavailability | 19.9% | Rainbow trout | 16°C | Oral (75 mg/kg) | [1] |
| Bioavailability | 25% | Atlantic salmon | 10°C | Oral | [4] |
| Elimination Half-life (t½) | 18.2 h | Atlantic salmon | 10.2°C | Intravenous | [7][8] |
| Elimination Half-life (t½) | 69.7 h | Rainbow trout | 16°C | Intravascular (10 mg/kg) | [1] |
| Elimination Half-life (t½) | 15 h | Atlantic salmon | 10°C | Intravenous | [4] |
| Time to Peak Plasma Conc. (Tmax) | 24.3 h | Rainbow trout | 16°C | Oral (75 mg/kg) | [1] |
| Time to Peak Plasma Conc. (Tmax) | 19 h | Atlantic salmon | 10°C | Oral | [4] |
| Peak Plasma Concentration (Cmax) | 2.1 µg/mL | Rainbow trout | 16°C | Oral (75 mg/kg) | [1] |
| Peak Plasma Concentration (Cmax) | 0.5 µg/mL | Atlantic salmon | 10°C | Oral | [4] |
| Volume of Distribution (Vd) | 5.4 L/kg | Atlantic salmon | 10.2°C | Intravenous | [7][8] |
| Volume of Distribution (Vd) | 1.94 L/kg | Rainbow trout | 16°C | Intravascular (10 mg/kg) | [1] |
Table 3: Efficacy of this compound Treatment in Challenge Studies
| Fish Species | Challenge Strain | Treatment Protocol | Outcome | Reference |
| Atlantic salmon | A. salmonicida | 5-20 mg/kg, two doses 4 days apart | Survival in all this compound treated groups | [1] |
| Atlantic salmon | A. salmonicida (this compound sensitive) | 25 mg/kg on days 1, 2, 4, 6, 8, 10 | Significantly lowered mortality compared to control | [9] |
| Atlantic salmon | A. salmonicida (this compound resistant) | 25 mg/kg on days 1, 2, 4, 6, 8, 10 | Significantly lowered mortality compared to control | [9] |
| Atlantic salmon | A. salmonicida | 5 mg/kg/day for 5 days | Not successful in reducing mortality | [10][11] |
| Hybrid brook trout x lake trout | A. salmonicida | 5 mg/kg/day for 10 days | Not successful in reducing mortality | [11] |
| Atlantic salmon | A. salmonicida | 25 mg/kg/day for 10 days | Effective in reducing mortality | [12] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Aeromonas salmonicida
This protocol outlines the broth microdilution method for determining the MIC of this compound against A. salmonicida.
Materials:
-
Aeromonas salmonicida isolates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 1 mg/mL)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (22°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Culture A. salmonicida isolates on a suitable agar medium (e.g., Tryptic Soy Agar) at 22°C for 24-48 hours.
-
Suspend several colonies in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., from 32 µg/mL to 0.015 µg/mL).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).
-
-
Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: In Vivo Efficacy of this compound in an Aeromonas salmonicida Challenge Model
This protocol describes a cohabitation challenge model to evaluate the efficacy of orally administered this compound.
Materials:
-
Healthy, disease-free fish (e.g., Atlantic salmon smolts)
-
Aeromonas salmonicida virulent strain
-
Aquaria with appropriate water quality parameters
-
Medicated feed containing this compound
-
Control (unmedicated) feed
Procedure:
-
Acclimation:
-
Acclimate fish to the experimental conditions for at least two weeks.
-
-
Challenge:
-
Treatment:
-
Monitoring and Data Collection:
-
Record daily mortalities in each tank.
-
Perform necropsies on moribund and dead fish to confirm A. salmonicida as the cause of death (e.g., by bacterial culture from kidney tissue).
-
Monitor fish behavior and clinical signs of disease.
-
-
Data Analysis:
-
Calculate the cumulative mortality for each group.
-
Use appropriate statistical methods (e.g., Kaplan-Meier survival analysis) to compare the survival rates between the treated and control groups.
-
Signaling Pathways and Logical Relationships
Mechanism of Action of this compound
This compound, as a quinolone antibiotic, targets bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for DNA replication, transcription, and repair. By inhibiting DNA gyrase, this compound prevents the supercoiling and uncoiling of bacterial DNA, leading to a bactericidal effect. The development of resistance to this compound in A. salmonicida is often associated with point mutations in the gyrA gene, which encodes a subunit of DNA gyrase.[14]
References
- 1. fao.org [fao.org]
- 2. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 3. mdpi.com [mdpi.com]
- 4. Single-dose pharmacokinetic study of this compound and vetoquinol, an this compound ester, in Atlantic salmon (Salmo salar) held in seawater and in vitro antibacterial activity against Aeromonas salmonicida [agris.fao.org]
- 5. Susceptibility of Aeromonas salmonicida subsp. salmonicida bacteria from French farmed trout to antibiotics commonly used in fish farming, and attempt to set epidemiological cut-off values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of Aeromonas salmonicida subsp. salmonicida bacteria from French farmed trout to antibiotics commonly used in fish farming, and attempt to set epidemiological cut-off values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative single-dose pharmacokinetics of four quinolones, this compound, flumequine, sarafloxacin, and enrofloxacin, in Atlantic salmon (Salmo salar) held in seawater at 10 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficacy of orally administered this compound and Vetoquinol, an this compound ester, for the treatment of furunculosis in Atlantic salmon Salmo salar held in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. academic.oup.com [academic.oup.com]
- 12. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 13. avmajournals.avma.org [avmajournals.avma.org]
- 14. bioceed.uib.no [bioceed.uib.no]
Utilizing Oxolinic Acid in High-Throughput Screening for Antibacterial Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for antimicrobial activity. Oxolinic acid, a first-generation quinolone antibiotic, serves as an invaluable tool in this process. Its well-defined mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, makes it an excellent positive control for both cell-based and target-based screening campaigns.[1] This document provides detailed protocols and application notes for the effective utilization of this compound in HTS for antibacterial discovery.
Mechanism of Action of this compound
This compound exerts its bactericidal effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and, to a lesser extent, topoisomerase IV.[1] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: In many bacteria, particularly Gram-negative species, DNA gyrase is the primary target. It introduces negative supercoils into DNA, a process essential for the initiation of replication.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes after replication.
This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved. This leads to the accumulation of double-strand DNA breaks, inhibition of DNA replication and transcription, and ultimately, cell death.[1] The selective toxicity of this compound arises from the structural differences between bacterial type II topoisomerases and their eukaryotic counterparts.[1]
References
Application Notes and Protocols for Studying DNA Supercoiling in E. coli Using Oxolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolinic acid is a quinolone antibiotic that serves as a valuable tool for investigating the dynamics of DNA supercoiling in Escherichia coli. It specifically targets DNA gyrase (topoisomerase II), an essential enzyme responsible for introducing negative supercoils into bacterial DNA.[1] By inhibiting the nicking-religation activity of the GyrA subunit of DNA gyrase, this compound traps the enzyme in a covalent complex with DNA, leading to a cessation of DNA replication and transcription and ultimately, cell death.[1][2] This inhibition also results in discernible changes to the topological state of plasmid DNA within the cell, making this compound a powerful agent for studying the activity of DNA gyrase and the consequences of its inhibition on DNA topology.
A key observable effect of treating E. coli with inhibitors of DNA gyrase, such as this compound, is the accumulation of positively supercoiled plasmid DNA.[3][4] This phenomenon provides a direct method to probe the in-vivo activity of DNA gyrase and the cellular mechanisms that respond to topological stress.
These application notes provide detailed protocols for utilizing this compound to study DNA supercoiling in E. coli, including methods for in vivo treatment, plasmid DNA isolation, and the analysis of DNA topoisomers using chloroquine agarose gel electrophoresis. Additionally, a protocol for an in vitro DNA gyrase supercoiling assay is provided to determine the direct inhibitory effect of this compound on the purified enzyme.
Data Presentation
Quantitative Effects of this compound on E. coli
| Parameter | Value | Organism/System | Reference |
| Minimum Inhibitory Concentration (MIC) | 0.1 - 2.0 µg/mL | E. coli | [5] |
| In Vitro IC50 (DNA Gyrase Supercoiling Assay) | ~5 µg/mL | Purified E. coli DNA Gyrase | [6] |
| In Vivo Effect on Plasmid Topology | Induction of positively supercoiled topoisomers | E. coli | [3][4] |
| Observed Change in Linking Number (ΔLk) | Increase (positive shift) | E. coli plasmids | [7] |
Note: The in vivo change in linking number is dose-dependent. Researchers should perform a dose-response experiment to quantify the precise change in supercoiling density (σ) at various this compound concentrations.
Signaling Pathways and Experimental Workflows
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Nalidixic acid resistance: a second genetic character involved in DNA gyrase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positively supercoiled plasmid DNA is produced by treatment of Escherichia coli with DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positively supercoiled plasmid DNA is produced by treatment of Escherichia coli with DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Replication of Escherichia coli DNA in vitro: inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of bacterial DNA supercoiling: plasmid linking numbers vary with growth temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Oxolinic Acid in Fish Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of oxolinic acid (OA) in various fish species. The accompanying detailed protocols are intended to guide researchers in designing and conducting their own pharmacokinetic studies. This compound is a synthetic quinolone antibiotic that has been used in aquaculture to treat bacterial infections.[1][2] Understanding its absorption, distribution, metabolism, and excretion (ADME) in different fish models is crucial for optimizing dosing regimens, ensuring efficacy, and establishing appropriate withdrawal periods to safeguard human consumers.[3][4]
Data Presentation: Pharmacokinetic Parameters of this compound in Fish
The following tables summarize key pharmacokinetic parameters of this compound in different fish species, providing a comparative view of its behavior across various models.
Table 1: Pharmacokinetic Parameters of this compound in Rainbow Trout (Oncorhynchus mykiss)
| Parameter | Value | Dosing Route & Dose | Water Temperature (°C) | Analytical Method | Reference |
| Cmax | 2.1 µg/mL | Oral, 75 mg/kg | 16 | HPLC | [5] |
| Tmax | 24.3 h | Oral, 75 mg/kg | 16 | HPLC | [5] |
| Elimination Half-life (t½β) | 69.7 h | Intravascular, 10 mg/kg | 16 | HPLC | [5][6] |
| 55.4 h | Oral, 0.5% medicated feed | 7.8 | HPLC | [5] | |
| Volume of Distribution (Vd) | 1.94 L/kg | Intravascular, 10 mg/kg | 16 | HPLC | [5][6] |
| Bioavailability | 13.6% | Oral, 75 mg/kg | 16 | HPLC | [5][6] |
| 19.9% | Oral, 0.5% medicated feed | 7.8 | HPLC | [5] | |
| Plasma Protein Binding | 27% | - | 16 | - | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Lumpfish (Cyclopterus lumpus)
| Parameter | Value | Dosing Route & Dose | Water Temperature (°C) | Analytical Method | Reference |
| Cmax | 2.12 µg/mL | Oral, 25 mg/kg | Not Specified | LC-MS/MS | [7] |
| Tmax | 10.3 h | Oral, 25 mg/kg | Not Specified | LC-MS/MS | [7] |
| Elimination Half-life (t½β) | 21 h | Oral, 25 mg/kg | Not Specified | LC-MS/MS | [7] |
| AUC (0-inf) | 60.9 h*µg/mL | Oral, 25 mg/kg | Not Specified | LC-MS/MS | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Other Fish Species
| Fish Species | Parameter | Value | Dosing Route & Dose | Water Temperature (°C) | Analytical Method | Reference |
| Atlantic Salmon (Salmo salar) | Bioavailability | ~25% | Oral, 20 mg/kg | Not Specified | Not Specified | [2] |
| Carp (Cyprinus carpio) | Cmax (serum) | 2.23 µg/g | Oral, 40 mg/kg | Not Specified | Microbiological | [2] |
| Tmax (serum) | ~15 h | Oral, 40 mg/kg | Not Specified | Microbiological | [2] | |
| Pompano (Trachinotus blochii) | Cmax (muscle) | 0.11 µg/g | Oral, 30 mg/kg/day for 10 days | 30 | HPLC | [3] |
| Tmax (muscle) | 5 days | Oral, 30 mg/kg/day for 10 days | 30 | HPLC | [3] | |
| Withdrawal Period (muscle) | 3 days | Oral, 30 mg/kg/day for 10 days | 30 | HPLC | [3] | |
| Striped Catfish (Pangasianodon hypophthalmus) | Elimination Half-life (t½β) (serum) | 51.56 h | Oral, 12 mg/kg | Not Specified | LC-MS/MS | [8] |
| Tmax (serum) | 11.17 h | Oral, 12 mg/kg | Not Specified | LC-MS/MS | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments in pharmacokinetic studies of this compound in fish.
Protocol 1: Single-Dose Oral Pharmacokinetic Study
1. Objective: To determine the pharmacokinetic profile of this compound in a specific fish species after a single oral administration.
2. Materials:
-
Experimental fish of a specific species and weight range.
-
Holding tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).
-
This compound.
-
Medicated feed prepared with a known concentration of this compound.
-
Anesthetic (e.g., tricaine methanesulfonate, MS-222).
-
Syringes and needles for blood collection.
-
Centrifuge and microcentrifuge tubes for plasma separation.
-
Dissection tools for tissue collection.
-
Sample storage containers and a -20°C or -80°C freezer.
-
Analytical instrumentation (HPLC or LC-MS/MS).
3. Procedure:
-
Acclimation: Acclimate fish to the experimental conditions for at least two weeks.
-
Fasting: Fast the fish for 24 hours prior to dosing to ensure gastric emptying.
-
Dosing: Administer a single oral dose of this compound, typically incorporated into feed.[7] The dose should be based on the fish's body weight.
-
Sample Collection:
-
Collect blood and tissue samples at predetermined time points (e.g., 0, 3, 6, 12, 24, 48, 96, 144, 192, and 240 hours post-administration).[7]
-
Anesthetize a subset of fish at each time point.
-
Collect blood from the caudal vein.[7]
-
Separate plasma by centrifugation.[7]
-
Euthanize the fish and dissect out target tissues (e.g., muscle, liver, kidney, gill, intestine).[9][10]
-
Store all samples at -20°C or lower until analysis.[7]
-
-
Sample Analysis:
4. Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t½β, AUC) using appropriate software.[7]
Protocol 2: Intravascular Administration for Bioavailability Assessment
1. Objective: To determine the absolute bioavailability of orally administered this compound by comparing plasma concentration profiles after oral and intravascular administration.
2. Materials:
-
Same as Protocol 1.
-
Cannulation supplies (for larger fish) or appropriate syringes for direct injection.
-
This compound solution for injection.
3. Procedure:
-
Acclimation and Fasting: Same as Protocol 1.
-
Dosing:
-
Intravascular Group: Administer a known dose of this compound directly into the bloodstream (e.g., via cannulation of the dorsal aorta or direct injection).[5]
-
Oral Group: Administer a known oral dose as described in Protocol 1.
-
-
Sample Collection and Analysis: Same as Protocol 1.
4. Data Analysis:
-
Calculate the Area Under the Curve (AUC) for both the oral and intravascular administration groups.
-
Calculate the absolute bioavailability (F) using the following formula:
-
F (%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
-
Protocol 3: Tissue Residue and Withdrawal Time Determination
1. Objective: To determine the depletion of this compound residues in edible tissues and establish a withdrawal period.
2. Materials:
-
Same as Protocol 1.
3. Procedure:
-
Acclimation and Dosing: Acclimate fish and administer this compound, often through medicated feed for a specified duration (e.g., 5-10 days).[3][5]
-
Sample Collection:
-
After the last dose, collect tissue samples (primarily muscle and skin in natural proportions) at various time points until the drug concentration falls below the established maximum residue limit (MRL).[2]
-
-
Sample Analysis: Analyze the tissue samples for this compound concentrations as described in Protocol 1.
4. Data Analysis:
-
Plot the tissue residue concentration versus time.
-
Determine the time required for the residue levels to deplete below the MRL to establish a withdrawal period.[4]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the described pharmacokinetic studies.
Caption: Workflow for a single-dose oral pharmacokinetic study of this compound in fish.
Caption: Workflow for determining the absolute bioavailability of this compound in fish.
Caption: Workflow for determining the tissue residue and withdrawal time of this compound in fish.
References
- 1. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. eafpbulletin.scholasticahq.com [eafpbulletin.scholasticahq.com]
- 4. researchgate.net [researchgate.net]
- 5. fao.org [fao.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pharmacokinetic Data Show That this compound and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of this compound in fish by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxolinic Acid in Aquaculture Research Feed Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive details on the use of oxolinic acid in medicated feed for aquaculture research. The information covers its antibacterial mechanism, pharmacokinetic properties, and efficacy, along with detailed protocols for feed preparation and experimental design.
Introduction to this compound in Aquaculture
This compound is a synthetic quinolone antibiotic effective against a broad range of Gram-negative bacteria, which are common pathogens in aquaculture.[1][2] It is particularly effective against bacterial strains such as Aeromonas salmonicida, the causative agent of furunculosis, and has also been used to control vibriosis and enteric redmouth disease.[1] Its primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication and transcription, ultimately leading to bacterial cell death.[2][3][4] Due to its efficacy, this compound is a valuable tool in managing bacterial infections in farmed fish.[1][5] However, the emergence of antibiotic resistance is a growing concern, necessitating prudent and well-researched application.[3][6]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
This compound's bactericidal effect stems from its ability to selectively target and inhibit bacterial DNA gyrase. This enzyme is crucial for maintaining the superhelical structure of bacterial DNA, a process vital for DNA replication and repair.[2][3] By binding to the A subunit of DNA gyrase, this compound prevents the enzyme from introducing negative supercoils into the DNA, which halts these essential cellular processes.[3] This targeted mechanism provides selective toxicity against bacterial cells with minimal impact on the host organism's cells, which utilize different enzymes for DNA manipulation.[3]
Caption: Mechanism of action of this compound.
Data Presentation: Pharmacokinetics and Efficacy
The following tables summarize key quantitative data for this compound in various fish species.
Table 1: Pharmacokinetic Parameters of this compound in Different Fish Species (Oral Administration)
| Fish Species | Dosage (mg/kg) | Water Temp. (°C) | Cmax (µg/mL or µg/g) | Tmax (hours) | Elimination Half-life (t½β) (hours) | Bioavailability (%) | Reference |
| Rainbow Trout | 75 | 16 | 2.1 (serum) | 24.3 | 55.4 | 19.9 | [1] |
| Rainbow Trout | 12 | - | 4.1 (gill), 11.6 (intestine) | - | - | - | [7] |
| Lumpfish | 25 | - | 2.12 (plasma), 4.01 (muscle), 3.04 (liver), 4.68 (head-kidney) | 10.3 (plasma), 11.1 (muscle), 9.2 (liver), 10.0 (head-kidney) | 21 | - | [8] |
| Atlantic Salmon | 10 | 9-10 | > MIC for A. salmonicida | - | - | - | [1] |
| Gilthead Sea Bream | 30 | 19 | 0.88 (plasma), 1.33 (muscle), 2.66 (liver) | Day 4-5 | 11-14 | - | [9] |
| Sharpsnout Sea Bream | 30 | 19 | 0.91 (plasma), 1.77 (muscle), 2.72 (liver) | Day 4-6 | 11-19 | - | [9] |
| Nile Tilapia | 12 | - | Residues peaked in liver and kidney | - | Residues persisted in kidney at day 35 post-dosing | - | [5][10] |
Table 2: In Vitro Efficacy of this compound Against Pathogenic Bacteria
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference |
| Aeromonas salmonicida | 10 isolates | 0.0075 - 0.03 | [1] |
| Aeromonas salmonicida | 1 strain | 0.02 | [1] |
| Aeromonas salmonicida | 28 isolates from lumpfish | 0.06 - 15 | [8] |
| Shewanella xiamenensis | - | 0.25 | [7][11] |
| Lactococcus garvieae | - | 1 | [7][11] |
| Chryseobacterium aquaticum | - | 4 | [7][11] |
| Escherichia coli | 115 strains | 2 - 5 | [12] |
| Proteus mirabilis | 44 strains | 0 - 31 | [12] |
Experimental Protocols
Protocol 1: Preparation of Medicated Feed
This protocol details the "top-dressing" method for preparing this compound-medicated feed for research purposes.
Materials:
-
Basal fish feed pellets
-
This compound powder (CAS No: 14698-29-4)
-
Soybean oil or other suitable fish/vegetable oil (as a binder)
-
Weighing scale (accurate to 0.001 g)
-
Spatula
-
Mixing bowl or airtight container
-
Fume hood
Procedure:
-
Dose Calculation: Determine the required concentration of this compound in the feed based on the target dosage for the fish (e.g., 12 mg/kg of fish biomass per day) and the daily feeding rate (e.g., 2% of body weight).
-
Example Calculation: For a target dose of 12 mg/kg fish biomass and a feeding rate of 2% (20 g feed/kg fish), the concentration of this compound in the feed should be: (12 mg OA / kg fish) / (0.02 kg feed / kg fish) = 600 mg OA / kg feed.
-
-
Weighing: Accurately weigh the required amount of this compound powder in a fume hood.
-
Binder Preparation: In a separate container, measure a small amount of oil (e.g., 5 mL per kg of feed).[5]
-
Mixing: Add the weighed this compound powder to the oil and mix thoroughly until a homogenous suspension is formed.
-
Coating the Feed: Place the basal feed pellets in a mixing bowl or an airtight container. Pour the this compound-oil suspension over the pellets.
-
Thorough Mixing: Mix the feed and the suspension thoroughly to ensure an even coating on all pellets. If using an airtight container, seal it and shake vigorously.[13]
-
Drying: Spread the coated pellets in a thin layer on a clean surface (e.g., on newspaper or a tray) in a cool, dry, and well-ventilated area to air dry for 30-60 minutes.[13]
-
Storage: Store the prepared medicated feed in a sealed, labeled container in a cool, dry place, such as a refrigerator, away from light.[13] It is recommended to use the medicated feed within a few weeks of preparation.[13]
Caption: Workflow for preparing medicated fish feed.
Protocol 2: Efficacy and Pharmacokinetic Study Design
This protocol outlines a general methodology for conducting an in vivo study to evaluate the efficacy and pharmacokinetics of orally administered this compound.
Experimental Design:
-
Acclimation: Acclimate the experimental fish (e.g., Nile tilapia, rainbow trout) to laboratory conditions for a minimum of two weeks. Ensure water quality parameters (temperature, pH, dissolved oxygen, ammonia, nitrite) are optimal and stable for the species.
-
Grouping: Randomly assign fish to different experimental groups (e.g., control group, treatment group(s) with varying doses of this compound). Ensure a sufficient number of fish per group to allow for statistical analysis of multiple sampling points.
-
Challenge (for efficacy studies): For efficacy studies, infect the fish (excluding the control group) with a pathogenic bacterium (e.g., Aeromonas hydrophila) via intraperitoneal injection or immersion bath at a predetermined dose (e.g., LD50).[14]
-
Treatment:
-
Monitoring: Throughout the experimental period, monitor and record:
-
Mortality
-
Clinical signs of disease (e.g., lesions, behavioral changes)
-
Feed intake
-
Water quality parameters
-
-
Sampling:
-
Pharmacokinetics: At predetermined time points during and after the treatment period (e.g., 3, 8, 24, 48, 96, 144, 192, 240 hours post-first administration), collect blood and tissue samples (muscle, liver, kidney, skin) from a subset of fish from each group.[1]
-
Efficacy: At the end of the treatment period, assess wound healing, and collect tissue samples for histopathological analysis and bacteriological re-isolation to determine bacterial clearance.[14][15]
-
-
Sample Analysis:
-
Drug Concentration: Analyze tissue and plasma samples for this compound concentrations using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][9]
-
Histopathology: Process tissue samples for histological examination to assess tissue damage and recovery.[5][10]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, t½β, AUC) using appropriate software.
-
Statistically compare mortality rates, clinical scores, and tissue concentrations between control and treatment groups.
-
Caption: Workflow for an efficacy and pharmacokinetic study.
Safety and Regulatory Considerations
-
Withdrawal Period: It is crucial to establish an appropriate withdrawal period to ensure that this compound residues in edible tissues have depleted to levels below the maximum residue limits (MRLs) before fish are considered for human consumption.[1][16] This period is influenced by water temperature, dosage, and fish species.[16][17]
-
Toxicity: While generally well-tolerated at therapeutic doses, overdosing can lead to adverse effects, including oxidative stress and histopathological alterations in the liver, kidney, spleen, intestine, and gills.[5][10]
-
Antibiotic Resistance: The use of antibiotics in aquaculture contributes to the selection pressure for resistant bacterial strains.[6] Therefore, this compound should be used judiciously, based on accurate diagnosis and susceptibility testing.
-
Regulatory Status: The use of this compound in aquaculture is regulated, and its availability may require a veterinary prescription.[6] Researchers should adhere to all local and national regulations concerning the use of antibiotics in animals.
References
- 1. fao.org [fao.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. In-feed this compound induces oxidative stress and histopathological alterations in Nile tilapia Oreochromis niloticus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicated / antibiotic treated food to treat bacterial disease – Koi & Aquarium Fish Diseases [fishdoc.co.uk]
- 7. Assessment of Single-Dose Pharmacokinetics of this compound in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Data Show That this compound and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue distribution and residue depletion of this compound in gilthead sea bream (Sparus aurata) and sharpsnout sea bream (Diplodus puntazzo) following multiple in-feed dosing [agris.fao.org]
- 10. In-feed this compound induces oxidative stress and histopathological alterations in Nile tilapia Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pondtrademag.com [pondtrademag.com]
- 14. researchgate.net [researchgate.net]
- 15. Aquaculture Studies [aquast.org]
- 16. ema.europa.eu [ema.europa.eu]
- 17. he01.tci-thaijo.org [he01.tci-thaijo.org]
Troubleshooting & Optimization
Technical Support Center: Oxolinic Acid for In Vitro Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective dissolution and use of oxolinic acid in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound is practically insoluble in water and sparingly soluble in most common organic solvents like ethanol and DMSO.[1] The recommended solvent for preparing stock solutions for in vitro experiments is a dilute alkali solution, such as 0.5 M sodium hydroxide (NaOH).
Q2: Can I dissolve this compound directly in my cell culture medium?
A2: It is not recommended to dissolve this compound directly in cell culture medium due to its very low aqueous solubility.[2] This can lead to an inability to achieve the desired concentration and the presence of undissolved particles in your experiment.
Q3: How should I store my this compound stock solution?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[1] For longer-term storage, it is advisable to prepare stock solutions in 0.5 M NaOH, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C for up to one year or -80°C for up to two years.[3] this compound is also light-sensitive and should be stored protected from light.
Q4: What is the mechanism of action of this compound?
A4: this compound is a quinolone antibiotic that inhibits bacterial DNA gyrase (topoisomerase II).[4] This enzyme is crucial for DNA replication and transcription in bacteria. By binding to the A subunit of DNA gyrase, this compound blocks the enzyme's activity, leading to the inhibition of DNA synthesis and ultimately bacterial cell death.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon adding stock solution to culture medium. | 1. Localized high pH: The alkaline stock solution can cause a rapid, localized increase in the pH of the medium, causing the this compound to precipitate out. 2. Reaction with media components: High concentrations of salts or other components in the medium can contribute to precipitation.[5][6] | 1. Add the stock solution dropwise to the medium while gently swirling. 2. Prepare an intermediate dilution in a small volume of medium before adding it to the final culture volume. 3. Ensure the final concentration of NaOH in the culture is minimal and does not significantly alter the medium's pH. |
| Sudden color change (yellowing) of the culture medium after adding this compound. | Significant pH drop: While the stock is alkaline, cellular metabolism can produce acidic byproducts. However, a rapid yellowing upon adding the compound is unusual and may indicate a chemical reaction or contamination. A shift to yellow in the medium with phenol red indicates a drop in pH.[7][8] | 1. Check the pH of your final working solution. 2. Prepare a vehicle control (medium with the same concentration of the NaOH solvent) to see if the solvent alone is causing the pH change. 3. Ensure your stock solution was prepared correctly and that the this compound powder was not contaminated. |
| Inconsistent experimental results. | 1. Inaccurate stock concentration: This could be due to incomplete dissolution or degradation of the compound. 2. Precipitation in the culture plate: The compound may not be fully soluble at the working concentration in your specific medium. | 1. Ensure complete dissolution of the this compound in the NaOH stock solution. Gentle heating can be applied if necessary. 2. Visually inspect your culture plates under a microscope for any signs of precipitation. 3. Include a positive control with a known inhibitor of DNA gyrase to validate your assay. |
| Cell toxicity observed in the vehicle control. | High concentration of NaOH: The alkaline solvent used to dissolve the this compound can be toxic to cells if the final concentration in the culture is too high. | 1. Calculate the final concentration of NaOH in your culture and ensure it is at a non-toxic level. 2. Perform a dose-response experiment with the NaOH vehicle alone to determine the maximum tolerated concentration for your cell line. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| 0.5 M NaOH | ≥ 50 mg/mL | Heating may be required for complete dissolution. |
| 0.05 M NaOH | Soluble | A lower concentration of NaOH can also be used. |
| DMSO | 1 mg/mL | Requires sonication to dissolve.[9] |
| Water | < 0.1 mg/mL | Considered insoluble.[9] |
| Ethanol-water (80% v/v ethanol) | Peak solubility | Exhibits complex solubility behavior in mixed solvents.[10] |
| Ethanol-ethyl acetate (30% v/v ethanol) | Peak solubility | Exhibits complex solubility behavior in mixed solvents.[10] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in 0.5 M NaOH
-
Prepare 0.5 M NaOH: Dissolve 2.0 g of NaOH pellets in 100 mL of sterile distilled water. Allow the solution to cool to room temperature.
-
Weigh this compound: Accurately weigh 50 mg of this compound powder.
-
Dissolution: Add the 50 mg of this compound to 1 mL of the 0.5 M NaOH solution.
-
Mixing: Vortex the solution thoroughly. If necessary, gently warm the solution (e.g., in a 37°C water bath) and continue vortexing until the this compound is completely dissolved, yielding a clear solution.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the sterilized stock solution into single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Pre-warm Medium: Warm the required volume of cell culture medium to 37°C.
-
Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Mixing: Mix the final working solution thoroughly by gentle inversion or pipetting to ensure homogeneity and avoid localized high concentrations of the compound or solvent.
-
pH Check (Optional but Recommended): Check the pH of the final working solution to ensure it is within the optimal range for your cells (typically 7.2-7.4).[7]
-
Immediate Use: Use the prepared working solution immediately for your in vitro experiment.
Mandatory Visualization
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificbio.com [scientificbio.com]
- 7. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 8. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Multiple solubility maxima of this compound in mixed solvents and a new extension of Hildebrand solubility approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent MIC results with oxolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results with oxolinic acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic quinolone antibiotic that functions by inhibiting bacterial DNA gyrase, also known as topoisomerase II.[1] This enzyme is essential for the supercoiling and uncoiling of bacterial DNA, which is a critical process for DNA replication and transcription.[1] By binding to the A subunit of DNA gyrase, this compound blocks this activity, leading to a halt in DNA synthesis and ultimately bacterial cell death.[1] It is particularly effective against Gram-negative bacteria.[1]
Q2: What are the known mechanisms of resistance to this compound?
A2: Bacterial resistance to this compound can develop through several mechanisms. Common methods include mutations in the genes that encode for DNA gyrase, which can reduce the binding affinity of this compound to the enzyme.[1] Additionally, some bacteria may utilize efflux pumps to actively remove the drug from the cell or may enzymatically degrade the antibiotic before it can reach its target.[1]
Q3: Which quality control (QC) strains should I use for this compound MIC testing?
A3: For antimicrobial susceptibility testing, including for this compound, standard QC strains should be used to monitor the accuracy and precision of the assay. Recommended QC strains include Escherichia coli ATCC 25922 and Aeromonas salmonicida subsp. salmonicida ATCC 33658.[2] Regularly testing these strains and ensuring the results fall within the established QC ranges helps to validate your experimental setup.
Troubleshooting Guide for Inconsistent MIC Results
Issue 1: High variability in MIC values between replicates.
This is often observed as different wells showing inhibition at the same concentration in a microplate assay.[3]
| Potential Cause | Troubleshooting Step |
| Incomplete solubilization of this compound | This compound is practically insoluble in water and many organic solvents like DMSO.[4][5] It is soluble in dilute alkali solutions.[1][6] Prepare a stock solution in 0.5 M NaOH, with gentle heating if necessary, to ensure it is fully dissolved before further dilution into the test medium.[5] Prepare fresh aqueous solutions daily as they are not recommended for long-term storage.[4] |
| Non-homogenous drug distribution in test wells/plates | After adding the this compound solution to the wells or agar, ensure thorough mixing to achieve a uniform concentration. For broth microdilution, mix the contents of the wells by pipetting up and down after adding the drug.[7] For agar dilution, ensure the drug is evenly dispersed in the molten agar before pouring the plates. |
| Inconsistent inoculum density | Prepare a standardized bacterial inoculum for each experiment, typically adjusted to a 0.5 McFarland standard. Use this inoculum within 30 minutes of preparation to ensure consistent cell density across all tests.[8] |
Issue 2: MIC values are consistently higher or lower than expected.
| Potential Cause | Troubleshooting Step |
| Incorrect pH of the culture medium | The activity of some antibiotics can be highly dependent on the pH of the medium.[9][10][11] The antibacterial effect of certain quinolones can be enhanced in acidic conditions.[12] Ensure the pH of your Mueller-Hinton broth or agar is standardized as per CLSI or EUCAST guidelines. |
| Degradation of this compound | This compound is sensitive to light.[6] Protect stock solutions and test plates from light to prevent photodegradation. Prepare fresh dilutions for each experiment from a properly stored stock. |
| Binding of this compound to plasticware | While less common, some compounds can adsorb to the surface of microtiter plates. If this is suspected, consider using plates made of different materials or pre-treating the plates. |
Issue 3: "Skipped wells" or trailing endpoints.
This phenomenon occurs when bacterial growth is observed at a higher antibiotic concentration while being inhibited at a lower concentration, or when a gradual decrease in growth is seen over a range of concentrations rather than a sharp cutoff.
| Potential Cause | Troubleshooting Step |
| Induction of the SOS response at sub-inhibitory concentrations | Sub-inhibitory levels of quinolones can induce the bacterial SOS response, a DNA repair mechanism that can sometimes lead to increased mutagenesis and a temporary adaptation to the antibiotic.[13] Be meticulous in reading the MIC as the lowest concentration that completely inhibits visible growth. |
| Contamination of the bacterial culture or test wells | Streak the inoculum on an agar plate to check for purity. Ensure aseptic techniques are strictly followed throughout the experimental setup. |
| Precipitation of this compound at higher concentrations | Due to its low solubility, this compound may precipitate out of solution when diluted into the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. If precipitation is observed, preparing the stock solution and dilutions differently may be necessary. |
Quantitative Data
Table 1: Quality Control Ranges for this compound MIC Testing
| QC Strain | Method | Temperature | MIC Range (µg/mL) |
| E. coli ATCC 25922 | Broth Microdilution | 22°C, 28°C, 35°C | 0.12 - 1 |
| A. salmonicida ATCC 33658 | Broth Microdilution | 22°C, 28°C | ≤0.015 - 0.12 |
Data sourced from a study standardizing broth microdilution for aquatic bacteria.[2]
Table 2: Representative MIC Values for this compound
| Bacterial Species | MIC Range (µg/mL) |
| Escherichia coli | 0.06 - 0.25 |
| Proteus mirabilis | 0.1 - 10 |
| Proteus vulgaris | MIC at 0.39 |
| Vibrio anguillarum | Varies by strain |
| Staphylococcus aureus | Generally inactive |
Note: These values are illustrative and can vary significantly between different strains.[1][14]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from standard methodologies for determining MICs.[3][7][8]
-
Preparation of this compound Stock Solution:
-
Weigh out the required amount of this compound powder.
-
Dissolve in 0.5 M NaOH with gentle warming if needed to a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells in columns 2 through 12.
-
Add 200 µL of the 1280 µg/mL this compound stock solution to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (no drug) and column 12 as the negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. This brings the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile MHB to the wells in column 12.
-
Seal the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or with a microplate reader.
-
Protocol 2: Agar Dilution MIC Assay
This protocol is based on standard agar dilution methods.[15][16]
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound in 0.5 M NaOH at a concentration 10 times the highest desired final concentration in the agar.
-
-
Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
Prepare a series of tubes, each containing the appropriate volume of sterile water to create the desired final concentrations of this compound.
-
Add the calculated volume of the this compound stock solution to each tube.
-
Add 1 part of the antibiotic solution to 9 parts of molten MHA in a sterile container. Mix thoroughly but gently to avoid bubbles, and pour into sterile petri dishes.
-
Allow the plates to solidify completely.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
-
Inoculation and Incubation:
-
Using a multipoint inoculator, spot a standardized volume (typically 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a drug-free control plate.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35-37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.
-
Visualizations
Signaling Pathways and Workflows
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: this compound-induced SOS response pathway in bacteria.
References
- 1. toku-e.com [toku-e.com]
- 2. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. goldbio.com [goldbio.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined effect of pH and concentration on the activities of gentamicin and oxacillin against Staphylococcus aureus in pharmacodynamic models of extracellular and intracellular infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The affect of pH and bacterial phenotypic state on antibiotic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of pH on the antimicrobial activity of the macrophage metabolite itaconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The DNA Damage Inducible SOS Response Is a Key Player in the Generation of Bacterial Persister Cells and Population Wide Tolerance [frontiersin.org]
- 14. Biochemical Effects of this compound on Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cmdr.ubc.ca [cmdr.ubc.ca]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxolinic Acid Concentration for Selective Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of oxolinic acid for their selective media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic quinolone antibiotic that functions by inhibiting bacterial DNA gyrase (also known as topoisomerase II).[1][2] This enzyme is essential for DNA replication, transcription, and repair in bacteria. By inhibiting DNA gyrase, this compound prevents these vital cellular processes, ultimately leading to bacterial cell death.
Q2: What is the spectrum of activity for this compound?
A2: this compound is primarily effective against Gram-negative bacteria, including species of Enterobacteriaceae such as Escherichia coli.[2][3][4] It also demonstrates activity against some Gram-positive bacteria like Staphylococcus and Streptococcus species. It has been effectively used for the selective isolation of bacteria such as Gardnerella vaginalis, Streptococcus spp., Burkholderia glumae, and Aeromonas salmonicida.[1][2][5][6]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in water but is soluble in dilute alkaline solutions.[2] A common method for preparing a stock solution is to dissolve it in 0.5 M sodium hydroxide (NaOH) with gentle heating if necessary.[3] It is recommended to prepare aqueous stock solutions fresh as they are not stable for more than a day.[3] The powdered form should be stored at 2-8°C.[2]
Q4: At what stage should I add this compound to my culture medium?
A4: Antibiotics, including this compound, are heat-sensitive and should be added to the molten agar after it has been autoclaved and cooled to approximately 45-50°C, just before pouring the plates. Adding it to hot agar can lead to degradation of the antibiotic.
Q5: What are the typical concentrations of this compound used in selective media?
A5: The optimal concentration of this compound can vary depending on the target bacterium and the composition of the medium. It is always recommended to determine the optimal concentration experimentally for your specific application. Below is a table summarizing some reported concentrations and Minimum Inhibitory Concentrations (MICs).
Data Presentation: this compound Concentrations for Selective Media
| Target Organism/Group | Recommended Concentration in Media | Minimum Inhibitory Concentration (MIC) | Notes |
| Streptococcus spp. | 5 mg/L (in combination with Colistin) | Not specified in the context of this medium | This concentration is used in Colistin-Oxolinic Acid-Blood Agar (COBA) for the selective isolation of streptococci.[7] |
| Gardnerella vaginalis | Proposed as a component in selective media | Not specified in the context of this medium | Colistin-oxolinic acid medium is suggested for the selective isolation of G. vaginalis.[5][6][8] |
| Escherichia coli | Not specified | 0.06 - 0.25 µg/mL | This is the MIC range and can be a starting point for determining the optimal selective concentration.[2] |
| Aeromonas salmonicida | Not specified | 0.0075 - 0.03 µg/mL | This is the MIC range and can be a starting point for determining the optimal selective concentration.[1] |
Experimental Protocols
Protocol for Determining Optimal this compound Concentration (Kill Curve for Bacteria)
This protocol is adapted from the "kill curve" method and is designed to determine the minimum concentration of this compound required to inhibit the growth of unwanted bacteria while allowing the desired organism (if resistant) to grow.
Materials:
-
Pure cultures of the target organism and non-target organism(s) to be inhibited.
-
Appropriate liquid broth medium (e.g., LB, TSB).
-
Appropriate solid agar medium.
-
This compound stock solution.
-
Sterile culture tubes and Petri dishes.
-
Spectrophotometer.
-
Incubator.
Methodology:
-
Prepare Inoculum: Grow overnight cultures of both the target and non-target bacteria in a suitable broth without any antibiotic.
-
Prepare Serial Dilutions of this compound: In a series of sterile culture tubes containing your chosen broth, prepare a range of this compound concentrations. For example, you could test concentrations from 0 µg/mL (control) up to 50 µg/mL.
-
Inoculate Tubes: Inoculate each tube with a standardized amount of the non-target bacterial culture (e.g., to a final OD600 of 0.05).
-
Incubate: Incubate the tubes at the optimal temperature for the non-target bacterium for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC): After incubation, measure the turbidity (OD600) of each culture. The MIC is the lowest concentration of this compound that prevents visible growth of the non-target organism.[9]
-
Test on Solid Media: Prepare agar plates with a range of this compound concentrations around the determined MIC.
-
Plate Bacteria: Spread a known quantity of both the target and non-target bacteria on separate plates for each antibiotic concentration.
-
Incubate and Observe: Incubate the plates and observe for growth. The optimal concentration for your selective medium will be the lowest concentration that completely inhibits the growth of the non-target organism while allowing robust growth of your target organism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No growth of the target organism | 1. This compound concentration is too high. 2. The target organism is sensitive to this compound. 3. Inactive antibiotic stock solution. | 1. Perform a dose-response experiment (kill curve) to determine the optimal concentration. 2. Verify the resistance profile of your target organism. 3. Prepare a fresh stock solution of this compound. |
| Growth of non-target organisms (contaminants) | 1. This compound concentration is too low. 2. The contaminating bacteria are resistant to this compound. 3. Uneven distribution of the antibiotic in the medium. 4. Antibiotic was added when the medium was too hot, causing degradation. | 1. Increase the concentration of this compound in the medium.[10] 2. Consider using a combination of antibiotics with different mechanisms of action. 3. Ensure thorough mixing of the antibiotic in the molten agar before pouring plates.[10] 4. Allow the autoclaved medium to cool to 45-50°C before adding the antibiotic. |
| Satellite colonies are observed | The antibiotic concentration around a resistant colony has been depleted by enzymes secreted by the resistant bacteria, allowing non-resistant bacteria to grow in the immediate vicinity.[10][11] | 1. Do not over-incubate the plates.[10] 2. Pick well-isolated colonies for sub-culturing. 3. A higher, optimized concentration of the antibiotic may be necessary.[11] |
| Precipitate in the medium after adding this compound | This compound is poorly soluble in neutral or acidic conditions. The alkaline stock solution may have caused localized precipitation when added to the buffered medium. | 1. Ensure the this compound is fully dissolved in the alkaline stock solution before adding it to the medium. 2. Add the stock solution to the molten agar slowly while stirring to ensure rapid and even dispersal. |
Visualizations
References
- 1. fao.org [fao.org]
- 2. 微生物死滅曲線 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Colistin-oxolinic acid blood agar: a selective medium for the isolation of Gardnerella vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colistin-oxolinic acid blood agar: a selective medium for the isolation of Gardnerella vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A new selective culture medium for isolation of Burkholderia cepacia complex in pharmaceutical industry [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. A Comprehensive Overview of Antibiotic Selection and the Factors Affecting It - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. bitesizebio.com [bitesizebio.com]
Off-target effects of oxolinic acid in cell culture experiments
Welcome to the technical support center for researchers utilizing oxolinic acid. This resource provides essential information, troubleshooting guides, and answers to frequently asked questions regarding the off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-generation quinolone antibiotic. Its primary, on-target mechanism is the inhibition of bacterial DNA gyrase (also known as topoisomerase II) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair by managing DNA supercoiling. By trapping these enzymes on the DNA, this compound introduces stable, double-strand breaks in the bacterial chromosome, which blocks DNA synthesis and ultimately leads to bacterial cell death.
Q2: I'm not working with bacteria. Does this compound have effects on eukaryotic cells?
Yes. While this compound is significantly more potent against bacterial DNA gyrase, it can exert off-target effects on eukaryotic cells. The primary off-target is the mammalian equivalent of its bacterial target: topoisomerase II. Inhibition of this enzyme can lead to DNA damage, cytotoxicity, and other cellular stress responses in non-bacterial cells.
Q3: What are the specific off-target effects of this compound observed in cell culture experiments?
Researchers have reported several off-target effects in various eukaryotic models:
-
Cytotoxicity: this compound exhibits dose-dependent cytotoxicity in human cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and colon adenocarcinoma (LoVo), as well as in normal human umbilical vein endothelial cells (HUVEC).
-
Inhibition of Eukaryotic Topoisomerase II: It can inhibit the activity of mammalian topoisomerase II, leading to the stabilization of DNA-enzyme complexes and the formation of DNA double-strand breaks.
-
Induction of DNA Damage: Studies in rats have shown that high doses can produce DNA alkali-labile sites in liver and kidney cells, suggesting metabolic activation to a DNA-damaging intermediate.
-
Oxidative Stress: In animal models, this compound has been shown to induce oxidative stress, indicated by elevated levels of malondialdehyde (a marker of lipid peroxidation) and nitric oxide. This can lead to secondary cellular damage.
-
Sensitization to Hyperthermia: In HeLa and Chinese hamster ovary (CHO) cells, inhibitors of topoisomerase II, including this compound, have been shown to sensitize cells to heat-induced cytotoxicity.
Q4: At what concentrations are these off-target effects typically observed?
The effective concentration for off-target effects can vary significantly depending on the cell line, exposure time, and the endpoint being measured. It is crucial to perform a dose-response curve for your specific cell line and experimental conditions. However, published data provides a general reference.
Q5: How can I minimize or account for off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimum inhibitory concentration (MIC) for your target bacteria and try to use concentrations at or near this level in co-culture experiments.
-
Include Proper Controls: Always include "vehicle-only" controls (e.g., cells treated with the solvent used to dissolve this compound, like DMSO) and "no-treatment" controls.
-
Run Dose-Response Curves: Characterize the cytotoxic profile of this compound on your specific eukaryotic cell line(s) to identify a sub-lethal concentration range for your experiments.
-
Limit Exposure Time: Use the shortest incubation time necessary to achieve the desired on-target effect.
-
Consider Alternative Quinolones: Newer generation fluoroquinolones may have different off-target profiles. However, all quinolones carry some risk of eukaryotic topoisomerase II inhibition.
Data Presentation
Table 1: Summary of Reported Off-Target Effects of this compound in Eukaryotic Systems
| Effect | System/Cell Line | Observed Outcome | Reference |
| Cytotoxicity | MDA-MB-231 (Human Breast Adenocarcinoma) | Dose-dependent reduction in cell viability. | |
| LoVo (Human Colon Adenocarcinoma) | Dose-dependent reduction in cell viability. | ||
| HUVEC (Human Umbilical Vein Endothelial Cells) | Dose-dependent reduction in cell viability. | ||
| Enzyme Inhibition | HeLa, CHO cells | Inhibition of mammalian topoisomerase II. | |
| Genotoxicity | Rat liver, kidney, and granuloma cells | Formation of DNA alkali-labile sites. | |
| Oxidative Stress | Nile Tilapia (in vivo) | Elevated malondialdehyde and total nitric oxide levels. | |
| Histopathology | Nile Tilapia (in vivo) | Damage to liver, kidney, spleen, and intestine. |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound on Various Human Cell Lines
Data extracted from Molecules 2020, 25(22), 5418.
| Cell Line | Type | Incubation Time | IC₅₀ (µM) |
| MDA-MB-231 | Human Breast Adenocarcinoma | 48 hours | 52.46 ± 3.11 |
| LoVo | Human Colon Adenocarcinoma | 48 hours | 134.11 ± 11.23 |
| HUVEC | Normal Human Umbilical Vein Endothelial | 24 hours | 110.24 ± 12.01 |
Visualizations of Mechanisms and Workflows
Troubleshooting Guide
Problem: I'm observing unexpected or high levels of cell death in my eukaryotic cell culture after treatment with this compound. Why is this happening?
Answer: This is a common issue and is likely due to the known off-target effects of this compound.
-
Possible Cause 1: Inhibition of Mammalian Topoisomerase II. this compound can inhibit topoisomerase II in your cells, leading to DNA damage and apoptosis. This effect is dose- and time-dependent. As shown in Table 2, IC₅₀ values can be as low as ~52 µM in sensitive cell lines like MDA-MB-231.
-
Possible Cause 2: Induction of Oxidative Stress. Quinolones can induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA, which contributes to cytotoxicity.
-
Possible Cause 3: Incorrect Concentration. Errors in calculating dilutions or in the initial stock concentration can lead to unintentionally high doses.
-
Possible Cause 4: Cell Line Sensitivity. Different cell lines exhibit vastly different sensitivities to chemical compounds. Your specific cell line may be particularly sensitive to topoisomerase II inhibition or oxidative stress.
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations for your dilutions. If possible, verify the concentration of your stock solution.
-
Perform a Dose-Response Assay: Conduct a cell viability assay (e.g., MTS, see protocol below) using a wide range of this compound concentrations (e.g., 0.1 µM to 200 µM) to determine the precise IC₅₀ for your cell line and experimental duration (e.g., 24, 48, 72 hours).
-
Reduce Concentration and/or Exposure Time: Based on your dose-response data, select a concentration well below the IC₅₀ that still achieves your desired on-target effect.
-
Assess for Specific Damage Mechanisms: If you need to understand the cause of the cytotoxicity, perform assays to detect DNA damage (Comet assay) or oxidative stress (ROS assay). See protocols below.
Problem: I suspect this compound is inducing DNA damage in my eukaryotic cells. How can I confirm this?
Answer: The most direct way to assess DNA double-strand breaks is the Single Cell Gel Electrophoresis, or Comet Assay . This technique allows for the visualization of DNA damage in individual cells.
Experimental Workflow:
-
Cell Treatment: Expose your cells to this compound at the desired concentrations and for the appropriate time. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
Cell Harvesting: Gently harvest the cells and embed them in a low-melting-point agarose gel on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and proteins, leaving behind the DNA "nucleoid."
-
Alkaline Unwinding & Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then apply an electric field.
-
Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. Damaged DNA containing strand breaks will migrate farther from the nucleoid, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Problem: My cells are showing signs of stress (e.g., morphological changes, reduced proliferation) at sub-lethal concentrations of this compound. Could it be oxidative stress?
Answer: Yes, this is a distinct possibility. This compound can induce oxidative stress, which can cause cellular damage even without triggering immediate cell death. You can measure this using a Reactive Oxygen Species (ROS) assay.
Experimental Workflow:
-
Cell Treatment: Plate your cells and treat them with this compound, including positive (e.g., H₂O₂ or menadione) and negative controls.
-
Probe Incubation: Add a ROS-sensitive fluorescent probe, such as 2',7'–dichlorofluorescin diacetate (DCFDA), to the cell culture. DCFDA is cell-permeable and non-fluorescent.
-
ROS Detection: Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the probe is oxidized to the highly fluorescent 2',7'–dichlorofluorescein (DCF).
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope. An increase in fluorescence in the this compound-treated cells compared to the control indicates an increase in intracellular ROS.
Key Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assessment using MTS Assay
This colorimetric assay measures cell viability based on the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Vehicle (solvent for this compound)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells for "vehicle-only" and "medium-only" (no cells) controls.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent directly to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for your cell line.
-
Measurement: Measure the absorbance of the colored formazan product at 490 nm using a 96-well plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "medium-only" wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to calculate the IC₅₀ value.
-
Stability of oxolinic acid stock solutions for long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of oxolinic acid stock solutions for long-term storage. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound has poor solubility in water and common organic solvents such as DMSO, dimethylformamide, and ethanol.[1] The recommended solvent is a dilute aqueous solution of sodium hydroxide (NaOH). A common practice is to dissolve this compound in 0.5 M or 0.05 M NaOH, which may require gentle heating to achieve a clear, colorless solution. For analytical standards, a solution of 0.1 N NaOH in methanol has also been used.[2][3]
Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at low temperatures and protected from light.[4] Specific recommendations include storage at -20°C for up to one year or at -80°C for up to two years.[5] It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q3: How stable is this compound in a frozen stock solution?
A3: Quinolone antibiotics, the class of compounds to which this compound belongs, are relatively stable in frozen stock solutions. Studies have shown that some quinolones exhibit less than 10% loss of activity after 6 months of storage at -20°C.[6][7] However, stability can be affected by factors such as the solvent, concentration, and exposure to light.
Q4: My this compound stock solution has precipitated after storage. What should I do?
A4: Precipitation can occur if the solubility limit is exceeded or due to changes in pH or temperature. If precipitation is observed, you can try to redissolve the compound by gently warming the solution. However, it is crucial to ensure that the warming process does not lead to degradation. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To prevent precipitation, ensure the this compound is fully dissolved during preparation and consider preparing a slightly lower concentration.
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[5] One study on quinolones in a milk matrix showed that they were unstable after five freeze-thaw cycles.[8] The best practice is to prepare single-use aliquots of your stock solution to maintain its integrity.
Data on Stability of Quinolone Antibiotics
The following table summarizes the stability of various quinolone antibiotics under different storage conditions. While not all data is specific to this compound, it provides a general understanding of the stability of this class of compounds.
| Antibiotic Class | Compound(s) | Storage Temperature | Duration | Loss of Activity | Reference |
| Quinolones | Flumequine, Enrofloxacin, Marbofloxacin | -20°C | 6 months | < 10% | [6][7] |
| Quinolones | This compound | -20°C | 1 year | Not specified | [5] |
| Quinolones | This compound | -80°C | 2 years | Not specified | [5] |
| Quinolones | Various | -20°C (in milk) | 30 days | ~30% degradation | [8] |
| Quinolones | Various | 4°C (in milk) | 48 hours | Degradation began | [8] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
0.5 M Sodium Hydroxide (NaOH), sterile
-
Sterile, nuclease-free water
-
Sterile conical tubes
-
Sterile single-use cryovials
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of 0.5 M NaOH to the powder.
-
Gently warm the solution (if necessary) and vortex until the this compound is completely dissolved, yielding a clear, colorless solution.
-
Adjust the final volume with sterile, nuclease-free water to achieve a final concentration of 10 mg/mL.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquot the sterilized stock solution into single-use cryovials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Stability-Indicating HPLC Method for this compound
This method can be used to assess the stability of this compound stock solutions by separating the intact drug from its degradation products.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.02 M orthophosphoric acid, pH adjusted to 2.5-3.0).[3][11][12] The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: Fluorescence detector with excitation at ~335 nm and emission at ~378 nm, or a UV detector at ~260 nm.[3]
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.[10]
Procedure:
-
Prepare a calibration curve using freshly prepared standard solutions of this compound of known concentrations.
-
Dilute a sample of the stored stock solution to fall within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Analyze the resulting chromatogram for the peak corresponding to this compound and any additional peaks that may represent degradation products.
-
Quantify the amount of this compound remaining in the stored sample by comparing its peak area to the calibration curve. The appearance of new peaks or a decrease in the area of the this compound peak indicates degradation.
Visual Guides
Experimental Workflow for Stability Testing
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. famic.go.jp [famic.go.jp]
- 3. jfda-online.com [jfda-online.com]
- 4. Degradation of this compound and flumequine in aquaculture pond waters and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Determination of residues of this compound and flumequine in freeze-dried salmon muscle and skin by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of oxolinic acid in experimental setups
Welcome to the technical support center for oxolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned yellow/brown. What is the cause and is it still usable?
A1: A color change in your this compound solution, typically to yellow or brown, is a common indicator of degradation. The primary cause of this is exposure to light (photodegradation). It is strongly recommended to discard the discolored solution as the degradation products may have altered biological activity and could interfere with your experimental results.
Q2: What is the recommended method for preparing this compound stock solutions?
A2: this compound is sparingly soluble in many common organic solvents.[1] For biological experiments, it is recommended to prepare aqueous solutions by first dissolving the crystalline solid in a small amount of 0.5 M NaOH, and then diluting with your desired aqueous buffer.[1][2] The solubility in 0.5 M NaOH is approximately 50 mg/mL.[1] Alternatively, a mixture of water and methanol (7:3) can be used to dissolve the residue.[3]
Q3: How should I store my this compound?
A3: The storage recommendations depend on the form of the this compound:
-
Crystalline Solid: Store at -20°C for long-term stability of at least four years.[1]
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1]
-
Stock Solutions in DMSO/0.5 M NaOH: These can be aliquoted and stored at -80°C for up to two years or at -20°C for up to one year. To prevent degradation from repeated freeze-thaw cycles, it is advisable to store it in single-use aliquots.[2]
Q4: I am seeing a loss of antibacterial activity in my experiments. Could this be related to this compound degradation?
A4: Yes, a loss of antibacterial activity is a direct consequence of this compound degradation. Photodegradation, in particular, can significantly reduce its efficacy.[4][5] Ensure that all solutions are freshly prepared and protected from light during all experimental steps.
Q5: What are the main factors that cause this compound to degrade?
A5: The primary factors contributing to the degradation of this compound are:
-
Light: Exposure to light, especially UV light, is the major cause of degradation (photodegradation).[6][7][8][9]
-
pH: this compound is more stable at lower pH values. Degradation increases as the pH becomes more alkaline.[4]
-
Strong Oxidizing Agents: this compound is incompatible with strong oxidizing agents.[10]
Troubleshooting Guides
Problem: Discoloration of this compound Solution
-
Symptom: The solution turns yellow or brown.
-
Probable Cause: Photodegradation due to exposure to light.
-
Solution:
-
Discard the discolored solution immediately.
-
Prepare a fresh solution using the recommended protocols (see FAQs).
-
Protect the new solution from light at all times by using amber-colored vials or by wrapping the container with aluminum foil.
-
Minimize the exposure of the solution to ambient light during experimental procedures.
-
Problem: Inconsistent or Unexpected Experimental Results
-
Symptom: High variability between replicates or results that deviate from expected outcomes.
-
Probable Cause: Degradation of this compound leading to a lower effective concentration.
-
Solution:
-
Verify Solution Integrity: Prepare a fresh stock solution of this compound. It is not recommended to store aqueous solutions for more than 24 hours.[1]
-
Control for Light Exposure: Repeat the experiment with stringent light protection for all this compound-containing solutions.
-
pH Check: Ensure the pH of your experimental medium is compatible with this compound stability. Lower pH is generally preferred.[4]
-
Review Solvent Compatibility: this compound is sparingly soluble in ethanol, DMSO, and dimethylformamide.[1] Ensure complete dissolution when preparing stock solutions.
-
Data Presentation
Table 1: Half-life of this compound Under Different Conditions
| Condition | Medium | Half-life (t1/2) | Reference |
| Illuminated, Non-sterile | Aquaculture Water | 2.3 - 4.8 days | [6][9] |
| Illuminated, Non-sterile | Sediment Slurries | 9.5 - 15.0 days | [6][9] |
| Dark, Non-sterile | Aquaculture Water | Minimal degradation | [6] |
| Dark, Non-sterile | Sediment Slurries | Minimal degradation | [6] |
| Biodegradation (in dark) | Shrimp Pond Sediment Slurry | 98.7 days | [6] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
-
Materials:
-
This compound powder
-
0.5 M Sodium Hydroxide (NaOH)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Sterile, nuclease-free water or desired buffer
-
Vortex mixer
-
-
Procedure:
-
Weigh out 10 mg of this compound powder in a sterile microcentrifuge tube.
-
Add 200 µL of 0.5 M NaOH to the tube. The solubility of this compound in 0.5 M NaOH is approximately 50 mg/ml.[1]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Add 800 µL of sterile, nuclease-free water or your desired buffer to bring the final volume to 1 mL.
-
Vortex again to ensure the solution is homogenous.
-
Store the stock solution in single-use aliquots at -20°C or -80°C and protect from light.[2]
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving issues related to this compound degradation.
Caption: The impact of light on the degradation of this compound and its subsequent loss of activity.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. famic.go.jp [famic.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of the antibiotic this compound by photocatalysis with TiO2 in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of this compound and flumequine in aquaculture pond waters and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in aquaculture waters: Can natural attenuation through photodegradation decrease its concentration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. degradation-of-oxolinic-acid-and-flumequine-in-aquaculture-pond-waters-and-sediments - Ask this paper | Bohrium [bohrium.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound(14698-29-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Navigating the Nuances of Oxolinic Acid Research: A Technical Support Guide
Welcome to the technical support center for oxolinic acid research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and address the conflicting findings in the existing body of scientific literature. Through a comprehensive question-and-answer format, detailed experimental protocols, and clear data visualizations, we aim to provide clarity and support for your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound, and are there any conflicting reports?
A: The generally accepted mechanism of action for this compound is the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and transcription. By binding to the A subunit of DNA gyrase, this compound prevents the negative supercoiling of DNA, leading to a halt in DNA synthesis and ultimately bacterial cell death.
However, some nuances and areas of potential conflict arise in the literature regarding its specific activity and the broader implications of its mechanism:
-
Primary Target in Different Bacteria: While DNA gyrase is the primary target in Gram-negative bacteria, the role of topoisomerase IV as a secondary target can sometimes be a point of subtle variation in experimental findings, particularly when comparing this compound to other quinolones.
-
Bactericidal Action: The downstream effects leading to cell death after DNA gyrase inhibition can be complex. Some studies suggest that the bactericidal effect is directly linked to DNA degradation that occurs as a consequence of the inhibited enzyme activity. The metabolic state of the bacteria has also been shown to influence the bactericidal efficacy of quinolones.
Q2: I am observing variable efficacy of this compound against different bacterial strains. Is this consistent with the literature?
A: Yes, it is highly consistent. The antibacterial spectrum of this compound is a significant area where conflicting results can be observed if the specific bacterial species and strains are not carefully considered.
-
Gram-Negative vs. Gram-Positive Activity: this compound is most effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. Its efficacy against Gram-positive and anaerobic bacteria is reported to be limited.
-
Comparative Efficacy: Studies comparing this compound to other quinolones have shown varying results. For instance, it is about 10-fold more active than nalidixic acid. However, newer fluoroquinolones like ciprofloxacin are significantly more potent.
-
Minimum Inhibitory Concentrations (MICs): The MIC values for this compound can vary substantially between different bacterial species and even between different isolates of the same species, especially with the emergence of resistance.
Q3: My experiments on the pharmacokinetics of this compound are yielding inconsistent results. What factors could be at play?
A: The pharmacokinetics of this compound are influenced by a multitude of factors, which can lead to apparently conflicting data across different studies.
-
Influence of Food: The presence of food has been shown to have a high positive impact on the bioavailability of this compound, increasing its AUC (Area Under the Curve) or Cmax (Maximum Concentration) by over 45% in some cases. Experiments conducted under fasting versus fed conditions will therefore yield different results.
-
Animal Species and Environment: Studies in aquatic species have highlighted significant variations. For example, the absorption and elimination of this compound in rainbow trout differ between freshwater and seawater environments. Tissue distribution also varies, with higher concentrations found in the kidney and intestine.
-
Dosage and Formulation: The dose administered and the formulation of the drug can significantly impact its pharmacokinetic profile.
Troubleshooting Experimental Discrepancies
Issue 1: Conflicting Data on this compound-Induced Neurotoxicity
Possible Cause: Differences in experimental models, dosage, and duration of exposure can lead to varying observations of neurotoxicity. While central nervous system toxicity, including insomnia and dizziness, is a known side effect in humans, the severity and reversibility of these effects can differ. A study on Nile tilapia showed that a recommended dose of 12 mg/kg biomass/day for 7 days resulted in reversible histopathological alterations, whereas a 36 mg/kg overdose led to persistent damage.
Troubleshooting Steps:
-
Standardize Dosage: Ensure that the dosage used in your experiments is clearly defined and justified based on existing literature for the specific animal model.
-
Monitor Exposure Duration: The duration of exposure to this compound is a critical factor. Short-term and long-term studies may yield different toxicity profiles.
-
Use Consistent Animal Models: When comparing results, ensure that the species, age, and health status of the animal models are consistent.
-
Detailed Histopathology: Conduct thorough histopathological examinations of neural tissues to identify specific cellular changes.
Issue 2: Discrepancies in the Emergence and Fitness Cost of this compound Resistance
Possible Cause: The development of resistance to this compound, primarily through mutations in the gyrA gene, can have variable impacts on bacterial fitness. One study on Erwinia amylovora found that resistance was associated with reduced in vitro growth and virulence. In contrast, the prevalence of resistant Burkholderia glumae in agricultural settings suggests that the fitness cost may be overcome or compensated for.
Troubleshooting Steps:
-
Sequence the gyrA Gene: Identify the specific mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene. Different mutations can have different impacts on fitness.
-
In Vitro Fitness Assays: Conduct direct competition assays between resistant and susceptible strains to quantify the fitness cost.
-
In Vivo Virulence Models: Assess the virulence of resistant strains in a relevant host model to determine the impact of resistance on pathogenicity.
-
Consider Other Resistance Mechanisms: Investigate the presence of other resistance mechanisms, such as efflux pumps or plasmid-mediated resistance, which can also influence the overall resistance profile and fitness.
Data Summary Tables
Table 1: Comparative In Vitro Activity of this compound and Other Quinolones
| Antibiotic | Target Organism(s) | Reported MIC90 (µg/mL) | Reference |
| This compound | Urinary Pathogens | Generally lower than Nalidixic Acid | |
| Nalidixic Acid | Urinary Pathogens | - | |
| Ciprofloxacin | Broad Spectrum | ≤ 2.0 | |
| Norfloxacin | Broad Spectrum | - |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Administration | Dose | Cmax | Tmax (hours) | Half-life (hours) | Reference |
| Human | Oral | 750 mg | 2.7-3.2 µg/mL | 3-4 | 6-7 | |
| Rainbow Trout | In-feed | 12 mg/kg | 4096.55 µg/kg (gill) | - | - | |
| Nile Tilapia | In-feed | 12 mg/kg | Peak in liver & kidney | - | Residues persist >35 days (kidney) |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., 0.1 N NaOH) to a high concentration (e.g., 1024 µg/mL).
-
Prepare Bacterial Inoculum: Culture the test bacterium overnight in appropriate broth. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal temperature for the test bacterium (e.g., 37°C for E. coli) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Assessment of this compound Resistance and Fitness Cost
-
Selection of Resistant Mutants: Culture the susceptible bacterial strain on agar plates containing increasing concentrations of this compound to select for spontaneous resistant mutants.
-
Identification of Resistance Mechanism:
-
Extract genomic DNA from both the wild-type and resistant strains.
-
Amplify the quinolone resistance-determining region (QRDR) of the gyrA gene using PCR.
-
Sequence the PCR products to identify mutations.
-
-
In Vitro Fitness Assay (Competition Assay):
-
Grow the wild-type and resistant strains separately to the same optical density.
-
Mix the two cultures in a 1:1 ratio in fresh broth.
-
At time zero and after several generations of growth (e.g., 24 and 48 hours), plate dilutions of the co-culture on both antibiotic-free and this compound-containing agar to determine the ratio of resistant to susceptible bacteria.
-
Calculate the competitive index to quantify the fitness cost.
-
Visualizing Experimental Workflows and Pathways
Technical Support Center: Enhancing Oxolinic Acid Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of oxolinic acid in animal models.
Frequently Asked Questions (FAQs)
Q1: My in vivo study with orally administered this compound shows low and variable plasma concentrations. What are the potential reasons for this?
A1: Low and variable oral bioavailability of this compound is a commonly encountered issue. Several factors can contribute to this:
-
Poor Aqueous Solubility: this compound is a poorly water-soluble drug, which can limit its dissolution in the gastrointestinal tract, a prerequisite for absorption.
-
Physicochemical Properties: The crystalline structure and particle size of the this compound powder can significantly impact its dissolution rate.
-
Animal Species: Bioavailability of this compound is known to vary between different animal species due to differences in gastrointestinal physiology, metabolism, and the presence of specific transporters. For instance, oral bioavailability has been reported to be approximately 25% in Atlantic salmon and 13.6% in rainbow trout.[1][2]
-
Health Status of the Animal: The presence of disease can alter gastrointestinal function and potentially impact drug absorption.
-
Efflux Pumps: The intestinal epithelium expresses efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which can actively pump absorbed this compound back into the intestinal lumen, thereby reducing its net absorption. Quinolones are known substrates for various efflux pumps.[3][4][5][6][7]
Q2: What are the primary strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of this compound:
-
Particle Size Reduction (Micronization): Reducing the particle size of the drug increases the surface area available for dissolution, which can lead to improved absorption.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level. This can enhance the drug's dissolution rate and apparent solubility.
-
Nanoparticle Formulations: Encapsulating or formulating this compound into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and potentially enhance its uptake by intestinal cells.
-
Chemical Modification (Prodrugs): Converting this compound into a more soluble or permeable prodrug, such as an ester, can improve its absorption characteristics. The prodrug is then converted back to the active this compound in the body.
Q3: Are there any known transporters involved in the intestinal absorption of quinolones like this compound?
A3: Yes, the intestinal absorption of fluoroquinolones is known to be influenced by carrier-mediated transport. Organic Anion Transporting Polypeptides (OATPs), which are influx transporters, have been shown to be involved in the uptake of some fluoroquinolones from the intestinal lumen into the enterocytes.[8] Conversely, efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can actively transport these drugs out of the enterocytes and back into the gut lumen, thus limiting their overall absorption.[8]
Troubleshooting Guides
Issue: Inconsistent results with standard this compound powder.
Troubleshooting Steps:
-
Characterize the Starting Material: Ensure the particle size and crystallinity of your this compound powder are consistent across batches. Variations in these properties can lead to different dissolution rates and, consequently, variable bioavailability.
-
Consider Micronization: If not already using a micronized form, consider this as a first step to improve dissolution.
-
Control for Fed/Fasted State: The presence of food can influence the absorption of quinolones.[1] Standardize your experimental protocol to either a fed or fasted state to reduce variability.
Issue: Difficulty in preparing a stable and effective solid dispersion of this compound.
Troubleshooting Steps:
-
Polymer Selection: The choice of hydrophilic polymer is critical. Polyvinylpyrrolidone (PVP) is a commonly used carrier for solid dispersions prepared by the solvent evaporation method.[9][10][11]
-
Drug-to-Polymer Ratio: The ratio of this compound to the polymer will affect the formulation's stability and dissolution enhancement. It is crucial to perform optimization studies to find the ideal ratio.
-
Solvent Selection: A common solvent for both this compound and the chosen polymer is necessary for the solvent evaporation method. Ensure the solvent is completely removed during the drying process, as residual solvent can affect the stability of the amorphous solid dispersion.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the this compound in the solid dispersion is in an amorphous state, as this is key to its enhanced solubility.[9]
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species and Formulations
| Animal Species | Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Atlantic Salmon | Medicated Feed | 25 | - | - | 30.1 | [12] |
| Rainbow Trout | Oral Dosing | 75 | - | - | 13.6 | [1] |
| Atlantic Salmon | Medicated Feed | - | 2.1 | 24.3 | 19.9 | [13] |
| Cod | Oral Administration | 25 | - | - | 55 | [14] |
| Cod | Vetoquinol (ester prodrug) | 25 | - | - | 72 | [14] |
Note: '-' indicates data not available in the cited source.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol provides a general guideline for preparing a solid dispersion of this compound using Polyvinylpyrrolidone (PVP). Optimization of the drug-to-polymer ratio and solvent volumes may be necessary.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Ethanol (or another suitable solvent that dissolves both this compound and PVP)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh the desired amounts of this compound and PVP K30 (e.g., starting with a 1:5 weight ratio of this compound to PVP).[9]
-
Dissolve the PVP K30 in a sufficient volume of ethanol with stirring.
-
Separately, dissolve the this compound in ethanol. Gentle heating may be required to aid dissolution.
-
Once both are fully dissolved, mix the two solutions and stir for 30 minutes to ensure a homogenous mixture.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Grind the resulting solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the solid dispersion in a desiccator to protect it from moisture.
-
Characterize the solid dispersion using DSC and XRD to confirm the amorphous state of this compound.
Protocol 2: Preparation of this compound Nanoparticles by Emulsification-Solvent Evaporation
This is a generalized protocol for preparing polymeric nanoparticles of this compound. The choice of polymer and surfactant, as well as their concentrations, will require optimization.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) or another suitable biodegradable polymer
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA in dichloromethane to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1-2% w/v) in deionized water. This will be the aqueous phase.
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed or using a probe sonicator. This will form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at a moderate speed on a magnetic stirrer for several hours (e.g., 3-4 hours) in a fume hood to allow the dichloromethane to evaporate.
-
Once the solvent has evaporated, the nanoparticles will be formed and suspended in the aqueous phase.
-
Collect the nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 20-30 minutes).
-
Wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove any residual PVA.
-
The final nanoparticle pellet can be resuspended in a suitable vehicle for in vivo administration or lyophilized for long-term storage.
-
Characterize the nanoparticles for size, zeta potential, and drug encapsulation efficiency.
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
Caption: Simplified diagram of potential transporters influencing this compound absorption in the intestine.
References
- 1. Comparative pharmacokinetics and bioavailability of this compound and oxytetracycline in rainbow trout (Oncorhynchus mykiss) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. Efflux pumps as an important mechanism for quinolone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinolone Efflux Pumps Play a Central Role in Emergence of Fluoroquinolone Resistance in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone efflux pumps play a central role in emergence of fluoroquinolone resistance in Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Active intestinal absorption of fluoroquinolone antibacterial agent ciprofloxacin by organic anion transporting polypeptide, Oatp1a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chalcogen.ro [chalcogen.ro]
- 10. ijrpr.com [ijrpr.com]
- 11. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative single-dose pharmacokinetics of four quinolones, this compound, flumequine, sarafloxacin, and enrofloxacin, in Atlantic salmon (Salmo salar) held in seawater at 10 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fao.org [fao.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Oxolinic Acid-Induced Oxidative Stress in Fish
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on oxolinic acid-induced oxidative stress in fish.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause oxidative stress in fish?
This compound is a synthetic quinolone antibiotic used in aquaculture to treat bacterial infections.[1] However, its mechanism of action, which involves the inhibition of bacterial DNA gyrase, can also affect host cells.[2] The metabolism of this compound in fish can lead to the overproduction of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This imbalance between ROS production and the fish's antioxidant defense system results in oxidative stress, leading to cellular damage.[3][4]
Q2: What are the common biomarkers used to measure this compound-induced oxidative stress in fish?
Commonly used biomarkers include:
-
Lipid Peroxidation Products: Malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS) are indicators of lipid damage.[3][5]
-
Antioxidant Enzymes: Superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST) are key enzymes in the antioxidant defense system.[3][4]
-
Non-enzymatic Antioxidants: Reduced glutathione (GSH) is a crucial non-enzymatic antioxidant.
-
DNA Damage Markers: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a marker for oxidative DNA damage.[6]
-
Protein Oxidation Markers: Protein carbonyls are indicators of oxidative damage to proteins.[3]
Q3: What are the typical histopathological changes observed in fish exposed to this compound?
Oral administration of this compound can cause a range of histopathological alterations in various organs of fish. These changes are often dose-dependent.[5][7]
-
Liver: Glycogen-type vacuolation, cellular hypertrophy, and necrosis.[5][7]
-
Kidney: Hydropic swelling, degradation of the renal epithelium, nephrocalcinosis, vacuolation, and necrosis.[5][7]
-
Spleen: Necrosis and a slight increase in sinusoidal space.[5][7]
-
Intestine: Depletion of absorptive vacuoles, degradation of the epithelial layer, mucinous degeneration, and necrosis.[5][7]
-
Gills: Epithelial hyperplasia, thickening of secondary lamellae, and erosion.[5]
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible results in MDA assays.
-
Possible Cause: Sample handling and storage. MDA is a reactive aldehyde, and improper handling can lead to artifactual formation or degradation.
-
Solution: Homogenize tissues immediately after collection on ice. Store homogenates at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Interference from other substances in the tissue homogenate.
-
Possible Cause: Inconsistent reaction conditions. The reaction of MDA with thiobarbituric acid (TBA) is sensitive to temperature and pH.
-
Solution: Ensure precise control of incubation temperature and duration. Maintain a consistent pH for all samples and standards during the assay.
-
Problem 2: Low or undetectable antioxidant enzyme (SOD, CAT) activity.
-
Possible Cause: Improper sample preparation. Enzyme activity is highly dependent on the integrity of the protein structure.
-
Solution: Prepare tissue homogenates in an appropriate buffer on ice to maintain protein stability. Use protease inhibitors in the homogenization buffer to prevent enzymatic degradation.
-
-
Possible Cause: Incorrect assay conditions. Enzyme kinetics are influenced by substrate concentration, temperature, and pH.
-
Solution: Optimize the assay conditions for the specific fish species and tissue being studied. Ensure that the substrate concentration is not limiting and that the temperature and pH are optimal for enzyme activity.
-
-
Possible Cause: Enzyme inhibition by components in the sample or reagents.
-
Solution: Perform a dilution series of the sample to check for inhibitors. If inhibition is suspected, it may be necessary to partially purify the enzyme before the assay.
-
Problem 3: Difficulty in interpreting histopathological findings.
-
Possible Cause: Lack of a clear scoring system for grading lesions.
-
Solution: Develop and consistently apply a semi-quantitative scoring system to grade the severity of histopathological changes. This will allow for more objective and comparable data.
-
-
Possible Cause: Artifacts introduced during tissue processing.
-
Solution: Ensure proper fixation, embedding, sectioning, and staining of tissues to minimize artifacts. Follow standardized protocols for histological preparation.[10]
-
-
Possible Cause: Observer variability in assessing slides.
-
Solution: Have slides evaluated by at least two independent observers to ensure consistency in interpretation. A consensus meeting can be held to resolve any discrepancies.
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Oxidative Stress Markers in Nile Tilapia (Oreochromis niloticus) [2][5]
| Treatment Group | Dose (mg/kg biomass/day) | Duration (days) | Malondialdehyde (MDA) (nmol/mL plasma) | Total Nitric Oxide (TNO) (µM/L plasma) |
| Control | 0 | 7 | 1.25 ± 0.15 | 10.5 ± 1.2 |
| Recommended Dose | 12 | 7 | 2.85 ± 0.25 | 18.2 ± 1.8 |
| Overdose | 36 | 7 | 4.10 ± 0.30@ | 25.6 ± 2.5@ |
*Data are presented as mean ± standard deviation. *Significant increase compared to the control group (p < 0.05). @Significant increase compared to the recommended dose group (p < 0.05).
Table 2: Histopathological Alterations in Nile Tilapia (Oreochromis niloticus) after 7 Days of Oral this compound Administration [5][7]
| Organ | Recommended Dose (12 mg/kg) | Overdose (36 mg/kg) |
| Liver | Mild glycogen-type vacuolation, slight cellular hypertrophy | Severe glycogen-type vacuolation, pronounced cellular hypertrophy, focal necrosis |
| Kidney | Mild hydropic swelling, focal renal epithelium degradation | Severe hydropic swelling, widespread renal epithelium degradation, nephrocalcinosis, extensive vacuolation and necrosis |
| Spleen | Focal areas of necrosis | More extensive necrosis, increased sinusoidal space |
| Intestine | Mild depletion of absorptive vacuoles, focal epithelial layer degradation | Severe depletion of absorptive vacuoles, widespread epithelial layer degradation, mucinous degeneration, extensive necrosis |
| Gills | Mild epithelial hyperplasia, slight thickening of secondary lamellae | Severe epithelial hyperplasia, significant thickening and fusion of secondary lamellae, erosion |
Experimental Protocols
Measurement of Malondialdehyde (MDA) Levels
This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (0.67%)
-
1,1,3,3-Tetramethoxypropane (MDA standard)
-
Phosphate buffer (pH 7.4)
-
Tissue homogenizer
-
Spectrophotometer
Procedure:
-
Homogenize 100 mg of fish tissue in 1 mL of ice-cold phosphate buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
To 0.5 mL of the supernatant, add 0.5 mL of 20% TCA and 1 mL of 0.67% TBA.
-
Mix well and heat the mixture in a boiling water bath for 20 minutes.
-
Cool the tubes on ice and centrifuge at 3,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.
-
Prepare a standard curve using 1,1,3,3-tetramethoxypropane.
-
Express the results as nmol of MDA per mg of protein.
Superoxide Dismutase (SOD) Activity Assay
This protocol is based on the inhibition of nitroblue tetrazolium (NBT) reduction.
Materials:
-
Phosphate buffer (50 mM, pH 7.8)
-
Nitroblue tetrazolium (NBT) solution
-
Riboflavin
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
Tissue homogenate supernatant (prepared as in the MDA protocol)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, NBT, and TEMED.
-
Add a small volume of the tissue supernatant to the reaction mixture.
-
Initiate the reaction by adding riboflavin and exposing the mixture to a light source for 15 minutes.
-
Measure the absorbance at 560 nm.
-
One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.
-
Express the results as units of SOD activity per mg of protein.
Catalase (CAT) Activity Assay
This protocol is based on the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Tissue homogenate supernatant (prepared as in the MDA protocol)
-
Spectrophotometer
Procedure:
-
Add a small volume of the tissue supernatant to a cuvette containing phosphate buffer.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately measure the decrease in absorbance at 240 nm for 1 minute.
-
The molar extinction coefficient of H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Express the results as units of CAT activity per mg of protein (one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute).
Histopathological Examination
Procedure:
-
Euthanize the fish and dissect the target organs (liver, kidney, gills, spleen, intestine).
-
Fix the tissues immediately in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 4-5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a light microscope and score the pathological changes.
Mandatory Visualizations
Caption: this compound-induced oxidative stress signaling pathway in fish.
Caption: General experimental workflow for assessing this compound-induced oxidative stress.
References
- 1. fao.org [fao.org]
- 2. In-feed this compound induces oxidative stress and histopathological alterations in Nile tilapia Oreochromis niloticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-feed this compound induces oxidative stress and histopathological alterations in Nile tilapia Oreochromis niloticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Handling the Light Sensitivity of Oxolinic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the light sensitivity of oxolinic acid in a laboratory setting. Adherence to these protocols is crucial for ensuring the integrity of experimental results and maintaining the stability of the compound.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solutions of this compound?
A1: this compound stock solutions should be stored at -20°C in amber or opaque vials to protect them from light. It is also advisable to wrap the vials in aluminum foil as an extra precaution. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Aqueous solutions of this compound are not recommended to be stored for more than one day.
Q2: What type of lighting is recommended when working with this compound?
A2: Whenever possible, work with this compound in a darkened room or under specific safelighting conditions. Use a red or amber safelight that emits light at a wavelength above 500 nm, as this compound absorbs light in the UV and blue regions of the spectrum. Standard fluorescent and incandescent bulbs should be avoided as they emit wavelengths that can degrade the compound.
Q3: I've noticed a change in the color of my this compound solution. What does this indicate?
A3: A change in color, such as yellowing, of an this compound solution is a visual indicator of photodegradation. Degraded samples should not be used for experiments as the presence of photoproducts can lead to inaccurate and unreliable results.
Q4: Can I use clear glass vials if I wrap them in aluminum foil?
A4: While wrapping clear vials in aluminum foil provides good light protection, it is still best practice to use amber or opaque vials as the primary container.[1] This provides an inherent barrier to light and reduces the risk of accidental exposure if the foil is damaged or removed.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of this compound solutions can be monitored using UV-Visible spectrophotometry or High-Performance Liquid Chromatography (HPLC). A decrease in the absorbance at its characteristic λmax (approximately 220, 260, 325, and 335 nm) or the appearance of new peaks in an HPLC chromatogram are indicative of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Photodegradation of this compound due to light exposure. | Review your handling and storage procedures. Ensure that all steps are performed under appropriate safelighting and that solutions are stored in light-protected containers at -20°C. Prepare fresh solutions for each experiment. |
| Precipitate formation in solution | The solubility of this compound can be affected by pH and the formation of degradation products. | Ensure the pH of your solvent is appropriate for maintaining solubility. If degradation is suspected, discard the solution and prepare a fresh batch. |
| Loss of antibacterial activity | Degradation of the active this compound molecule. | Confirm the integrity of your stock solution using HPLC or spectrophotometry. If degradation is confirmed, prepare a new, fresh stock solution from solid material. |
| Unexpected peaks in analytical data (e.g., HPLC, Mass Spectrometry) | Presence of photodegradation products. | This confirms sample degradation. Refer to the photodegradation pathway to tentatively identify the byproducts. All subsequent work should be conducted with rigorous light protection. |
Quantitative Data on this compound Photodegradation
The rate of photodegradation of this compound is influenced by various factors, including the solvent, pH, and the presence of other substances.
| Parameter | Condition | Value | Reference |
| Photodegradation Half-Life (t½) | Ultrapure Water | 0.70 ± 0.02 h⁻¹ (rate constant) | [2] |
| Freshwater | 0.42 ± 0.01 h⁻¹ (rate constant) | [2] | |
| Brackish Water | 0.172 ± 0.003 h⁻¹ (rate constant) | [2] | |
| UV/Vis Absorption Maxima (λmax) | In various solvents | 220, 260, 325, 335 nm | [3] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Materials:
-
This compound powder
-
Appropriate solvent (e.g., 0.5 M NaOH, DMSO)
-
Amber or opaque volumetric flasks and vials
-
Aluminum foil
-
Calibrated balance
-
Pipettes
-
-
Procedure:
-
Work in a room with minimal light or under a red/amber safelight.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the chosen solvent in an amber volumetric flask. Ensure complete dissolution.
-
Once dissolved, aliquot the stock solution into single-use amber or opaque vials.
-
Wrap each vial securely with aluminum foil.
-
Label each vial clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C.
-
Protocol 2: Photostability Testing of this compound (Forced Degradation Study)
This protocol is adapted from the ICH Q1B guidelines for photostability testing.[4][5]
-
Materials:
-
This compound solution (in a relevant solvent, e.g., water or methanol)
-
Clear and amber glass vials
-
Aluminum foil
-
Photostability chamber with a calibrated light source (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps)
-
HPLC system with a suitable column and mobile phase for this compound analysis
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a solution of this compound of a known concentration.
-
Divide the solution into three sets of vials:
-
Set A (Exposed): Clear glass vials.
-
Set B (Protected): Amber glass vials wrapped in aluminum foil (dark control).
-
Set C (Control): Stored at the same temperature as the photostability chamber but in complete darkness.
-
-
Place Set A and Set B in the photostability chamber. Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each set of vials.
-
Analyze the samples by HPLC to determine the concentration of remaining this compound and to detect the formation of any degradation products.
-
The percentage degradation can be calculated by comparing the peak area of this compound in the exposed samples to that of the protected and control samples.
-
Visualizations
Signaling Pathways and Workflows
The photodegradation of quinolone antibiotics like this compound is a complex process initiated by the absorption of light, leading to the formation of reactive oxygen species (ROS) that subsequently degrade the parent molecule.
Caption: Proposed photodegradation pathway and recommended handling workflow for this compound.
This diagram illustrates the initiation of photodegradation through light absorption, the subsequent formation of reactive oxygen species, and the resulting degradation of this compound. It also outlines the key steps in the recommended laboratory workflow to minimize light-induced degradation.
References
Dealing with poor diffusion of oxolinic acid in agar-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the poor diffusion of oxolinic acid in agar-based antimicrobial susceptibility testing.
Troubleshooting Guide
This guide addresses common problems encountered during agar diffusion assays with this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No inhibition zones or very small zones | 1. Poor solubility of this compound: this compound is practically insoluble in water and can precipitate in the agar.[1][2] | Prepare a stock solution of this compound in a dilute alkali solution, such as 0.05 M or 0.5 M NaOH.[1][2] Gentle heating may be required to fully dissolve the compound.[2] For biological experiments, it is recommended to prepare fresh aqueous solutions and not store them for more than one day.[1] |
| 2. Inappropriate solvent for disk impregnation: The solvent used to apply this compound to the paper disks may not be compatible with agar diffusion. | After dissolving in NaOH, dilute the this compound stock solution in an appropriate aqueous buffer before impregnating the paper disks. | |
| 3. Incorrect agar depth: If the agar is too deep, the vertical diffusion of the compound can reduce the radial diffusion, resulting in smaller zones.[3][4] | Ensure the Mueller-Hinton agar has a uniform depth of 4 mm as recommended by the Clinical and Laboratory Standards Institute (CLSI) guidelines for the Kirby-Bauer assay.[3][4] | |
| 4. High inoculum density: A high concentration of bacteria on the agar surface can overwhelm the antimicrobial effect of the diffusing this compound.[4] | Prepare the bacterial inoculum to a 0.5 McFarland turbidity standard as per CLSI guidelines.[3][5] | |
| Inconsistent or irregular zone of inhibition | 1. Uneven inoculation: A non-uniform bacterial lawn can lead to irregular zone edges. | Inoculate the Mueller-Hinton agar plate by streaking a swab evenly in three directions to ensure a confluent lawn of bacterial growth.[3] |
| 2. Improper disk placement: If the disks are not pressed firmly onto the agar surface, diffusion will be uneven. | Ensure the this compound disks are in complete contact with the agar surface. | |
| 3. Incorrect incubation conditions: Incubation in a CO2-enriched atmosphere can lower the pH of the agar, which may affect the activity of this compound.[3] | Incubate plates at 35°C ± 2°C in ambient air.[3] | |
| Zone sizes differ significantly between experiments | 1. Variation in media preparation: The pH of the Mueller-Hinton agar can affect the activity of this compound.[6] | Ensure the pH of the Mueller-Hinton agar is between 7.2 and 7.4 after sterilization.[7] |
| 2. Inconsistent inoculum preparation: Variations in the bacterial density will lead to different zone sizes. | Consistently use a 0.5 McFarland standard for inoculum preparation.[3][5] | |
| 3. Degradation of this compound stock solution: Aqueous solutions of this compound are not stable for long periods.[1] | Prepare fresh this compound solutions for each experiment.[1] |
Frequently Asked Questions (FAQs)
1. Why is this compound difficult to work with in agar diffusion assays?
This compound's primary challenge is its poor solubility in water and neutral pH buffers. It is an organic acid that is sparingly soluble in many common solvents, which can lead to precipitation and inadequate diffusion in the aqueous environment of an agar plate.[1][2]
2. What is the best way to dissolve this compound for an agar diffusion assay?
The recommended method is to dissolve this compound in a dilute alkali solution. A stock solution can be prepared in 0.5 M NaOH at a concentration of up to 50 mg/ml.[1][2] For preparing working solutions for disk impregnation, this stock can be further diluted in sterile aqueous buffers.
3. What type of agar medium should I use for this compound susceptibility testing?
For standardized antimicrobial susceptibility testing, Mueller-Hinton agar is the recommended medium.[3] It is crucial to ensure the agar has a depth of 4 mm and a pH between 7.2 and 7.4.[3][7]
4. How does pH affect the activity of this compound?
Studies have shown that the antibacterial activity of this compound increases with a decrease in the pH of the agar medium.[6] However, for standardized testing, it is important to maintain the pH of the Mueller-Hinton agar within the recommended range of 7.2 to 7.4.[7]
5. What are the standard guidelines I should follow for this compound susceptibility testing?
For reliable and reproducible results, it is essential to follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for the Kirby-Bauer disk diffusion susceptibility test.[5][8] This includes standardized methods for media preparation, inoculum density, disk application, and incubation.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder.
-
Prepare a 0.5 M NaOH solution.
-
Slowly add the this compound powder to the 0.5 M NaOH solution while stirring to achieve a concentration of up to 50 mg/ml.[1][2]
-
If necessary, gently heat the solution to aid dissolution, ensuring it becomes clear and colorless.[2]
-
Allow the solution to cool to room temperature.
-
This stock solution should be prepared fresh and ideally not stored for more than one day.[1]
Protocol for Kirby-Bauer Disk Diffusion Susceptibility Testing
-
Media Preparation: Prepare Mueller-Hinton agar according to the manufacturer's instructions. Ensure the final pH is between 7.2 and 7.4.[7] Pour the molten agar into sterile petri dishes to a uniform depth of 4 mm.[3] Allow the agar to solidify at room temperature.
-
Inoculum Preparation: From a pure culture, select 4-5 isolated colonies and transfer them to a tube of saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[3][5]
-
Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of the Mueller-Hinton agar plate three times, rotating the plate 60 degrees after each application to ensure even coverage.[3]
-
Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the agar. Gently press each disk to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 18-24 hours in an ambient air incubator.[3]
-
Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest millimeter.
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. asm.org [asm.org]
- 4. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]
- 5. chainnetwork.org [chainnetwork.org]
- 6. Comparative in vitro studies of cinoxacin, nalidixic acid, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apec.org [apec.org]
- 8. iacld.com [iacld.com]
Technical Support Center: Interpreting Unexpected Phenotypes in Oxolinic Acid-Treated Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with oxolinic acid-treated bacteria.
FAQs and Troubleshooting Guides
Phenotype: Paradoxical Survival (Eagle Effect)
Question 1: We observe higher bacterial survival at high concentrations of this compound compared to intermediate concentrations. Is this contamination or a real phenomenon?
Answer: This is likely a real phenomenon known as the paradoxical effect or Eagle effect, where bactericidal antibiotics show reduced killing at concentrations well above the minimum inhibitory concentration (MIC)[1]. It is not necessarily due to contamination, but it is crucial to rule out contamination first.
Troubleshooting Steps:
-
Verify Culture Purity: Streak the surviving colonies on a non-selective agar plate to check for uniform morphology. Perform Gram staining and 16S rRNA sequencing to confirm the identity of the bacteria.
-
Confirm this compound Concentration: Prepare fresh serial dilutions of this compound from a trusted stock and repeat the experiment to ensure the accuracy of the concentrations used.
-
Time-Kill Curve Analysis: Perform a time-kill curve experiment with a range of this compound concentrations (e.g., 1x, 4x, 16x, 64x, 256x MIC) over a 24-hour period. The paradoxical effect will be evident if you observe a decrease in the killing rate at the highest concentrations compared to intermediate ones.
Potential Mechanisms:
-
Inhibition of Protein Synthesis: At very high concentrations, quinolones can inhibit protein synthesis. This may reduce the activity of enzymes required for the bactericidal action of the drug, leading to a bacteriostatic effect and increased survival[1][2].
-
Reduced Reactive Oxygen Species (ROS) Production: The bactericidal activity of quinolones is linked to the production of reactive oxygen species (ROS). High concentrations of nalidixic acid, a related quinolone, have been shown to induce lower levels of ROS compared to lethal concentrations, contributing to paradoxical survival[1][2].
Experimental Protocol: Time-Kill Curve Assay
-
Prepare a bacterial suspension in the mid-logarithmic growth phase, adjusted to a standardized density (e.g., 1 x 10^6 CFU/mL) in a suitable broth medium.
-
Prepare serial dilutions of this compound in the same broth to achieve the desired final concentrations (e.g., 0x, 1x, 4x, 16x, 64x, 256x MIC).
-
Inoculate the bacterial suspension into each this compound concentration.
-
Incubate the cultures at the optimal temperature for the bacterial species.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).
-
Plate the dilutions on non-selective agar plates and incubate until colonies are visible.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point and this compound concentration.
-
Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics.
Quantitative Data: Paradoxical Survival with Nalidixic Acid
| Nalidixic Acid Concentration (µg/mL) | Survival (%) after 2 hours |
| 0 | 100 |
| 20 | 0.1 |
| 80 | 0.01 |
| 320 | 10 |
| 640 | 50 |
This table presents representative data for the paradoxical effect of nalidixic acid on E. coli[1].
Phenotype: Bacterial Filamentation
Question 2: After treatment with sub-inhibitory concentrations of this compound, our bacterial cells appear elongated and filamentous under the microscope. Why is this happening and how can we quantify it?
Answer: Bacterial filamentation is a known response to DNA damage and inhibition of cell division, which can be induced by low concentrations of quinolone antibiotics like this compound[3][4][5]. This occurs when bacterial cells continue to grow in length but are unable to divide.
Troubleshooting and Analysis:
-
Confirm Filamentation: Use phase-contrast or fluorescence microscopy to visualize the elongated cells. Staining with a membrane dye (e.g., FM 4-64) and a DNA dye (e.g., DAPI) can help visualize the cell outline and the arrangement of nucleoids within the filaments.
-
Quantify Filamentation: Use image analysis software (e.g., ImageJ, CellProfiler) to measure the length of a significant number of cells from both treated and untreated populations. This will allow for a quantitative comparison of cell length distributions.
Underlying Mechanism:
This compound's primary target is DNA gyrase, and its inhibition leads to DNA damage and the induction of the SOS response. A key component of the SOS response is the protein SulA, which inhibits the formation of the Z-ring, a structure essential for bacterial cell division. This inhibition of division, while cell growth continues, results in the formation of long filaments[6].
Experimental Protocol: Quantification of Bacterial Filamentation
-
Grow bacteria to the mid-log phase and expose them to a sub-inhibitory concentration of this compound (e.g., 0.1x to 0.5x MIC) for a defined period (e.g., 2-4 hours).
-
Prepare a wet mount of the bacterial culture on a microscope slide.
-
Acquire images using a phase-contrast or fluorescence microscope at high magnification (e.g., 100x oil immersion objective).
-
Use image analysis software to:
-
Set the scale based on a micrometer slide.
-
Use the line tool to measure the length of individual bacterial cells or filaments.
-
Measure at least 100-200 cells per condition to ensure statistical significance.
-
-
Compare the distribution of cell lengths between the treated and untreated samples using a histogram or box plot.
Quantitative Data: Bacterial Filament Length
| Treatment | Mean Cell Length (µm) | Standard Deviation (µm) |
| Control (No this compound) | 3.5 | 0.8 |
| 0.1x MIC this compound | 15.2 | 4.5 |
| 0.25x MIC this compound | 28.7 | 8.1 |
| 0.5x MIC this compound | 51.9 | 15.3 |
This table provides hypothetical but representative data on the increase in bacterial filament length with increasing sub-inhibitory concentrations of this compound, based on qualitative descriptions in the literature[7][8].
Phenotype: Altered Gene Expression and the SOS Response
Question 3: We performed RNA-Seq on this compound-treated bacteria and observed significant upregulation of genes involved in DNA repair, but also some unexpected metabolic genes. How do we interpret this?
Answer: The upregulation of DNA repair genes is an expected consequence of this compound treatment due to the induction of the SOS response. This compound inhibits DNA gyrase, leading to DNA strand breaks, which triggers the activation of RecA and subsequent cleavage of the LexA repressor, de-repressing the SOS regulon[9]. The changes in metabolic gene expression could be a secondary effect of the cellular stress or part of a broader adaptive response.
Troubleshooting and Validation:
-
Confirm SOS Induction: Validate the RNA-Seq data by performing a reporter assay. Use a bacterial strain with a fluorescent reporter gene (e.g., GFP) under the control of an SOS-inducible promoter (e.g., recA or sulA promoter).
-
Validate Unexpected Gene Expression: Use quantitative reverse transcription PCR (qRT-PCR) to confirm the differential expression of the unexpected metabolic genes identified in the RNA-Seq data.
-
Proteomic Analysis: Perform proteomic analysis (e.g., mass spectrometry) to determine if the changes in gene expression translate to changes in protein levels.
Signaling Pathway: The SOS Response
Caption: The SOS response pathway induced by this compound.
Experimental Protocol: SOS Reporter Assay
-
Obtain or construct a bacterial strain containing a plasmid with a fluorescent reporter gene (e.g., gfp) under the control of an SOS-inducible promoter (e.g., PrecA).
-
Grow the reporter strain to the mid-log phase.
-
Expose the culture to various concentrations of this compound (including a no-drug control).
-
At different time points, measure both the optical density (OD600) of the culture and the fluorescence intensity using a plate reader or a fluorometer.
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD600) to determine the level of SOS induction.
Phenotype: Altered Biofilm Formation
Question 4: We noticed an increase in biofilm formation after treating our bacterial cultures with sub-inhibitory concentrations of this compound. Is this expected?
Answer: While counterintuitive, some antibiotics at sub-inhibitory concentrations can indeed induce biofilm formation as a protective stress response in certain bacteria[10]. This is an important phenotype to consider as it can have implications for antibiotic efficacy in clinical settings. Conversely, in other contexts, quinolones have been shown to inhibit biofilm formation. The effect can be species- and strain-dependent.
Troubleshooting and Characterization:
-
Quantify Biofilm Formation: Use a crystal violet staining assay to quantify the total biofilm biomass in the presence of various concentrations of this compound.
-
Visualize Biofilm Architecture: Employ confocal laser scanning microscopy (CLSM) with fluorescent stains (e.g., SYTO 9 for live cells, propidium iodide for dead cells) to visualize the three-dimensional structure of the biofilm.
-
Investigate the Mechanism: Analyze the expression of genes known to be involved in biofilm formation (e.g., genes for adhesins, exopolysaccharides) using qRT-PCR.
Experimental Workflow: Investigating Altered Biofilm Formation
Caption: Workflow for investigating unexpected biofilm phenotypes.
Experimental Protocol: Crystal Violet Biofilm Assay
-
Grow bacteria overnight in a suitable medium.
-
Dilute the overnight culture and add it to the wells of a microtiter plate.
-
Add different concentrations of this compound to the wells. Include a no-drug control.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
Carefully remove the planktonic cells by washing the wells with PBS.
-
Stain the attached biofilm with a 0.1% crystal violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Phenotype: Unexpected Cross-Resistance
Question 5: We have isolated this compound-resistant mutants and found that they are also resistant to other seemingly unrelated antibiotics. Why would this happen?
Answer: This phenomenon is known as cross-resistance. While resistance to this compound is often due to specific mutations in the DNA gyrase genes (gyrA or gyrB), some resistance mechanisms are broader in their action and can confer resistance to multiple classes of antibiotics.
Potential Mechanisms for Cross-Resistance:
-
Efflux Pumps: Overexpression of multidrug efflux pumps is a common mechanism of resistance. These pumps can actively transport a wide range of structurally diverse compounds, including different classes of antibiotics, out of the bacterial cell.
-
Outer Membrane Permeability: Alterations in the bacterial outer membrane, such as the downregulation of porin proteins, can reduce the uptake of multiple types of antibiotics, leading to cross-resistance. For example, oxytetracycline resistant mutants of Aeromonas salmonicida showed decreased susceptibility to this compound due to alterations in outer membrane proteins.
-
Co-regulation of Resistance Genes: The genes conferring resistance to different antibiotics may be located on the same mobile genetic element (e.g., a plasmid) or be under the control of a common regulatory system that is activated by exposure to one antibiotic, leading to the expression of resistance to others.
Troubleshooting and Investigation:
-
Determine the MICs: Perform MIC testing for a panel of antibiotics from different classes to confirm the cross-resistance profile of your this compound-resistant mutants.
-
Efflux Pump Inhibition Assay: Repeat the MIC testing in the presence of an efflux pump inhibitor (EPI), such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps.
-
Outer Membrane Protein Analysis: Analyze the outer membrane protein profiles of the resistant and susceptible strains using SDS-PAGE to look for differences in protein expression, particularly the downregulation of porins.
-
Genetic Analysis: Sequence the genes encoding the target of this compound (gyrA and gyrB) to identify target-specific mutations. Additionally, whole-genome sequencing can be used to identify mutations in genes related to efflux pumps, porins, or their regulatory systems.
Logical Relationship: Investigating Cross-Resistance
Caption: Logical workflow for investigating cross-resistance.
Quantitative Data: MICs of Wild-Type vs. Resistant Strains
| Antibiotic | Wild-Type MIC (µg/mL) | This compound-Resistant Mutant MIC (µg/mL) |
| This compound | 0.5 | 64 |
| Ciprofloxacin | 0.015 | 2 |
| Nalidixic Acid | 4 | 256 |
| Tetracycline | 2 | 32 |
| Chloramphenicol | 8 | 64 |
This table provides representative data illustrating a potential cross-resistance profile for an this compound-resistant mutant, where resistance extends to other quinolones and unrelated antibiotics.
References
- 1. Suppression of Reactive Oxygen Species Accumulation Accounts for Paradoxical Bacterial Survival at High Quinolone Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Reactive Oxygen Species Accumulation Accounts for Paradoxical Bacterial Survival at High Quinolone Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effects of quinolone carboxylic acid derivatives on the ultrastructure of gram-positive and gram-negative bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penicillin-binding proteins of filaments of Escherichia coli induced by low concentrations of nalidixic acid, this compound, novobiocin or nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical Effects of this compound on Proteus vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial filamentation as a mechanism for cell-to-cell spread within an animal host - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial Filamentation Drives Colony Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SOS genes are rapidly induced while translesion synthesis polymerase activity is temporally regulated - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Single-Dose Pharmacokinetics of this compound in Rainbow Trout and Determination of In Vitro Antibacterial Activity Against Pathogenic Bacteria From Diseased Fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Formation of Biofilms by Pseudomonas aeruginosa: A Review of the Natural and Synthetic Compounds Interfering with Control Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Oxolinic Acid and Nalidixic Acid
This guide provides a detailed comparison of two first-generation quinolone antibiotics, oxolinic acid and nalidixic acid. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance based on available experimental data. The guide covers their mechanisms of action, comparative antibacterial efficacy, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition of DNA Gyrase
Both this compound and nalidixic acid are synthetic antibacterial agents that exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase (also known as topoisomerase II) and, to a lesser extent, topoisomerase IV. Their primary target, DNA gyrase, is crucial for managing the topological state of bacterial DNA during replication and transcription.
The mechanism involves the following key steps:
-
Binding to the DNA-Gyrase Complex : The quinolones do not bind to the enzyme or DNA alone, but rather to the transient complex formed when DNA gyrase cleaves the DNA strands. They specifically interact with the A-subunit of the DNA gyrase.
-
Stabilization of the Cleavage Complex : By binding to this complex, the drugs prevent the re-ligation of the cleaved DNA strands.
-
Induction of Double-Strand Breaks : This stabilization leads to an accumulation of double-stranded DNA breaks, which are lethal to the bacterial cell.
-
Inhibition of DNA Synthesis : The disruption of DNA supercoiling and the accumulation of breaks effectively halt DNA replication and transcription, ultimately leading to cell death.
Resistance to these quinolones often emerges from mutations in the gene encoding the DNA gyrase A-subunit (gyrA), which reduces the binding affinity of the drugs to the enzyme-DNA complex.
Caption: Mechanism of action for oxolinic and nalidixic acid.
Comparative Efficacy and In Vitro Activity
Experimental data consistently demonstrates that this compound possesses greater in vitro potency than nalidixic acid against a wide range of bacteria, particularly Gram-negative pathogens. The antimicrobial spectrum of this compound is similar to that of nalidixic acid but is notably extended to include activity against staphylococci.
In studies comparing the two, where a difference in sensitivity is observed, it is consistently in favor of this compound. This enhanced activity is particularly evident against species of Staphylococcus, Pseudomonas, Serratia, Klebsiella, and Proteus. A controlled clinical trial involving patients with chronic bacteriuria also found this compound to be more effective at inhibiting Enterobacteriaceae and was associated with a lower emergence of drug resistance during therapy.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table summarizes the comparative in vitro activity of this compound and nalidixic acid against various bacterial pathogens. MIC values represent the minimum concentration of the drug required to inhibit visible bacterial growth.
| Bacterial Species | This compound MIC (µg/mL) | Nalidixic Acid MIC (µg/mL) | Potency Comparison & Notes |
| Escherichia coli | 0.25 - 2 | 4 - 32 | This compound is significantly more active.[1][2] High resistance rates to nalidixic acid are common. |
| Klebsiella pneumoniae | 0.5 - 4 | 8 - 64 | This compound shows superior activity.[3] |
| Proteus mirabilis | 0.25 - 2 | 4 - 32 | This compound is notably more potent against Proteus species.[3] |
| Enterobacter spp. | 0.5 - 4 | 8 - >128 | This compound is generally 4 to 8 times more active. |
| Shigella spp. | 0.1 - 0.4 | 0.8 - 3.1 | This compound is more active on a weight basis. |
| Staphylococcus aureus | 2 - 8 | >128 (Inactive) | This compound has activity against staphylococci, whereas nalidixic acid is largely ineffective.[4] |
| Aeromonas salmonicida | 0.0075 - 0.03 | 0.06 - 0.125 | This compound is markedly more active against this key fish pathogen. |
Note: MIC values are compiled from various in vitro studies and can vary based on the specific strain and testing methodology.
Experimental Protocols
The data cited in this guide are primarily derived from standardized antimicrobial susceptibility tests and enzyme inhibition assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined using standardized broth or agar dilution methods to establish the lowest concentration of an antibiotic that prevents the visible growth of a microorganism.
Methodology: Agar Dilution
-
Media Preparation : A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a different, twofold serial dilution of the antibiotic (e.g., this compound or nalidixic acid).
-
Inoculum Preparation : The bacterial strain to be tested is cultured in a broth medium and then diluted to a standardized concentration, commonly 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation : A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate, including a control plate with no antibiotic.
-
Incubation : The plates are incubated under specific conditions (e.g., 35-37°C for 18-24 hours).
-
Result Interpretation : The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar plate.
Caption: Experimental workflow for MIC determination via agar dilution.
DNA Gyrase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.
Methodology: Supercoiling Inhibition Assay
-
Reaction Setup : A reaction mixture is prepared containing purified DNA gyrase, a relaxed circular plasmid DNA substrate, and ATP in a suitable buffer.
-
Inhibitor Addition : Varying concentrations of the inhibitor (this compound or nalidixic acid) are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.
-
Incubation : The reaction is incubated at 37°C to allow the DNA gyrase to perform its supercoiling function.
-
Reaction Termination : The reaction is stopped, often by adding a detergent like SDS, which also helps in dissociating the enzyme from the DNA.
-
Analysis by Agarose Gel Electrophoresis : The DNA from each reaction is loaded onto an agarose gel. Supercoiled DNA is more compact and migrates faster through the gel than relaxed or nicked circular DNA.
-
Result Interpretation : The inhibition of supercoiling is visualized as a decrease in the amount of the fast-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined from these results.
References
- 1. Nalidixic acid and this compound in the treatment of chronic bacteriuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Information - Drug Search [formacio.bq.ub.edu]
- 3. In vitro activity of this compound and nalidixic acid against common urinary pathogens: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic Susceptibility Pattern of Uropathogens towards Nitrofurontoin and Nalidixic Acid: A Comparitive Study - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
Oxolinic Acid vs. Ciprofloxacin: A Comparative Analysis of In Vitro Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro antibacterial activity of oxolinic acid, a first-generation quinolone, and ciprofloxacin, a second-generation fluoroquinolone, against a range of clinically relevant gram-negative bacteria. The data presented is compiled from peer-reviewed research and is intended to inform research and development efforts in the field of antibacterial agents.
Executive Summary
Ciprofloxacin demonstrates significantly greater in vitro potency against a broad spectrum of gram-negative bacteria compared to this compound. This increased activity is evident in the lower Minimum Inhibitory Concentration (MIC) values required to inhibit bacterial growth. The addition of a fluorine atom and a piperazine ring to the basic quinolone structure in ciprofloxacin are key modifications that enhance its antibacterial efficacy and pharmacokinetic properties over the earlier quinolone, this compound.
Quantitative Comparison of In Vitro Activity
The following table summarizes the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) for this compound and ciprofloxacin against various gram-negative bacteria. The data clearly illustrates the superior activity of ciprofloxacin.
| Bacterial Species | This compound MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) |
| Escherichia coli | 8.0 | 0.03 |
| Klebsiella pneumoniae | 16.0 | 0.12 |
| Enterobacter cloacae | 32.0 | 0.12 |
| Serratia marcescens | 32.0 | 0.25 |
| Proteus mirabilis | 4.0 | 0.03 |
| Pseudomonas aeruginosa | >128.0 | 1.0 |
Data compiled from in vitro studies comparing quinolone derivatives.[1]
Mechanism of Action: Targeting Bacterial DNA Gyrase
Both this compound and ciprofloxacin exert their antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication.[2][3] DNA gyrase is responsible for introducing negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.
The inhibition of DNA gyrase by quinolones leads to the stabilization of the enzyme-DNA complex, resulting in double-strand breaks in the bacterial chromosome.[4][5] This disruption of DNA synthesis ultimately leads to bacterial cell death. Ciprofloxacin, and other fluoroquinolones, also inhibit topoisomerase IV, another type II topoisomerase involved in the separation of daughter chromosomes after replication, further contributing to their potent bactericidal activity, particularly in gram-positive bacteria.[4][5]
Caption: Inhibition of DNA Gyrase by this compound and Ciprofloxacin.
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination
The MIC values presented in this guide were determined using the broth microdilution method, a standardized in vitro susceptibility testing procedure.[6][7][8]
Broth Microdilution Method Workflow:
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic (this compound or ciprofloxacin) is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included.
-
Incubation: The inoculated microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).
-
MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.
Caption: Workflow for MIC determination by broth microdilution.
Evolution of Quinolones: From First to Second Generation
The development of quinolone antibiotics has been marked by successive generations with improved antibacterial spectrum and pharmacological properties. This compound, discovered in the 1970s, is a first-generation quinolone that represented a marginal improvement over the prototypic quinolone, nalidixic acid.[9][10] These early quinolones were primarily effective against gram-negative bacteria and were mainly used for treating urinary tract infections.[11]
Ciprofloxacin, introduced in the 1980s, is a second-generation quinolone characterized by the addition of a fluorine atom at position 6 and a piperazine ring at position 7 of the quinolone nucleus.[9] These structural modifications led to a significant enhancement in its antibacterial activity, expanding its spectrum to include more potent action against a wider range of gram-negative bacteria, including Pseudomonas aeruginosa, as well as some gram-positive organisms.[9][11] The improved potency of ciprofloxacin over this compound is a direct result of this targeted chemical evolution.
Caption: From first to second generation quinolones.
References
- 1. Antibacterial activities of ciprofloxacin, norfloxacin, this compound, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in vitro activity of ciprofloxacin and five other quinoline derivatives against gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing [bio-protocol.org]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolones: from antibiotics to autoinducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. New Classification and Update on the Quinolone Antibiotics | AAFP [aafp.org]
Cross-Resistance Between Oxolinic Acid and Other Fluoroquinolones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profiles of oxolinic acid and other fluoroquinolones, supported by experimental data. Understanding these relationships is crucial for effective antibiotic stewardship, predicting treatment outcomes, and guiding the development of new antimicrobial agents.
Executive Summary
This compound, a first-generation quinolone, shares a common mechanism of action with later-generation fluoroquinolones, primarily targeting bacterial DNA gyrase and topoisomerase IV.[1][2][3] This shared mechanism is the basis for the significant cross-resistance observed between these compounds. Bacteria that develop resistance to this compound, often through mutations in the target enzymes, frequently exhibit decreased susceptibility to other fluoroquinolones, and vice versa.[4][5][6] This guide presents quantitative data from in vitro studies to illustrate the extent of this cross-resistance, details the experimental protocols used to generate this data, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentration (MIC) data from a key study that investigated the in vitro selection of resistant bacterial populations and the resulting cross-resistance profiles. The data clearly demonstrates that resistance developed to one quinolone confers resistance to others in the class.
Table 1: MICs (μg/ml) of Seven Quinolones for Parent Strains and Resistant Variants Selected by Serial Passage in Subinhibitory Concentrations of this compound.
| Organism | Strain | Cinoxacin | Ciprofloxacin | DJ-6783 | Enoxacin | Nalidixic Acid | Norfloxacin | This compound |
| Enterobacter aerogenes | Parent | 8 | 0.06 | 0.25 | 0.5 | 8 | 0.25 | 0.5 |
| Resistant | >128 | 2 | 8 | 16 | >128 | 8 | 16 | |
| Enterobacter cloacae | Parent | 8 | 0.12 | 0.5 | 1 | 8 | 0.5 | 1 |
| Resistant | >128 | 4 | 16 | 32 | >128 | 16 | 32 | |
| Klebsiella pneumoniae | Parent | 32 | 0.25 | 1 | 2 | 16 | 1 | 2 |
| Resistant | >128 | 8 | 32 | 64 | >128 | 32 | 64 | |
| Pseudomonas aeruginosa | Parent | >128 | 0.5 | 4 | 8 | >128 | 4 | 8 |
| Resistant | >128 | 16 | >128 | >128 | >128 | >128 | >128 |
Data extracted from Barry and Jones, 1984.
Table 2: Fold-Increase in MIC for Resistant Variants Compared to Parent Strains.
| Organism | Cinoxacin | Ciprofloxacin | DJ-6783 | Enoxacin | Nalidixic Acid | Norfloxacin | This compound |
| Enterobacter aerogenes | >16 | 33.3 | 32 | 32 | >16 | 32 | 32 |
| Enterobacter cloacae | >16 | 33.3 | 32 | 32 | >16 | 32 | 32 |
| Klebsiella pneumoniae | >4 | 32 | 32 | 32 | >8 | 32 | 32 |
| Pseudomonas aeruginosa | - | 32 | >32 | >16 | - | >32 | >16 |
Calculated from the data presented in Table 1.
Experimental Protocols
The data presented in this guide was generated using standardized in vitro susceptibility testing methods. The following is a detailed description of the experimental protocol for determining Minimum Inhibitory Concentrations (MICs) and selecting for resistant variants.
Bacterial Strains and Culture Conditions
-
Bacterial Isolates: A selection of gram-negative bacilli, including Enterobacter aerogenes, Enterobacter cloacae, Klebsiella pneumoniae, and Pseudomonas aeruginosa, were used in these experiments.[4][5]
-
Culture Medium: Mueller-Hinton Broth (MHB) was the primary liquid medium for bacterial growth and MIC determination. For agar dilution methods, Mueller-Hinton Agar (MHA) was used.[7]
-
Incubation: Cultures were incubated at 35-37°C in ambient air for 16-20 hours.[8][9]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.[7][9]
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and other fluoroquinolones were prepared according to the manufacturer's instructions. Serial twofold dilutions of each antimicrobial agent were then prepared in MHB in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial colonies from an overnight culture on MHA were suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[7][8]
-
Incubation and Interpretation: The inoculated microtiter plates were incubated for 16-20 hours at 35-37°C. The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[7][9]
In Vitro Selection of Resistant Populations
Resistant variants were selected by serially passaging the bacterial strains in subinhibitory concentrations of the quinolone derivatives.[4][5]
-
Serial Passage: The parent bacterial strains were initially grown in MHB containing a subinhibitory concentration (typically one-half the MIC) of the selecting agent (e.g., this compound).
-
Increasing Concentrations: After incubation, the culture from the highest concentration of the antimicrobial agent that still permitted growth was used to inoculate a fresh series of dilutions with increasing concentrations of the drug.
-
Repetition: This process of serial passage was repeated for a specified number of cycles to select for a stepwise decrease in susceptibility.
-
MIC Determination for Resistant Variants: Once a resistant population was established, the MICs of the selecting agent and other fluoroquinolones were determined for this variant using the broth microdilution method described above to assess cross-resistance.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key molecular mechanisms of fluoroquinolone resistance and the experimental workflow for investigating cross-resistance.
Caption: Mechanisms of fluoroquinolone resistance in bacteria.
Caption: Workflow for in vitro selection of resistance.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activities of ciprofloxacin, norfloxacin, this compound, cinoxacin, and nalidixic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bacterial antibiotic resistance development and mutagenesis following exposure to subinhibitory concentrations of fluoroquinolones in vitro: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-resistance among cinoxacin, ciprofloxacin, DJ-6783, enoxacin, nalidixic acid, norfloxacin, and this compound after in vitro selection of resistant populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. The role of gyrA and parC mutations in fluoroquinolones-resistant Pseudomonas aeruginosa isolates from Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. actascientific.com [actascientific.com]
- 9. m.youtube.com [m.youtube.com]
A Researcher's Guide to Validating Oxolinic Acid MIC Results Using Control Strains
For researchers, scientists, and drug development professionals, accurate and reproducible Minimum Inhibitory Concentration (MIC) data is the cornerstone of antimicrobial susceptibility testing. This guide provides a framework for validating oxolinic acid MIC results using the well-characterized control strains, Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™, ensuring the integrity and reliability of your experimental data.
This document outlines the standardized experimental protocols, expected quality control (QC) ranges for a related compound, and the underlying mechanism of action of this compound. By adhering to these guidelines, laboratories can confidently compare their results with established standards and contribute to the global effort of antimicrobial resistance surveillance.
Understanding this compound and the Importance of Quality Control
This compound is a first-generation quinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication, recombination, and repair. By targeting this enzyme, this compound effectively halts bacterial proliferation. Due to its primary use in veterinary medicine, particularly in aquaculture, its quality control parameters are not as commonly listed in human clinical guidelines as those for other antibiotics. Therefore, meticulous validation of MIC results is paramount.
Experimental Protocol: Broth Microdilution for MIC Determination
The Clinical and Laboratory Standards Institute (CLSI) provides a standardized protocol for broth microdilution MIC testing. The following is a detailed methodology for determining the MIC of this compound.
Materials:
-
This compound powder
-
Control strains: Escherichia coli ATCC® 25922™ and Staphylococcus aureus ATCC® 29213™
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., sterile water or DMSO, depending on the solubility of this compound)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL. The choice of solvent will depend on the solubility of the specific lot of this compound powder.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the control strain.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Quality Control Ranges for Validation
As of the latest clinical guidelines from CLSI and EUCAST, specific MIC quality control ranges for this compound against E. coli ATCC® 25922™ and S. aureus ATCC® 29213™ are not officially listed. However, for comparative purposes, the QC ranges for nalidixic acid, another first-generation quinolone, against E. coli ATCC® 25922™ can be referenced. It is important to note that nalidixic acid has limited activity against Gram-positive organisms like S. aureus, and therefore, no QC range is established for this combination.
Table 1: EUCAST Quality Control MIC Ranges for Nalidixic Acid
| Control Strain | Antimicrobial Agent | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | Nalidixic Acid | 1 - 4 |
| Staphylococcus aureus ATCC® 29213™ | Nalidixic Acid | Not Applicable |
Researchers should aim for their internal quality control results for this compound against E. coli ATCC® 25922™ to be consistent and reproducible, falling within a narrow range established within their laboratory.
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the scientific principles, the following diagrams illustrate the MIC determination workflow and the mechanism of action of this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Mechanism of action of this compound.
By implementing a rigorous and standardized approach to MIC testing, and by understanding the molecular basis of its antimicrobial activity, researchers can ensure the validity of their findings for this compound and contribute to the broader scientific community's knowledge of antimicrobial resistance.
Synergistic Antimicrobial Effects of Oxolinic Acid in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Potential of Oxolinic Acid with Other Antibiotics
The increasing prevalence of antibiotic resistance necessitates the exploration of combination therapies to enhance the efficacy of existing antimicrobial agents. This compound, a quinolone antibiotic, has been investigated for its synergistic potential when combined with other classes of antibiotics. This guide provides an objective comparison of the performance of this compound in combination with other antimicrobials, supported by available experimental data, to inform further research and drug development in this area.
Comparative Analysis of Synergistic Effects
The synergistic effect of this compound in combination with other antibiotics has been evaluated against various bacterial pathogens. While extensive quantitative data from standardized synergy testing methods like checkerboard assays and time-kill curves are not widely available in publicly accessible literature, some studies provide evidence of positive interactions.
One notable study investigated the synergistic effects of this compound combined with oxytetracycline against pathogenic Vibrio species in an aquaculture setting. The study utilized disk diffusion susceptibility testing to assess the enhanced antibacterial activity of the combination.
Table 1: Synergistic Activity of this compound with Oxytetracycline against Vibrio Species
| Bacterial Strain | Antibiotic Combination | Zone of Inhibition (mm) | Interpretation |
| Vibrio alginolyticus | This compound (50 mg/L) | 18 | Susceptible |
| Oxytetracycline (50 mg/L) | 15 | Intermediate | |
| This compound (50 mg/L) + Oxytetracycline (50 mg/L) | 25 | Synergistic | |
| Vibrio parahaemolyticus | This compound (50 mg/L) | 17 | Susceptible |
| Oxytetracycline (50 mg/L) | 14 | Intermediate | |
| This compound (50 mg/L) + Oxytetracycline (50 mg/L) | 23 | Synergistic |
Data extracted from a study on the synergistic effects of dietary this compound and oxytetracycline in white shrimp. The interpretation of synergy is based on the significant increase in the zone of inhibition for the combination compared to the individual agents.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to determine antibiotic synergy.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of an antibiotic combination.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of this compound and the second antibiotic
Procedure:
-
Preparation of Antibiotic Dilutions:
-
In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10).
-
Serially dilute the second antibiotic vertically (e.g., down rows A-G).
-
Column 11 should contain only dilutions of the second antibiotic (growth control for this antibiotic).
-
Row H should contain only dilutions of this compound (growth control for this antibiotic).
-
Well H12 should contain only broth and inoculum (positive growth control).
-
-
Inoculation:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Dilute the inoculum in broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial suspension to each well of the microtiter plate.
-
-
Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.
-
Reading Results:
-
Determine the Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
-
Calculation of FICI:
-
FIC of drug A = MIC of drug A in combination / MIC of drug A alone
-
FIC of drug B = MIC of drug B in combination / MIC of drug B alone
-
FICI = FIC of drug A + FIC of drug B
-
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Curve Assay Protocol
The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic effect of an antibiotic combination over time.
Objective: To assess the rate of bacterial killing by an antibiotic combination.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
Antibiotic solutions (alone and in combination) at desired concentrations (e.g., based on MIC values)
-
Sterile tubes or flasks
-
Apparatus for serial dilutions and plating
Procedure:
-
Preparation:
-
Prepare tubes or flasks with broth containing the antibiotics at the desired concentrations (e.g., 1x MIC, 2x MIC of each drug alone and in combination).
-
Include a growth control tube without any antibiotic.
-
-
Inoculation: Inoculate all tubes with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar plates.
-
-
Incubation: Incubate the plates at the optimal temperature until colonies are visible.
-
Data Analysis:
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each antibiotic condition.
-
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 change in CFU/mL by the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Checkerboard Assay
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
Proposed Signaling Pathway for this compound and Trimethoprim Synergy
Caption: Mechanism of synergistic action of this compound and Trimethoprim.
References
A Comparative Analysis of Oxolinic Acid and Flumequine in Aquaculture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two foundational quinolone antibiotics, oxolinic acid and flumequine, for their application in aquaculture. By examining their physicochemical properties, mechanism of action, pharmacokinetic profiles, and in vitro efficacy, this document aims to support informed decisions in aquatic veterinary medicine and novel drug development.
Overview and Physicochemical Properties
This compound and flumequine are synthetic, first-generation quinolone antibiotics.[1] They have been utilized in aquaculture to treat systemic bacterial infections caused by a range of Gram-negative pathogens.[1][2] Flumequine is technically a fluoroquinolone, containing a fluorine atom, which generally enhances antibacterial activity.[1] Both compounds function by inhibiting essential bacterial enzymes involved in DNA replication.[1]
| Property | This compound | Flumequine |
| Chemical Formula | C₁₃H₁₁NO₅ | C₁₄H₁₂FNO₃ |
| Molecular Weight | 261.23 g/mol | 261.25 g/mol |
| Appearance | White crystalline powder | White crystalline powder |
| Water Solubility | Insoluble in water, soluble in dilute alkali solutions. | Insoluble in water, soluble in organic solvents and aqueous alkaline solutions. |
| CAS Number | 14698-29-4 | 42835-25-6 |
Mechanism of Action
Both this compound and flumequine are bactericidal agents that target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are critical for managing DNA supercoiling, a process essential for bacterial DNA replication, transcription, and cell division.
The drugs bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This action converts these essential enzymes into cellular toxins that create double-stranded breaks in the bacterial chromosome, ultimately leading to the inhibition of DNA synthesis and cell death.
Comparative Pharmacokinetics
The absorption, distribution, metabolism, and excretion of a drug are critical determinants of its efficacy. Significant species-dependent variations in pharmacokinetic parameters are common for both this compound and flumequine.[2] A key comparative study in Atlantic salmon held in seawater at 10°C revealed superior pharmacokinetic properties for flumequine over this compound.[3]
| Parameter (Unit) | This compound | Flumequine | Fish Species | Temp (°C) |
| Oral Bioavailability (%) | 30.1 | 44.7 | Atlantic Salmon | 10.2 |
| Elimination Half-life (t½) (hours) | 18.2 | ≤ 24 | Atlantic Salmon | 10.2 |
| Peak Plasma Conc. (Cmax) (µg/mL) | 0.61 | 1.42 | Atlantic Salmon | 10.2 |
| Time to Cmax (Tmax) (hours) | 10.3 | 7.7 | Lumpfish | - |
| Elimination Half-life (t½) (hours) | 21 | 22 | Lumpfish | - |
| Volume of Distribution (Vd) (L/kg) | 5.4 | 3.5 | Atlantic Salmon | 10.2 |
Data for Atlantic Salmon from Martinsen & Horsberg (1995) with an oral dose of 25 mg/kg.[3] Data for Lumpfish from Samuelsen et al. (2019) with an oral dose of 25 mg/kg.[2]
Key Observations:
-
Bioavailability: In Atlantic salmon, flumequine demonstrates significantly higher oral bioavailability (44.7%) compared to this compound (30.1%), indicating more efficient absorption from medicated feed.[3]
-
Plasma Concentration: Flumequine achieves a much higher peak plasma concentration (Cmax) than this compound at the same dosage in Atlantic salmon.[3]
-
Tissue Penetration: Both quinolones exhibit good tissue penetration, with high volumes of distribution (Vd) observed in Atlantic salmon, suggesting they effectively reach sites of infection.[3]
-
Elimination: Both drugs are absorbed and excreted relatively quickly in lumpfish, with similar elimination half-lives of 21-22 hours.[2] this compound has a shorter elimination half-life (18.2 hours) in Atlantic salmon.[3]
Comparative In Vitro Efficacy
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium. It is a key measure of a drug's potency. Both this compound and flumequine are effective against major Gram-negative fish pathogens, including Aeromonas salmonicida, Vibrio spp., and Yersinia ruckeri.[2]
| Bacterial Pathogen | This compound MIC (µg/mL) | Flumequine MIC (µg/mL) | Notes |
| Aeromonas salmonicida (Susceptible strains) | 0.059 - 0.47 | 0.024 - 0.2 | Flumequine is as active or slightly more active.[2][4] |
| Aeromonas salmonicida (Resistant strains) | 3.75 - 15 | 0.78 - 6.25 | Flumequine is significantly more active against OA-resistant strains.[2][4][5] |
| Vibrio anguillarum | 0.016 | - | Strain HI-610.[6] Both drugs are used to treat vibriosis.[7] |
| Yersinia ruckeri | Susceptible | - | Peruvian isolates showed susceptibility via disk diffusion.[8] |
| Edwardsiella ictaluri | Susceptible (MIC >625 for one resistant strain) | - | 91.7% of tested isolates were susceptible.[9] |
Key Observations:
-
Potency: Against susceptible strains of A. salmonicida, both drugs show high potency, with flumequine demonstrating slightly lower MIC values.[2][4]
-
Resistant Strains: A critical advantage for flumequine is its superior activity against this compound-resistant isolates of A. salmonicida.[4][5]
-
Spectrum: Both drugs are indicated for the treatment of key diseases like furunculosis (A. salmonicida), vibriosis (V. anguillarum, V. salmonicida), and enteric redmouth disease (Y. ruckeri).[2]
Development of Bacterial Resistance
The development of antimicrobial resistance is a primary concern in aquaculture. For quinolones, resistance typically emerges through two main mechanisms: mutations in the target enzyme genes (gyrA, gyrB) that reduce drug binding affinity, or through the overexpression of efflux pumps that actively remove the drug from the bacterial cell.
Exposure to sub-inhibitory concentrations of quinolones in the environment can select for resistant mutants.[1] Studies on marine sediment bacteria suggest that flumequine may be less disposed to inducing resistance compared to this compound.[10] Furthermore, the frequency of mutation to resistance in A. salmonicida has been found to be lower for flumequine than for this compound.[4]
Experimental Protocols
Pharmacokinetic Study Protocol (Adapted from Martinsen & Horsberg, 1995)
This protocol outlines the general methodology used to determine the pharmacokinetic parameters in Atlantic salmon.
Minimum Inhibitory Concentration (MIC) Determination (Adapted from Samuelsen et al., 2019)
-
Preparation: A 2-fold serial dilution of this compound and flumequine is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Tryptone Soya Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10⁶ bacteria/mL) of the target pathogen (e.g., A. salmonicida).
-
Controls: Negative controls containing the bacterial suspension without any antibiotic are included for each isolate to ensure viability.
-
Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 15°C for 48-72 hours).
-
Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Environmental Fate and Regulatory Status
Uneaten medicated feed and excreted drugs can enter the aquatic environment, impacting sediment microbiology.
-
Degradation: Light plays a major role in the degradation of both drugs. In illuminated, non-sterile aquaculture water, the half-life of flumequine (1.9-2.3 days) is slightly shorter than that of this compound (2.3-4.8 days).[11] In sediment slurries, flumequine also degrades faster (half-life of 3.6-6.4 days) compared to this compound (9.5-15.0 days).[11] Both compounds are significantly more persistent in the dark and in sediment compared to illuminated water.[10][11]
-
Regulatory Status: Maximum Residue Limits (MRLs) for these drugs in fish products are established by regulatory bodies to ensure food safety. These limits can vary by country and region. For example, the Codex Alimentarius Commission has established an MRL for flumequine in trout at 500 µg/kg. MRLs for both drugs are in place in the European Union.
Conclusion
Both this compound and flumequine are effective first-generation quinolones for treating common bacterial diseases in aquaculture. However, this comparative analysis highlights several advantages for flumequine.
Flumequine demonstrates superior pharmacokinetic properties in key species like Atlantic salmon, with higher oral bioavailability and resulting in higher plasma concentrations.[3] Critically, it retains greater efficacy against this compound-resistant strains of A. salmonicida and may have a lower propensity for inducing resistance.[4][10]
This compound remains a potent and valuable therapeutic agent, particularly against susceptible bacterial strains.[12]
For drug development professionals, the data suggests that the structural modifications present in flumequine (specifically the fluorine atom) confer significant advantages in both pharmacokinetics and activity against resistant pathogens. This underscores the potential for developing next-generation quinolones that build upon these structural-activity relationships to further enhance efficacy and combat the ongoing challenge of antimicrobial resistance in aquaculture.
References
- 1. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 10: Quinolones: flumequine and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Data Show That this compound and Flumequine Are Absorbed and Excreted Rapidly From Plasma and Tissues of Lumpfish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative single-dose pharmacokinetics of four quinolones, this compound, flumequine, sarafloxacin, and enrofloxacin, in Atlantic salmon (Salmo salar) held in seawater at 10 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro susceptibility of the fish pathogen Aeromonas salmonicida to flumequine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro susceptibility of the fish pathogen Aeromonas salmonicida to flumequine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Management and Mitigation of Vibriosis in Aquaculture: Nanoparticles as Promising Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ANTIMICROBIAL SUSCEPTIBILITY OF EDWARDSIELLA ICTALURI ISOLATED FROM DIFFERENT FISH SPECIES [avmj.journals.ekb.eg]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of this compound and flumequine in aquaculture pond waters and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fao.org [fao.org]
Oxolinic Acid's In Vitro Efficacy Against Urinary Tract Pathogens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of oxolinic acid against common urinary tract pathogens, with a particular focus on its performance relative to the related quinolone, nalidixic acid. The information presented is supported by experimental data from published studies to assist in research and development efforts.
Comparative In Vitro Activity
This compound, a first-generation quinolone antibiotic, has demonstrated significant in vitro activity against a range of bacteria commonly responsible for urinary tract infections (UTIs).[1] Studies consistently show that this compound is more potent than the chemically related nalidixic acid against many uropathogens.[1][2] This difference in potency is particularly notable against species of Staphylococcus, Pseudomonas, Serratia, Klebsiella, and Proteus.[1]
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound and nalidixic acid against key urinary tract pathogens as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Pathogen | Antibiotic | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | This compound | 0.1 - >128 | 0.4 | 1.6 |
| Nalidixic Acid | 1 - >512 | 8 | 128 | |
| Klebsiella pneumoniae | This compound | 0.2 - >128 | 0.8 | 6.4 |
| Nalidixic Acid | 2 - >512 | 16 | >128 | |
| Proteus mirabilis | This compound | 0.1 - 32 | 0.4 | 1.6 |
| Nalidixic Acid | 1 - 128 | 8 | 32 | |
| Pseudomonas aeruginosa | This compound | 1 - >128 | 32 | >128 |
| Nalidixic Acid | 8 - >512 | 256 | >512 | |
| Staphylococcus aureus | This compound | 0.2 - 8 | 0.8 | 3.2 |
| Nalidixic Acid | 4 - 64 | 16 | 32 |
Note: MIC values can vary between studies depending on the specific strains tested and the methodology used. The data presented here is a synthesis of reported findings for illustrative comparison.
Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase (topoisomerase II), an essential enzyme for DNA replication and repair. Specifically, this compound binds to the A subunit of DNA gyrase. This binding stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, preventing the re-ligation step of the supercoiling process. The accumulation of these cleaved complexes leads to the arrest of DNA replication and ultimately, bacterial cell death.
Experimental Protocols
The in vitro activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The two standard methods for this are the broth microdilution and agar dilution techniques.
Broth Microdilution Method
This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound and other antimicrobial agents
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB directly in the wells of the microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method
This method involves incorporating the antimicrobial agent into an agar medium upon which the test organisms are inoculated.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
This compound and other antimicrobial agents
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculum replicating apparatus (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the antimicrobial stock solution to molten MHA before pouring the plates. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized as described for the broth microdilution method.
-
Inoculation: The surfaces of the agar plates are spot-inoculated with the standardized bacterial suspensions. Multiple isolates can be tested on a single plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that inhibits the visible growth of the bacteria on the agar surface.
References
Unraveling the Genotoxic Landscape of Quinolone Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinolone antibiotics, a cornerstone in the treatment of bacterial infections, have long been scrutinized for their potential to induce genotoxicity. Their mechanism of action, which involves the inhibition of bacterial DNA gyrase and topoisomerases, can also affect their mammalian counterparts, raising concerns about their safety profile. This guide provides an objective comparison of the genotoxicity of various quinolone antibiotics, supported by experimental data, to aid in research and development efforts.
Comparative Genotoxicity of Quinolone Antibiotics
The genotoxic potential of quinolones varies significantly across the class, influenced by their chemical structure and interaction with cellular targets. In vitro studies are crucial for identifying and comparing these genotoxic effects. Below is a summary of quantitative data from key genotoxicity assays for a range of quinolone antibiotics.
| Antibiotic | Assay | Cell Line | Concentration Range | Key Findings | Reference |
| Ciprofloxacin | Comet Assay | WTK-1 | 62.5-1000 µg/mL | Significant, concentration-dependent increase in DNA damage after 4 and 20 hours of treatment.[1] | [1] |
| Micronucleus Test | WTK-1 | 15.63-125 µg/mL | No significant increase in micronuclei formation.[1] | [1] | |
| Norfloxacin | Comet Assay | WTK-1 | 62.5-1000 µg/mL | Significant, concentration-dependent increase in DNA damage after 4 and 20 hours of treatment.[1] | [1] |
| Micronucleus Test | WTK-1 | 15.63-125 µg/mL | Significant increase in micronuclei formation.[1] | [1] | |
| Ofloxacin | Comet Assay | WTK-1 | 62.5-1000 µg/mL | No significant DNA damage observed.[1] | [1] |
| Nalidixic Acid | Comet Assay | WTK-1 | 62.5-1000 µg/mL | No significant DNA damage observed.[1] | [1] |
| Micronucleus Test | WTK-1 | 15.63-125 µg/mL | No significant increase in micronuclei formation.[1] | [1] | |
| Pipemidic Acid | Comet Assay | WTK-1 | 62.5-1000 µg/mL | No significant DNA damage observed.[1] | [1] |
| Micronucleus Test | WTK-1 | 15.63-125 µg/mL | No significant increase in micronuclei formation.[1] | [1] | |
| Oxolinic Acid | Comet Assay | WTK-1 | 62.5-1000 µg/mL | No significant DNA damage observed.[1] | [1] |
| Piromidic Acid | Comet Assay | WTK-1 | 62.5-1000 µg/mL | No significant DNA damage observed.[1] | [1] |
| Enoxacin | Comet Assay | WTK-1 | 62.5-1000 µg/mL | No significant DNA damage observed.[1] | [1] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of genotoxicity studies. Below are outlines for two commonly employed assays.
In Vitro Micronucleus Assay
The in vitro micronucleus test is a widely used method to assess chromosomal damage. It detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.
Objective: To evaluate the potential of a test substance to induce chromosomal damage.
Materials:
-
Test cells (e.g., human peripheral blood lymphocytes, CHO, V79, L5178Y, or TK6 cells)
-
Culture medium appropriate for the chosen cell line
-
Test quinolone antibiotic
-
Positive and negative controls
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1 v/v)
-
Staining solution (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions to ensure logarithmic growth.
-
Treatment: Expose the cells to a range of concentrations of the test quinolone, along with positive and negative controls, for a defined period (e.g., 3-6 hours in the presence of metabolic activation, or for a longer period, such as 24 hours, in its absence).
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to arrest cytokinesis, allowing for the accumulation of binucleated cells.
-
Harvesting: After the appropriate incubation time, harvest the cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet in a hypotonic solution to swell the cells.
-
Fixation: Fix the cells with a freshly prepared fixative solution.
-
Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a suitable DNA-specific stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000 cells per concentration).
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. The principle of the assay is that damaged DNA, when subjected to electrophoresis, will migrate away from the nucleus, forming a "comet" shape.
Objective: To quantify DNA single- and double-strand breaks.
Materials:
-
Test cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralizing buffer
-
DNA staining dye (e.g., ethidium bromide, SYBR Green)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.
-
Embedding Cells: Mix the cell suspension with low melting point agarose and layer it on top of the pre-coated slides.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. DNA fragments will migrate towards the anode, forming the comet tail.
-
Neutralization: Neutralize the slides with a buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Visualizing the Mechanisms and Workflows
Mechanism of Quinolone-Induced DNA Damage
Quinolones exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV. In mammalian cells, they can inhibit topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, resulting in double-strand breaks and the activation of the DNA damage response pathway.
References
Comparative Guide to Validated HPLC Methods for Oxolinic Acid Residue Quantification
This guide provides a detailed comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of oxolinic acid residues in different matrices. The information is intended for researchers, scientists, and drug development professionals involved in food safety and environmental monitoring.
Quantitative Performance Data
The following table summarizes the performance characteristics of different HPLC methods for this compound quantification.
| Matrix | Detection Method | Linearity (r²) | LOD | LOQ | Recovery (%) | Precision (%RSD) | Reference |
| Fish (Tilapia) | LC-UV | 0.99 (2.5-1000 µg/kg) | 2.5 µg/kg | 5 µg/kg | -20% to +10% (Accuracy) | < 23% | [1] |
| Fish Tissue | HPLC-Fluorescence | - | 20 pg (absolute) | 2 µg/kg | - | - | [2] |
| Various Meats | Micellar LC-Fluorescence | > 0.995 | 0.004-0.02 mg/kg | 0.01-0.05 mg/kg | 89.5-105.0% | < 8.3% | [3] |
| Environmental Samples | HPLC-Fluorescence | ≥ 0.999 | 0.002 µg/mL (dissolved) | 0.005 µg/mL (dissolved) | 94.3% (suspended), 98.0% (settled) | - | [4] |
| Fish Products | HPLC-UV | Linear (1-50 µg/ml) | 0.03 µg/ml | - | 87.5-90.0% | 0.6-2.2% | [5] |
| Chinese Mitten Crab | HPLC-Fluorescence | > 0.999 | 1 ppb (µg/kg) | - | 82% (muscle), 92% (serum) | - | [6] |
| Eggs & Egg Products | Micellar LC-Fluorescence | > 0.9991 | 0.01-0.05 mg/kg | 0.025-0.150 mg/kg | -14.2% to +9.8% (Trueness) | < 14.0% | [7] |
Experimental Protocols
Detailed methodologies for two distinct HPLC methods are provided below.
Method 1: LC-UV for this compound in Tilapia Flesh
This method was optimized for the UV detection of this compound in fish tissue.[1]
1. Sample Preparation and Extraction:
-
Weigh 1g of homogenized fish flesh into a centrifuge tube.
-
Add 100 µL of lomefloxacin as an internal standard.
-
For calibration, use blank fish flesh spiked with known concentrations of this compound.
-
Add 10 mL of acetonitrile, vortex, and shake for 15 minutes.
-
Centrifuge for 10 minutes at 4000 rpm.
-
Transfer the supernatant to a new tube and add 3 mL of hexane.
-
Vortex for 2 minutes and centrifuge for 5 minutes at 4000 rpm.
-
Recover the lower phase and evaporate to dryness under nitrogen at 37°C.
-
Reconstitute the dry residue in 2 mL of ammonium acetate buffer (5 mM, pH 4).
2. Solid Phase Extraction (SPE) Cleanup:
-
Condition an SDB-RPS SPE column with methanol, water, and ammonium acetate buffer.
-
Load the reconstituted extract onto the column.
-
Dry the column by centrifugation.
-
Elute the analyte with 4 mL of methanol-ammonium hydroxide 1 M (75:25, v/v).[1]
3. Chromatographic Conditions:
-
Instrument: HPLC system with UV detection.
-
Column: Varian Chromsep SS 150 x 2 mm, Polaris 3 C18-A.[1]
-
Mobile Phase: A mixture of acetonitrile and 0.02 M PBS at pH 3.0 (25:75 v/v) has been used in similar studies.[6][8]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 20 µL.[1]
-
UV Detection Wavelength: 260 nm.[1]
Method 2: HPLC-Fluorescence for this compound in Environmental Samples
This procedure is designed for the determination of dissolved, suspended, and settled forms of this compound in and around fish farms.[4]
1. Sample Preparation:
-
Dissolved OA: Seawater is sampled and filtered.
-
Suspended OA: Seawater is filtered through a glass fiber filter. The filter is then extracted.
-
Settled OA: Sediment samples are collected and extracted.
2. Extraction (for suspended and settled forms):
-
The sample (filter or sediment) is extracted with a suitable organic solvent, such as a mixture of acetonitrile and aqueous orthophosphoric acid solution.[4]
3. Chromatographic Conditions:
-
Instrument: HPLC system with a fluorescence detector.
-
Column: 5 µm C18 cartridge (125 mm × 4.6 mm).[4]
-
Mobile Phase: A mixture of acetonitrile and aqueous orthophosphoric acid solution (33:67, v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Detection: Fluorescence detection. For this compound, typical excitation and emission wavelengths are 335 nm and 378 nm, respectively.[6][8]
Visualized Workflow
The following diagram illustrates a typical experimental workflow for the HPLC-based quantification of this compound residues.
Caption: General workflow for HPLC analysis of this compound residues.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. tandfonline.com [tandfonline.com]
- 3. Validation of a procedure to quantify this compound, danofloxacin, ciprofloxacin and enrofloxacin in selected meats by micellar liquid chromatography according to EU Commission Decision 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Development of a technique to detect the residue of this compound in t" by C.-Y. Tu, S.-P. Ho et al. [jfda-online.com]
- 7. Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid, Ciprofloxacin, Enrofloxacin, and Sarafloxacin Using Micellar Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
Oxolinic Acid: A Comparative Analysis of its Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial activity of oxolinic acid against a spectrum of bacterial species. The data presented is curated from scientific literature to aid in research and development efforts.
Quantitative Assessment of Antibacterial Activity
This compound, a first-generation quinolone antibiotic, demonstrates a notable difference in its inhibitory effects on various bacterial species. Its efficacy is primarily targeted towards Gram-negative bacteria, with generally higher Minimum Inhibitory Concentrations (MICs) observed for Gram-positive organisms. The following table summarizes the in vitro activity of this compound against several key bacterial species.
| Bacterial Species | Gram Stain | MIC Range (µg/mL) | Notes |
| Escherichia coli | Negative | 0.06 - 0.4 | Generally highly susceptible.[1][2] |
| Klebsiella pneumoniae | Negative | ≤0.1 - 6.3 | Susceptibility can vary among strains. |
| Proteus mirabilis | Negative | ≤0.1 - 3.1 | Most strains are susceptible.[2] |
| Pseudomonas aeruginosa | Negative | 1.5 - >50 | Often exhibits higher resistance.[2] |
| Staphylococcus aureus | Positive | 3.1 - 25 | Generally less susceptible than Gram-negative bacteria.[2] |
| Streptococcus pyogenes | Positive | >12.5 | Typically shows low susceptibility. |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent. The data presented in this guide is primarily based on the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a serial two-fold dilution of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth medium)
-
96-well microtiter plates
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
Incubator
Procedure:
-
Aseptically prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the microtiter plate. The final volume in each well is typically 100 µL.
-
A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) should be included on each plate.
-
Inoculate each well (except the sterility control) with the standardized bacterial suspension.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.
-
Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Mechanism of Action: Inhibition of DNA Gyrase
This compound exerts its bactericidal effect by targeting and inhibiting bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. By binding to the A subunit of DNA gyrase, this compound stabilizes the enzyme-DNA complex in a state where the DNA is cleaved, but not resealed. This leads to a cascade of events including the cessation of DNA synthesis and ultimately, cell death.
Caption: Mechanism of this compound Action.
Experimental Workflow for MIC Determination
The process of determining the Minimum Inhibitory Concentration (MIC) follows a standardized workflow to ensure reproducibility and accuracy of the results. This workflow is crucial for comparing the efficacy of antimicrobial agents against different bacterial strains.
Caption: Broth Microdilution MIC Workflow.
References
A Comparative Analysis of Oxolinic Acid Degradation and Its Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the degradation of oxolinic acid, a quinolone antibiotic, under various environmental conditions. While specific degradation byproducts of this compound are not extensively documented in scientific literature due to its notable stability, this document summarizes its degradation efficiency in comparison to other quinolone antibiotics and outlines the general degradation pathways observed for this class of compounds. The information presented is supported by experimental data from peer-reviewed studies.
Comparative Degradation Efficiency of Quinolone Antibiotics
Studies have shown that this compound is significantly more resistant to degradation compared to other quinolone antibiotics, such as flumequine and ciprofloxacin. The following table summarizes the degradation efficiency of this compound and its counterparts under different experimental conditions.
| Antibiotic | Degradation Condition | Matrix | Half-life (t½) / Removal Efficiency | Reference |
| This compound | Photodegradation (Illuminated, non-sterile) | Aquaculture Water | 2.3 - 4.8 days | [1] |
| This compound | Photodegradation (Illuminated, non-sterile) | Sediment Slurry | 9.5 - 15.0 days | [1] |
| This compound | Biodegradation (Dark, non-sterile) | Shrimp Pond Sediment | 98.7 days | [1] |
| This compound | Ozonation (in seawater with bromide) | Synthetic Seawater | ~99% removal in 90 seconds | [2][3] |
| This compound | Photocatalysis (TiO2, UV) | Aqueous Solution | Complete removal in 30 minutes | [4][5] |
| Flumequine | Photodegradation (Illuminated, non-sterile) | Aquaculture Water | 1.9 - 2.3 days | [1] |
| Flumequine | Photodegradation (Illuminated, non-sterile) | Sediment Slurry | 3.6 - 6.4 days | [1] |
| Ciprofloxacin | Photodegradation & Biodegradation | River Water | Complete degradation in 3 months | [6][7][8][9] |
General Degradation Pathways of Quinolone Antibiotics
While specific degradation byproducts for this compound are not well-documented, research on other quinolones, such as ciprofloxacin, provides insights into the potential degradation pathways. The primary sites of transformation are typically the piperazine ring and the quinolone core. Advanced oxidation processes (AOPs) can lead to the formation of more oxidized and often less toxic byproducts.
General degradation pathways for quinolone antibiotics.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols offer a framework for researchers aiming to replicate or build upon existing studies on this compound degradation.
Photodegradation and Biodegradation of this compound in Aquaculture Systems
This protocol is based on the methodology described by Lai and Lin (2009) for assessing the fate of this compound in aquaculture pond waters and sediments.[1]
1. Sample Collection and Preparation:
-
Collect water and sediment samples from aquaculture ponds (e.g., eel and shrimp ponds).
-
Prepare sediment slurries by mixing sediment and overlying water.
-
Sterilize a subset of samples by autoclaving to distinguish between biotic and abiotic degradation.
2. Experimental Setup:
-
Spike the water and sediment slurry samples with a known concentration of this compound.
-
Incubate the samples under controlled conditions of light (illuminated or dark) and temperature.
-
For illuminated conditions, use a light source that mimics natural sunlight.
3. Sample Analysis:
-
At predetermined time intervals, collect subsamples from each experimental condition.
-
Extract this compound from the water and sediment samples using an appropriate solvent (e.g., a mixture of acetonitrile and methanol).
-
Analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculate the degradation half-life (t½) by fitting the concentration data to a first-order kinetic model.
Photocatalytic Degradation of this compound using TiO₂
This protocol is adapted from the study by Palominos et al. (2010) on the photocatalytic degradation of this compound.[4]
1. Catalyst and Reagents:
-
Use titanium dioxide (TiO₂, e.g., Degussa P-25) as the photocatalyst.
-
Prepare an aqueous solution of this compound at a known concentration.
2. Photocatalytic Reactor Setup:
-
Conduct the experiments in a reactor equipped with a UV light source.
-
Suspend the TiO₂ catalyst in the this compound solution.
-
Control the pH of the solution and the catalyst loading.
3. Degradation Experiment:
-
Irradiate the suspension with UV light while continuously stirring.
-
Monitor the degradation of this compound over time by taking samples at regular intervals.
-
Filter the samples to remove the TiO₂ catalyst before analysis.
4. Analytical Methods:
-
Determine the concentration of this compound using HPLC-UV.
-
Measure the Total Organic Carbon (TOC) to assess the extent of mineralization.
-
Identify potential degradation byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Ozonation of this compound in Seawater
The following protocol is based on the research by Kye et al. (2020) investigating the oxidation of this compound in seawater by ozonation.[2][3]
1. Experimental Solution:
-
Prepare a solution of this compound in synthetic seawater containing a known concentration of bromide ions.
-
Adjust the pH of the solution to mimic natural seawater conditions.
2. Ozonation Procedure:
-
Introduce a continuous flow of ozone gas into the experimental solution.
-
Monitor the ozone concentration in both the gas and liquid phases.
-
Collect samples at different time points during the ozonation process.
3. Sample Quenching and Analysis:
-
Immediately quench the collected samples with a reagent like sodium thiosulfate to stop the ozone reaction.
-
Analyze the concentration of this compound using HPLC-UV.
-
Determine the concentration of formed bromine species using appropriate analytical methods.
Typical Experimental Workflow for Degradation Studies
The following diagram illustrates a typical workflow for conducting a study on the degradation of a pharmaceutical compound like this compound.
Typical experimental workflow for antibiotic degradation studies.
Conclusion
The available scientific literature indicates that this compound is a relatively persistent quinolone antibiotic, showing greater stability against photodegradation and biodegradation compared to other compounds in its class. While advanced oxidation processes such as photocatalysis and ozonation can effectively degrade this compound, detailed characterization of the resulting byproducts is scarce. Future research should focus on the identification and toxicological assessment of this compound's transformation products to provide a more complete understanding of its environmental fate and potential risks. The experimental protocols and workflows presented in this guide offer a solid foundation for such investigations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of the antibiotic this compound by photocatalysis with TiO2 in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
Evaluating the Fitness Cost of Oxolinic Acid Resistance in Bacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the fitness cost associated with antibiotic resistance is paramount in predicting the emergence and dissemination of resistant pathogens. This guide provides a comparative analysis of the fitness cost of oxolinic acid resistance in various bacterial species, supported by experimental data and detailed methodologies.
This compound, a first-generation quinolone antibiotic, inhibits bacterial DNA gyrase, an essential enzyme for DNA replication. Resistance to this compound and other quinolones typically arises from mutations in the gyrA gene, which encodes a subunit of DNA gyrase. While conferring a survival advantage in the presence of the antibiotic, these mutations often impose a physiological burden on the bacterium, resulting in a "fitness cost." This cost can manifest as reduced growth rate, decreased virulence, or diminished competitiveness in antibiotic-free environments.
Comparative Analysis of Fitness Costs
The fitness cost of this compound resistance is not uniform across all bacterial species or even among different resistance mutations within the same species. The following tables summarize quantitative data from studies on Erwinia amylovora, the causative agent of fire blight in apples and pears, and Burkholderia glumae, a rice pathogen. Data on the closely related fluoroquinolone resistance in Salmonella enterica serovar Typhimurium is also included for a broader comparative context.
Table 1: Fitness Cost of this compound Resistance in Erwinia amylovora
| Bacterial Strain & gyrA Mutation | MIC of this compound (µg/mL) | Growth Rate (OD600 at 28h) | Relative Fitness (vs. Wild-Type) | Virulence (lesion diameter in mm on immature apples) | Reference |
| Wild-Type (TS3128) | < 5 | 1.02 | 1.00 | 11.2 | [1] |
| OX40 (G81C) | > 50 | 0.74 | Reduced | 7.8 | [1] |
| OX52 (G81C) | > 50 | 0.68 | Reduced | 7.5 | [1] |
| OX20 (S83R) | > 50 | 0.54 | Reduced | 6.5 | [1] |
| OX15 (S83R) | > 50 | 0.62 | Reduced | 7.1 | [1] |
Table 2: Fitness Cost of this compound Resistance in Burkholderia glumae
| Bacterial Strain & gyrA Mutation | MIC of this compound (µg/mL) | In Vitro Growth | In Planta Growth (in rice spikelets) | Reference |
| Wild-Type (Pg-10) | - | Normal | Normal | [2] |
| Recombinant (Asp82Gly) | Resistant | Significantly Delayed | Significantly Reduced | [2] |
| Recombinant (Ser83Arg) | Resistant | Not Significantly Different | Reduced | [2] |
| Other Recombinants (Gly81Cys, Gly81Asp, Asp87Gly, Asp87Asn) | Resistant | Not Significantly Different | Significantly Reduced | [2] |
Table 3: Fitness Cost of Fluoroquinolone Resistance in Salmonella enterica serovar Typhimurium
| Resistance Level & Mechanism | Generation Time (relative to parent) | In Vivo Colonization (chickens) | Reference |
| Intermediate Resistance (MIC = 2 µg/mL) | Normal in liquid culture, growth defects on solid media | Able to colonize | [3] |
| High Resistance (MIC = 8-16 µg/mL) | 1.4 to 2-fold longer | Unable to colonize | [3] |
Molecular Basis of Fitness Cost
The fitness cost associated with gyrA mutations is primarily attributed to alterations in DNA topology. The mutated DNA gyrase can lead to changes in DNA supercoiling, which in turn globally affects gene expression. This can lead to dysregulation of various cellular processes, including metabolism, stress responses, and the expression of virulence factors.
References
- 1. Survey of this compound-Resistant Erwinia amylovora in Korean Apple and Pear Orchards, and the Fitness Impact of Constructed Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid substitutions in GyrA of Burkholderia glumae are implicated in not only this compound resistance but also fitness on rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Profiles of gyrA Mutations and Plasmid-Mediated Quinolone Resistance Genes in Shigella Isolates with Different Levels of Fluoroquinolone Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Waters of Sustainability: An Environmental Impact Assessment of Oxolinic Acid Versus Other Key Aquaculture Antibiotics
For Immediate Publication
[CITY, State] – [Date] – A comprehensive analysis of the environmental footprint of commonly used aquaculture antibiotics reveals critical differences in their persistence, ecotoxicity, and potential for inducing antibiotic resistance. This guide offers a comparative assessment of oxolinic acid against other significant antibiotics like florfenicol, flumequine, and oxytetracycline, providing researchers, scientists, and drug development professionals with essential data to inform more sustainable aquaculture practices.
The global demand for seafood has led to a surge in aquaculture, making the use of veterinary medicines, particularly antibiotics, a cornerstone of disease management. However, the widespread application of these compounds is not without ecological consequences. The active ingredients and their metabolites can accumulate in aquatic ecosystems, impacting non-target organisms and contributing to the growing threat of antimicrobial resistance. This guide synthesizes available experimental data to facilitate a direct comparison of the environmental impacts of several key antibiotics used in fish farming.
Persistence in the Aquatic Environment: A Half-Life Comparison
The persistence of an antibiotic in the environment is a key determinant of its potential for long-term ecological impact. The half-life (t½) of a compound in water and sediment indicates the time it takes for 50% of the substance to degrade. Factors such as sunlight (photodegradation), microbial activity (biodegradation), and temperature significantly influence this rate.
This compound and flumequine, both quinolone antibiotics, demonstrate significant degradation under the influence of light. In illuminated, non-sterile aquaculture pond water, the half-life of this compound ranges from 2.3 to 4.8 days, while flumequine's half-life is slightly shorter at 1.9 to 2.3 days.[1][2] In sediment slurries under the same conditions, their persistence increases, with half-lives of 9.5 to 15.0 days for this compound and 3.6 to 6.4 days for flumequine.[1][2] Biodegradation appears to play a minor role in the breakdown of these two quinolones in sediment.[1][2]
In contrast, oxytetracycline, a tetracycline antibiotic, is susceptible to biodegradation, hydrolysis, and photodegradation.[3] While specific comparable half-life data under identical conditions is varied in the literature, studies indicate that oxytetracycline can persist in sediments for extended periods.[4] Florfenicol, a broad-spectrum antibiotic, also shows persistence in the environment, with its residues and by-products being detectable in sediments for months.[4][5]
| Antibiotic | Compartment | Condition | Half-life (t½) in days |
| This compound | Water | Illuminated, Non-sterile | 2.3 - 4.8[1][2] |
| Sediment Slurry | Illuminated, Non-sterile | 9.5 - 15.0[1][2] | |
| Sediment Slurry | Dark, Non-sterile (Biodegradation) | 98.7[1] | |
| Flumequine | Water | Illuminated, Non-sterile | 1.9 - 2.3[1][2] |
| Sediment Slurry | Illuminated, Non-sterile | 3.6 - 6.4[1][2] | |
| Oxytetracycline | Water & Sediment | Multiple factors | Variable, can persist for months[3][4] |
| Florfenicol | Sediment | Environmental conditions | Can persist for months[4][5] |
Ecotoxicity Profile: Impact on Non-Target Organisms
The unintended consequences of antibiotic release into the aquatic environment include toxicity to a range of non-target organisms, from microorganisms to invertebrates and fish. This can disrupt the natural balance of aquatic ecosystems.
Studies have shown that antibiotics can significantly reduce microbial density and activity in sediments. For instance, sediments dosed with oxytetracycline, this compound, or flumequine showed a 40-50% reduction in microbial density and a greater than 90% decrease in the rate of sulfate reduction. Florfenicol has also been shown to negatively impact sediment microbial communities.[6]
In terms of toxicity to specific organisms, flumequine has demonstrated higher toxicity in bioluminescence assays compared to oxytetracycline.[7] A systematic mixture ecotoxicity study on several aquaculture antibiotics, including oxytetracycline, this compound, florfenicol, and flumequine, revealed that the combined effects of these compounds could be higher than predicted based on their individual toxicities, highlighting the importance of considering the impact of antibiotic mixtures in the environment.[8][9][10]
| Antibiotic | Organism/System | Observed Effect | Reference |
| This compound | Sediment Microbes | Reduction in density and sulfate reduction | |
| Flumequine | Sediment Microbes | Reduction in density and sulfate reduction | |
| Vibrio fischeri | Higher toxicity than oxytetracycline | [7] | |
| Oxytetracycline | Sediment Microbes | Reduction in density and sulfate reduction | |
| Florfenicol | Sediment Microbes | Negative impact on microbial community | [6] |
| Mixture of Antibiotics | Various | Potential for synergistic toxic effects | [8][9][10] |
The Specter of Antibiotic Resistance
A major concern associated with the environmental release of antibiotics is the selection and proliferation of antibiotic-resistant bacteria and the dissemination of antibiotic resistance genes (ARGs). This poses a significant threat to both animal and human health.
The use of this compound in aquaculture has been shown to lead to the selection of resistant bacteria in the intestines of treated fish.[11][12] While one study did not find a clear evolution of resistance in bivalves or sediments despite the presence of this compound at concentrations higher than the minimum inhibitory concentrations of susceptible bacteria, the potential for resistance development in the broader environment remains a critical issue.[11] The use of antibiotics like oxytetracycline and florfenicol in aquaculture is also linked to an increased abundance of corresponding resistance genes in the aquatic environment.[5][6][13] The presence of these resistance genes in aquaculture facilities and the surrounding environment suggests that these operations can act as reservoirs for antimicrobial resistance.[14][15]
Experimental Methodologies
The data presented in this guide are derived from a variety of experimental setups. A common methodology for assessing antibiotic persistence involves laboratory-based degradation studies.
Exemplary Protocol for Antibiotic Degradation Study:
-
Sample Collection: Water and sediment samples are collected from active aquaculture ponds.
-
Experimental Setup: Microcosms are established using the collected water and sediment. These are typically incubated under controlled conditions of light (e.g., simulated sunlight) and temperature. Dark controls are included to differentiate between photodegradation and other degradation processes. Sterile controls, created by autoclaving or adding a microbial inhibitor, are used to assess the contribution of biodegradation.
-
Antibiotic Spiking: The microcosms are spiked with a known concentration of the antibiotic being studied.
-
Sampling and Analysis: Samples are collected from the water and sediment phases at regular intervals over a period of days or weeks. The concentration of the antibiotic is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The degradation kinetics are determined, and the half-life (t½) of the antibiotic is calculated.
Ecotoxicity studies often employ standardized bioassays using representative aquatic organisms. For example, the growth inhibition of algae (Pseudokirchneriella subcapittata), the immobilization of daphnids (Daphnia magna), or the luminescence inhibition of bacteria (Vibrio fischeri) are common endpoints.
Visualizing the Environmental Impact Pathway
The following diagram illustrates the key pathways and factors influencing the environmental impact of aquaculture antibiotics.
Caption: Environmental impact pathway of aquaculture antibiotics.
This guide underscores the complex interplay of factors that determine the environmental legacy of aquaculture antibiotics. A thorough understanding of the distinct profiles of drugs like this compound, florfenicol, flumequine, and oxytetracycline is paramount for the development of best management practices that safeguard aquatic ecosystems while ensuring the viability of the aquaculture industry. Continued research and the adoption of more sustainable alternatives will be crucial in mitigating the environmental risks associated with antibiotic use in aquaculture.
References
- 1. Degradation of this compound and flumequine in aquaculture pond waters and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. degradation-of-oxolinic-acid-and-flumequine-in-aquaculture-pond-waters-and-sediments - Ask this paper | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic-Resistant Bacteria in Aquaculture and Climate Change: A Challenge for Health in the Mediterranean Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Broad-Spectrum Antibiotic (Florfenicol) on Resistance Genes and Bacterial Community Structure of Water and Sediments in an Aquatic Microcosm Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijah.in [ijah.in]
- 7. researchgate.net [researchgate.net]
- 8. ECOTOXICITY OF MIXTURES OF ANTIBIOTICS USED IN AQUACULTURES - ProQuest [proquest.com]
- 9. Ecotoxicity of mixtures of antibiotics used in aquacultures | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. Ecotoxicity of mixtures of antibiotics used in aquacultures | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 11. Survey of antibiotic resistance in an integrated marine aquaculture system under this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | A Risk-Based Approach for Managing Aquaculture Used Oxytetracycline-Induced TetR in Surface Water Across Taiwan Regions [frontiersin.org]
- 14. DSpace [dr.lib.iastate.edu]
- 15. Occurrence of tetracycline resistance genes in aquaculture facilities with varying use of oxytetracycline - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of oxolinic acid-metal complexes' biological activity
A Comparative Analysis of the Biological Activities of Oxolinic Acid-Metal Complexes
This compound, a first-generation quinolone antibiotic, has garnered significant interest in the field of medicinal chemistry, not only for its inherent antimicrobial properties but also for its potential as a versatile ligand in coordination chemistry. The complexation of this compound with various metal ions has been shown to modulate its biological activity, often leading to enhanced antimicrobial and even novel anticancer properties. This guide provides a comparative overview of the biological activities of different this compound-metal complexes, supported by experimental data and detailed methodologies.
Antimicrobial Activity
The antimicrobial efficacy of this compound and its metal complexes has been evaluated against a range of pathogenic bacteria and fungi. The Kirby-Bauer disc diffusion method is a widely used technique to assess this activity, where the diameter of the inhibition zone around a disk impregnated with the test compound corresponds to its antimicrobial potency.
Comparative Antibacterial Activity
A study comparing the antibacterial activity of this compound complexes with Fe(III), Zn(II), Ca(II), and Mg(II) ions revealed that the Ca(II) complex exhibited remarkable activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the standard antibiotic streptomycin.[1][2]
Table 1: Comparative Antibacterial Activity of this compound-Metal Complexes (Zone of Inhibition in mm) [1][2]
| Compound | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus subtilis | Streptococcus pyogenes |
| This compound | 15 | 12 | 18 | 16 | 17 |
| [Fe(OA)(H₂O)₂Cl₂]·2H₂O | 18 | 15 | 20 | 19 | 21 |
| [Zn(OA)(H₂O)Cl]·2H₂O | 20 | 18 | 22 | 21 | 23 |
| [Ca(OA)(H₂O)Cl] | 25 | 22 | 28 | 26 | 29 |
| [Mg(OA)(H₂O)Cl] | 17 | 14 | 19 | 18 | 20 |
| Streptomycin (Standard) | 24 | 21 | 27 | 25 | 28 |
Concentration of all compounds was 100 μg/mL.
Comparative Antifungal Activity
The same study also investigated the antifungal properties of these complexes. The Ca(II) complex, once again, demonstrated the most potent activity, comparable to the standard antifungal drug ketoconazole.[1][2]
Table 2: Comparative Antifungal Activity of this compound-Metal Complexes (Zone of Inhibition in mm) [1][2]
| Compound | Candida albicans | Aspergillus niger | Penicillium sp. |
| This compound | 14 | 11 | 13 |
| [Fe(OA)(H₂O)₂Cl₂]·2H₂O | 16 | 13 | 15 |
| [Zn(OA)(H₂O)Cl]·2H₂O | 18 | 15 | 17 |
| [Ca(OA)(H₂O)Cl] | 22 | 20 | 21 |
| [Mg(OA)(H₂O)Cl] | 15 | 12 | 14 |
| Ketoconazole (Standard) | 23 | 21 | 22 |
Concentration of all compounds was 100 μg/mL.
Cytotoxic Activity
The anticancer potential of this compound-metal complexes has been explored against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the cytotoxicity of a compound, representing the concentration at which it inhibits 50% of cell growth.
Comparative Cytotoxicity of Rare-Earth Metal Complexes
A study on the cytotoxic activity of this compound complexes with rare-earth metals (Y, La, Sm, Eu, Gd, Tb) on human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and normal human umbilical vein endothelial cells (HUVEC) revealed that the complexes exhibited selective cytotoxicity against the cancer cell lines.[3]
Table 3: Comparative Cytotoxicity (IC₅₀ in µM) of this compound and its Rare-Earth Metal Complexes [3][4]
| Compound | MDA-MB-231 | LoVo | HUVEC |
| This compound | >100 | >100 | >100 |
| [Y(oxo)(OH)(H₂O)] | 85.3 | 45.2 | >100 |
| [La(oxo)(OH)(H₂O)] | 78.9 | 41.8 | >100 |
| [Sm(oxo)(OH)(H₂O)]·H₂O | 72.1 | 38.5 | >100 |
| [Eu(oxo)(OH)(H₂O)] | 68.5 | 35.1 | >100 |
| [Gd(oxo)(OH)(H₂O)]·0.5H₂O | 75.4 | 39.9 | >100 |
| [Tb(oxo)(OH)(H₂O)]·0.5H₂O | 70.2 | 36.7 | >100 |
| Cisplatin (Standard) | 12.5 | 8.9 | 25.1 |
| Doxorubicin (Standard) | 0.8 | 0.5 | 5.2 |
DNA Binding Studies
The biological activity of quinolones and their metal complexes is often attributed to their ability to interact with DNA, interfering with essential cellular processes like replication and transcription. UV-Visible spectroscopy is a common technique to study these interactions, where changes in the absorption spectrum of the complex upon addition of DNA can indicate the mode and strength of binding. The binding constant (Kb) is a measure of the affinity of the complex for DNA.
Table 4: DNA Binding Constants (Kb) of Rare-Earth Metal Complexes of this compound [3]
| Compound | Kb (M⁻¹) |
| [Y(oxo)(OH)(H₂O)] | 2.5 x 10⁵ |
| [La(oxo)(OH)(H₂O)] | 3.1 x 10⁵ |
| [Sm(oxo)(OH)(H₂O)]·H₂O | 4.2 x 10⁵ |
| [Eu(oxo)(OH)(H₂O)] | 5.6 x 10⁵ |
| [Gd(oxo)(OH)(H₂O)]·0.5H₂O | 3.8 x 10⁵ |
| [Tb(oxo)(OH)(H₂O)]·0.5H₂O | 4.9 x 10⁵ |
The results indicate that the rare-earth metal complexes bind to DNA with moderate affinity.
Experimental Protocols
Kirby-Bauer Disc Diffusion Assay for Antimicrobial Screening
The Kirby-Bauer disc diffusion method was employed to evaluate the antibacterial and antifungal activities of the synthesized this compound-metal complexes.[1]
-
Microbial Strains: Five bacterial species (Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Streptococcus pyogenes) and three fungal species (Candida albicans, Aspergillus niger, Penicillium sp.) were used.
-
Culture Preparation: Bacterial and fungal strains were cultured in nutrient broth and Sabouraud dextrose broth, respectively, at 37°C for 24 hours.
-
Inoculation: The microbial cultures were evenly spread on the surface of Mueller-Hinton agar (for bacteria) and Sabouraud dextrose agar (for fungi) plates using a sterile cotton swab.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with 100 µg/mL of the test compounds (dissolved in DMSO). Standard antibiotic (Streptomycin) and antifungal (Ketoconazole) discs were used as positive controls, while a DMSO-impregnated disc served as a negative control.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc was measured in millimeters.
MTT Assay for Cytotoxicity
The cytotoxicity of the rare-earth metal complexes of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Lines: Human breast adenocarcinoma (MDA-MB-231), human colon adenocarcinoma (LoVo), and normal human umbilical vein endothelial (HUVEC) cells were used.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the this compound-metal complexes and standard anticancer drugs (Cisplatin and Doxorubicin) for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ values were calculated from the dose-response curves.
UV-Visible Spectroscopy for DNA Binding Studies
The interaction of the rare-earth metal complexes with calf thymus DNA (CT-DNA) was investigated using UV-Visible absorption titration.[5][6]
-
Preparation of Solutions: A stock solution of CT-DNA was prepared in Tris-HCl buffer (pH 7.2) and its concentration was determined spectrophotometrically. Stock solutions of the metal complexes were prepared in DMSO.
-
Titration: The absorption spectra of a fixed concentration of the metal complex were recorded in the presence of increasing concentrations of CT-DNA.
-
Data Analysis: The changes in the absorbance and wavelength of the maximum absorption of the complex were monitored. The intrinsic binding constant (Kb) was calculated using the Wolfe-Shimer equation.
Proposed Mechanism of Action
The biological activity of quinolone-metal complexes is primarily attributed to their interaction with DNA, leading to the inhibition of key enzymes involved in DNA replication and repair.[7][8] The metal ion is believed to play a crucial role in facilitating the binding of the quinolone to the DNA-enzyme complex.[9]
Caption: Proposed mechanism of action for this compound-metal complexes.
Caption: Experimental workflow for the Kirby-Bauer disc diffusion assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Rare-Earth Metal Complexes of the Antibacterial Drug this compound: Synthesis, Characterization, DNA/Protein Binding and Cytotoxicity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Metal Complexes of Quinolone Antibiotics and Their Applications: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
Safety Operating Guide
Proper Disposal of Oxolinic Acid: A Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of oxolinic acid, ensuring compliance and safety in a laboratory setting. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, making its correct disposal crucial for environmental and personal safety.[1]
Immediate Safety Precautions
Before handling this compound waste, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[2] All handling of waste should occur in a well-ventilated area to avoid inhalation of dust or aerosols.[1][3] Avoid all personal contact, including inhalation and contact with skin and eyes.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., pipette tips, gloves, vials), and solutions.
-
Do not mix this compound waste with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents.[1][3]
-
Segregate solid waste from liquid waste.
-
-
Container Selection :
-
Waste Collection :
-
Solid Waste : Collect solid this compound waste, including contaminated PPE and lab supplies, in a designated solid waste container. Use procedures that avoid generating dust, such as gently sweeping or using a vacuum cleaner fitted with a HEPA filter.[2]
-
Liquid Waste : Collect solutions containing this compound in a designated liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[5]
-
Empty Containers : Containers that held pure this compound are considered hazardous waste. They must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[7] After proper rinsing, the container can be managed as non-hazardous waste, but labels should be defaced.[7]
-
Sharps : Any sharps (needles, blades) contaminated with this compound must be placed in a designated, puncture-proof sharps container.
-
-
Labeling :
-
Storage :
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[4][5]
-
The SAA should be a secondary containment system to prevent spills from spreading.
-
Inspect stored waste containers weekly for any signs of leakage or deterioration.[5]
-
-
Disposal :
-
Crucially, do not discharge this compound waste into sewers or waterways .[2][8]
-
Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[4]
-
All waste must be disposed of at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][9]
-
Spill Management
-
Minor Spills : For small dry spills, carefully sweep up the material, dampening with water if necessary to prevent dusting, and place it in a sealed container for disposal.[2]
-
Major Spills : In the event of a large spill, evacuate the area and alert emergency responders and your institution's EH&S department immediately.[2] Prevent the spillage from entering drains or water courses.[1][2]
Regulatory and Safety Data Summary
The following table summarizes key quantitative and regulatory data for this compound.
| Parameter | Value / Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | [1] |
| GHS Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | [1] |
| Acute Toxicity (Oral) | LD50 (Rat): 525 mg/kg | [9] |
| Acute Toxicity (Oral) | LD50 (Mouse): 1890 mg/kg | [9] |
| Disposal Prohibition | Do not discharge into sewer or waterways. | [2][8] |
| Final Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1][3] |
Experimental Protocols and Workflows
The following diagram outlines the procedural steps and decision points for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for segregating this compound laboratory waste.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fr.cpachem.com [fr.cpachem.com]
- 9. bio.vu.nl [bio.vu.nl]
Personal protective equipment for handling Oxolinic Acid
Essential Safety and Handling Guide for Oxolinic Acid
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling this compound. It is designed to be a primary resource for researchers, scientists, and drug development professionals, ensuring safe laboratory practices and building trust through comprehensive, value-added information beyond the product itself.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to avoid personal contact, including inhalation.[1] The recommended PPE includes:
-
Eye and Face Protection : Safety goggles with side-shields are required to protect against dust and splashes.[2][3][4]
-
Hand Protection : Wear compatible, chemical-resistant gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[1][2][3][4] Nitrile or butyl rubber gloves are highly recommended for handling acids.[5]
-
Body Protection : A lab coat or impervious clothing is necessary to prevent skin contact.[2][3][4][6] For situations with a higher risk of exposure, a full suit may be required.[6]
-
Respiratory Protection : Use a NIOSH-approved dust respirator, especially when handling the powder form, to prevent inhalation.[1][6] Operations should be conducted in a well-ventilated area, and if ventilation is insufficient, suitable respiratory equipment is mandatory.[1][2][3][6]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a safety shower and eyewash station are accessible.[2][3][4] Read the Safety Data Sheet (SDS) thoroughly.
-
Work Area : Always handle this compound in a well-ventilated area or under a fume hood to keep airborne levels low.[1][6]
-
Handling : Avoid the formation and inhalation of dust and aerosols.[2][3] Do not eat, drink, or smoke in the handling area.[1][2][3]
-
Hygiene : Wash hands thoroughly with soap and water after handling.[1][2][3] Contaminated work clothes should be laundered separately before reuse.[1]
-
Storage : Keep the container tightly sealed when not in use and store it in a cool, well-ventilated, and dry place, away from direct sunlight and sources of ignition.[2][3][7] Recommended storage temperature is typically 2-8°C for the powder form.[7][8]
Spill and Emergency Plan
Minor Spills (Powder):
-
Clean up spills immediately.[1]
-
Use dry clean-up procedures and avoid generating dust.[1]
-
Dampen the powder with water to prevent it from becoming airborne before sweeping.[1]
-
Sweep up the material and place it into a suitable, sealed container for disposal.[1][9][10]
-
Ventilate the area and wash the spill site after the material pickup is complete.[9]
Major Spills:
-
Evacuate personnel to a safe area and alert emergency responders.[1][2][3]
-
Control personal contact by wearing full protective equipment, including a respirator.[1][2][3]
-
Prevent the spillage from entering drains or water courses.[1][2][3]
-
Contain and collect the spilled material using methods that do not generate dust (e.g., vacuum with HEPA filter or wet sweeping) and place it in a labeled container for disposal.[1]
First Aid Measures:
-
Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers.[2][3] Call a physician promptly.[2][3]
-
Skin Contact : Rinse skin thoroughly with plenty of water.[2][3] Remove contaminated clothing and shoes and seek medical attention.[2][3]
-
Inhalation : Move the person to fresh air.[2][3] If breathing is difficult, provide respiratory support.[2][3]
-
Ingestion : Wash out the mouth with water.[2][3] Do NOT induce vomiting.[2][3] Call a physician immediately.[2][3][11]
Disposal Plan
All waste materials should be disposed of in accordance with local, regional, and national regulations.[2][3][11] Place waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, closed container clearly labeled for chemical waste.[1][10] Avoid releasing the chemical into the environment as it is very toxic to aquatic life with long-lasting effects.[3]
Quantitative Data Summary
The following tables summarize key quantitative toxicological and physicochemical data for this compound.
Toxicological Data
| Parameter | Species | Route | Value | Reference |
| LD₅₀ (Lethal Dose, 50%) | Rat | Oral | 525 mg/kg | [1] |
| Oral | > 2000 mg/kg | [3] | ||
| Mouse | Oral | 1890 mg/kg | [1] | |
| Oral | > 6000 mg/kg | [3] | ||
| Hamster | Oral | > 6000 mg/kg | [3] | |
| Dog | Oral | > 1000 mg/kg | [3] | |
| ADI (Acceptable Daily Intake) | Human | N/A | 0.021 mg/kg bw/day | [12] |
| ARfD (Acute Reference Dose) | Human | N/A | 0.06 mg/kg bw | [12] |
| Occupational Exposure Limits | N/A | N/A | Not Established | [2][3][4] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₅ | [2][7] |
| Molecular Weight | 261.23 g/mol | [2][7] |
| Appearance | White Crystalline Powder | [7] |
| Melting Point | 314-316°C (decomposes) | [7] |
| Boiling Point | 473°C (estimate) | [7] |
| Water Solubility | 3.214 mg/L | [7] |
| pKa | 5.94 ± 0.20 | [7] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the toxicological studies cited above are not available in the public domain safety documents reviewed. The provided LD₅₀ values are derived from acute toxicity studies where the substance was administered orally to various animal models to determine the dose that is lethal to 50% of the test population.[1][3] Similarly, the ADI and ARfD values were established by regulatory bodies like the Food Safety Commission of Japan based on a comprehensive review of toxicological data, including subacute toxicity, chronic toxicity, and reproductive toxicity studies in animals.[12] These studies follow standardized methodologies but specific, detailed protocols are not provided in the summary reports.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound, from preparation to disposal and spill response.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C13H11NO5 | CID 4628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Procedure for the Screening of Eggs and Egg Products to Detect Oxolonic Acid, Ciprofloxacin, Enrofloxacin, and Sarafloxacin Using Micellar Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 14698-29-4 [chemicalbook.com]
- 8. goldbio.com [goldbio.com]
- 9. This compound [sitem.herts.ac.uk]
- 10. lc50 lethal concentration: Topics by Science.gov [science.gov]
- 11. fr.cpachem.com [fr.cpachem.com]
- 12. fsc.go.jp [fsc.go.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
